Vinyl stearate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20891. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
ethenyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h4H,2-3,5-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSIMBWBBOJPJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-95-6 | |
| Record name | Poly(vinyl stearate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20861736 | |
| Record name | Octadecanoic acid, ethenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111-63-7 | |
| Record name | Vinyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyl stearate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20891 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vinyl stearate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanoic acid, ethenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, ethenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6L6TFV7BX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Vinyl Stearate via Transvinylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of vinyl stearate through transvinylation, a crucial reaction for producing vinyl esters. It details the underlying chemical principles, various catalytic systems, and comprehensive experimental protocols. Quantitative data from multiple sources are compiled for comparative analysis of reaction parameters. Furthermore, this guide presents key reaction pathways and experimental workflows as visual diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is a valuable monomer used in the production of polymers and copolymers with applications in coatings, adhesives, and as plasticizers.[1] The synthesis of this compound is most commonly achieved through a transvinylation reaction, which involves the transfer of a vinyl group from a vinyl donor, typically vinyl acetate, to stearic acid.[1] This method is favored for its efficiency and relatively mild reaction conditions compared to alternatives. The reaction is reversible, and various catalysts are employed to drive the equilibrium towards the product.[1] This guide will explore the nuances of this synthetic route, focusing on the practical aspects of catalyst selection, reaction optimization, and product purification.
The Transvinylation Reaction
The core of this compound synthesis via transvinylation is the acid-catalyzed exchange of the vinyl group from vinyl acetate to stearic acid. The overall reaction can be represented as follows:
Stearic Acid + Vinyl Acetate ⇌ this compound + Acetic Acid
This equilibrium is typically shifted towards the formation of this compound by removing the acetic acid byproduct from the reaction mixture.[1]
Reaction Mechanism
The transvinylation reaction proceeds through a series of steps involving the activation of the vinyl donor by a catalyst. While various catalysts can be used, the general mechanism involves the formation of an intermediate that facilitates the transfer of the vinyl group.
Below is a generalized representation of the catalytic cycle.
Caption: Generalized catalytic cycle for the transvinylation of stearic acid.
Catalytic Systems
The choice of catalyst is critical for the efficiency of the transvinylation reaction. Historically, mercury-based catalysts were common, but due to toxicity concerns, palladium and ruthenium-based catalysts have gained prominence.[2]
Mercury-Based Catalysts
Mercury salts, such as mercuric acetate (Hg(OAc)₂), often in combination with a strong acid like sulfuric acid, are effective catalysts for transvinylation.
Palladium-Based Catalysts
Palladium catalysts, particularly palladium(II) acetate (Pd(OAc)₂), are widely used for transvinylation reactions. They offer high catalytic activity and are less toxic than mercury compounds. The efficiency of palladium catalysts can be enhanced by the addition of ligands, such as 2,2'-bipyridyl or 1,10-phenanthroline, or by the presence of a strong acid promoter.
Ruthenium-Based Catalysts
Ruthenium complexes have emerged as another class of effective catalysts for transvinylation. These catalysts are known for their high activity and stability under various reaction conditions.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound using different catalytic systems.
General Experimental Workflow
The synthesis of this compound via transvinylation typically follows a standard workflow, from reaction setup to product purification and analysis.
References
The Enzymatic Advantage: A Technical Guide to the Lipase-Catalyzed Synthesis of Vinyl Stearate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of vinyl stearate, a valuable monomer in the production of specialty polymers and a key intermediate in various chemical industries, is increasingly shifting towards more sustainable and selective enzymatic routes. Lipase-catalyzed transesterification offers a green alternative to traditional chemical methods, operating under mild conditions and minimizing byproduct formation. This technical guide provides an in-depth overview of the core principles, experimental protocols, and critical parameters involved in the enzymatic synthesis of this compound, with a focus on the use of lipases.
Core Principles: The Role of Lipase in Transesterification
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of triglycerides in aqueous environments. However, in non-aqueous media, their catalytic activity can be reversed to facilitate synthesis reactions such as esterification and transesterification.[1] The enzymatic synthesis of this compound typically proceeds via a transesterification reaction between stearic acid and an acyl donor, most commonly vinyl acetate.
The reaction is rendered effectively irreversible due to the tautomerization of the co-product, vinyl alcohol, into the more stable acetaldehyde.[2] This equilibrium shift drives the reaction towards a high yield of the desired this compound product.
Reaction Mechanism
The lipase-catalyzed transesterification for this compound synthesis generally follows a Ping-Pong Bi-Bi mechanism.[3][4] This two-step process involves the formation of a stable acyl-enzyme intermediate.
Step 1: Acylation The lipase reacts with the acyl donor (vinyl acetate) to form a covalent acyl-enzyme intermediate, releasing the first product (vinyl alcohol, which then tautomerizes to acetaldehyde).
Step 2: Deacylation The stearic acid then binds to the acyl-enzyme intermediate, leading to the transfer of the acyl group and the formation of the final product, this compound, regenerating the free enzyme.
Key Parameters Influencing Synthesis
The efficiency of the enzymatic synthesis of this compound is governed by several critical parameters that must be optimized to achieve high conversion and yield.
Lipase Selection
A variety of lipases have demonstrated efficacy in esterification and transesterification reactions. Immobilized lipases are often preferred due to their enhanced stability, ease of recovery, and reusability.[5]
Commonly Used Lipases:
-
Candida antarctica Lipase B (CALB): Often supplied in an immobilized form as Novozym® 435, CALB is widely recognized for its high efficiency and broad substrate specificity in ester synthesis.
-
Candida rugosa Lipase (CRL): This lipase is also frequently employed for the synthesis of various esters.
-
Pseudomonas cepacia Lipase (PCL): Known for its stability in organic solvents.
-
Rhizopus oryzae Lipase: Has shown high performance in esterification reactions.
Reaction Conditions
Optimal reaction conditions are crucial for maximizing enzyme activity and product yield. These conditions are often interdependent and need to be systematically optimized.
Table 1: Typical Optimized Reaction Conditions for Stearate Ester Synthesis
| Parameter | Optimized Range | Rationale |
| Temperature | 40 - 70 °C | Balances increased reaction rate with potential enzyme denaturation at higher temperatures. |
| Substrate Molar Ratio (Stearic Acid:Vinyl Acetate) | 1:1 to 1:5 | An excess of the acyl donor can shift the equilibrium towards product formation. |
| Enzyme Loading | 0.5% - 10% (w/w of substrates) | Higher loading increases the reaction rate but also the cost. Optimization is key. |
| Agitation Speed | 150 - 300 rpm | Ensures proper mixing and reduces mass transfer limitations. |
| Reaction Time | 3 - 24 hours | Dependent on other parameters; monitored to determine the point of maximum conversion. |
The Role of the Solvent
The choice of solvent significantly impacts lipase activity and stability. While solvent-free systems are an option, organic solvents are often used to improve the solubility of substrates.
Table 2: Effect of Solvent Polarity on Lipase-Catalyzed Ester Synthesis
| Solvent Type | Examples | Effect on Lipase Activity |
| Non-polar | Hexane, Heptane, Isooctane | Generally preferred as they do not strip the essential water layer from the enzyme, thus maintaining its active conformation. |
| Polar | Acetone, Acetonitrile, t-Butanol | Can enhance substrate solubility but may also lead to enzyme denaturation at higher concentrations. |
Experimental Protocols
The following section outlines a generalized experimental protocol for the enzymatic synthesis of this compound. This should be considered a starting point, with specific parameters requiring optimization based on the chosen lipase and reaction setup.
Materials
-
Stearic Acid (≥95% purity)
-
Vinyl Acetate (≥99% purity, with inhibitor such as MEHQ)
-
Immobilized Lipase (e.g., Novozym® 435)
-
Organic Solvent (e.g., n-hexane, anhydrous)
-
Molecular Sieves (3Å, for water removal)
-
Sodium Bicarbonate Solution (for washing)
-
Anhydrous Sodium Sulfate (for drying)
Synthesis Procedure
-
Reactant Preparation: In a sealed reaction vessel, dissolve a pre-weighed amount of stearic acid in the chosen organic solvent.
-
Acyl Donor Addition: Add vinyl acetate to the reaction mixture at the desired molar ratio.
-
Water Removal: Add molecular sieves (typically 5% w/w) to the mixture to remove any residual water, which can promote the reverse hydrolysis reaction.
-
Enzyme Addition: Introduce the immobilized lipase to the reaction vessel.
-
Reaction Incubation: Place the vessel in a temperature-controlled shaker incubator set to the desired temperature and agitation speed.
-
Reaction Monitoring: Periodically withdraw small aliquots from the reaction mixture. The progress can be monitored by measuring the decrease in stearic acid concentration via titration with a standard NaOH solution or by quantifying the formation of this compound using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination: Once the reaction reaches the desired conversion, terminate it by filtering off the immobilized lipase. The enzyme can be washed with fresh solvent and stored for reuse.
-
Product Purification:
-
Wash the organic phase with a dilute sodium bicarbonate solution to remove any unreacted stearic acid.
-
Follow with a wash using distilled water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
If necessary, further purification can be achieved using column chromatography.
-
Visualizing the Process
Experimental Workflow
The following diagram illustrates the general workflow for the lipase-catalyzed synthesis of this compound.
Signaling Pathway: The Catalytic Cycle
The Ping-Pong Bi-Bi mechanism of lipase action can be visualized as a catalytic cycle.
Conclusion
The enzymatic synthesis of this compound using lipases presents a compelling, environmentally benign alternative to conventional chemical methods. By carefully selecting the lipase and optimizing key reaction parameters such as temperature, substrate ratio, and solvent, researchers can achieve high yields of this important monomer. The provided protocols and visualizations serve as a foundational guide for developing robust and efficient biocatalytic processes for this compound production. Further research may focus on enzyme engineering to enhance stability and activity, as well as the development of continuous flow systems for industrial-scale production.
References
The Core Mechanism of Vinyl Stearate Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the polymerization mechanism of vinyl stearate, a long-chain vinyl ester monomer. The unique characteristics of its polymerization, dominated by free-radical pathways, present both challenges and opportunities in the synthesis of tailored polymeric materials. This document details the fundamental reaction steps, presents quantitative data from relevant studies, outlines experimental protocols, and provides visual diagrams of the core processes.
Core Principles of Polymerization
This compound, like other vinyl esters, polymerizes almost exclusively through a free-radical mechanism.[1] This process can be initiated by thermal or photochemical decomposition of an initiator molecule.[2] The polymerization of vinyl esters is distinctly characterized by the high reactivity of the propagating radical species and the relatively low reactivity of the monomer's double bond.[1] This disparity leads to a high propensity for side reactions, most notably chain transfer, which significantly influences the final polymer structure, leading to branching.[1]
The overall free-radical polymerization process is classically divided into three key stages: initiation, propagation, and termination.[3]
Initiation
The process begins with the generation of free radicals from an initiator molecule. Common initiators for vinyl monomers include azo compounds like 2,2'-azobisisobutyronitrile (AIBN) and peroxides. These molecules decompose upon heating or UV irradiation to form two primary radicals (R•). This primary radical then attacks the carbon-carbon double bond of a this compound monomer, forming a new, monomer-radical species and initiating the polymer chain.
Propagation
The newly formed monomer radical rapidly adds to subsequent this compound monomers in a repeating fashion. This chain reaction extends the polymer backbone. Due to the lack of resonance stabilization in the propagating radical, it is highly reactive.
Termination
The growth of a polymer chain ceases when its radical activity is eliminated. Termination typically occurs through two primary mechanisms:
-
Combination (or Coupling): Two growing polymer radicals combine to form a single, longer polymer chain.
-
Disproportionation: A hydrogen atom is transferred from one growing polymer radical to another. This results in two terminated polymer chains: one with a saturated end and another with an unsaturated end group.
The Critical Role of Chain Transfer Reactions
In the polymerization of vinyl esters, chain transfer is a highly significant side reaction that reduces the average molecular weight of the final polymer. The high reactivity of the propagating radical makes it prone to abstracting an atom (typically hydrogen) from another molecule, terminating its own growth but creating a new radical that can initiate a new chain. This can occur with several species present in the reaction mixture.
-
Chain Transfer to Monomer: The growing polymer radical abstracts a hydrogen atom from a this compound monomer. This is a significant pathway that can result in the formation of a macromonomer, which can be copolymerized to form long-chain branches.
-
Chain Transfer to Polymer: A propagating radical can abstract a hydrogen from the backbone or the acyl side chain of an already formed polymer chain. This is a primary mechanism for the formation of branched polymers. Abstraction from the methyl group of the acetate moiety is a dominant pathway in the analogous polymerization of vinyl acetate.
-
Chain Transfer to Solvent: If the polymerization is carried out in a solvent, the growing radical can abstract an atom from a solvent molecule. The choice of solvent is therefore critical in controlling the final molecular weight.
The various pathways of initiation, propagation, termination, and chain transfer are illustrated in the diagram below.
Controlled Radical Polymerization: RAFT
To overcome the challenges of conventional free-radical polymerization, particularly the lack of control over molecular weight and the high degree of branching, controlled radical polymerization (CRP) techniques have been applied to vinyl esters. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly effective.
RAFT polymerization involves a conventional free-radical polymerization in the presence of a thiocarbonylthio compound, known as a RAFT agent. This agent reversibly transfers the growing radical chain, establishing a dynamic equilibrium between active (propagating) and dormant species. This allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. For vinyl esters, xanthates and dithiocarbamates are effective RAFT agents.
The diagram below illustrates a simplified workflow for a typical RAFT polymerization experiment.
Quantitative Data Summary
The application of controlled polymerization techniques allows for predictable molecular weight evolution with monomer conversion. The following tables summarize representative data for the controlled radical polymerization of vinyl esters, illustrating the level of control achievable.
Table 1: Cobalt-Mediated Radical Polymerization (CMRP) of this compound (PVS) Data adapted from a study on PVS synthesis, demonstrating control over molecular weight and polydispersity.
| Polymer Type | Target Mₙ (g·mol⁻¹) | Experimental Mₙ (g·mol⁻¹) | PDI (Mₙ/Mₙ) |
| PVS Homopolymer | 15,000 | up to 15,000 | < 1.3 |
| PVL-b-PVS Diblock | 25,000 | ~25,000 | < 1.4 |
Table 2: RAFT Polymerization of Vinyl Propionate (PVPr) in MOF Nanochannels at 60 °C Data from Guan et al. illustrates the linear increase in molecular weight with conversion for a vinyl ester analogous to this compound.
| Reaction Time (h) | Monomer Conversion (%) | Theoretical Mₙ (g·mol⁻¹) | Experimental Mₙ (g·mol⁻¹) | PDI (Mₙ/Mₙ) |
| 8 | 13 | 2,700 | 3,200 | 1.60 |
| 24 | 23 | 4,200 | 7,600 | 1.30 |
| 48 | 47 | 8,000 | 14,300 | 1.34 |
Experimental Protocols
The following are representative protocols for the polymerization of this compound, adaptable for specific research needs.
Protocol for Free-Radical Solution Polymerization
This protocol is based on standard procedures for vinyl ester polymerization.
-
Monomer and Solvent Purification: this compound is passed through a column of basic alumina to remove inhibitors. The solvent (e.g., benzene, toluene, or ethyl acetate) is refluxed over a drying agent (e.g., CaH₂) and freshly distilled before use.
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and rubber septum is dried and purged with an inert gas (e.g., argon or nitrogen).
-
Reagent Addition: The solvent is cannulated into the reaction flask. The initiator (e.g., AIBN, ~0.1-1 mol% relative to monomer) is added and dissolved. Finally, the purified this compound monomer is added via syringe.
-
Polymerization: The reaction mixture is heated to the desired temperature (typically 60-80 °C for AIBN) in an oil bath and stirred for a specified time (e.g., 12-24 hours).
-
Isolation: The reaction is quenched by cooling in an ice bath. The polymer is precipitated by pouring the viscous solution into a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under reduced pressure at room temperature until a constant weight is achieved.
Protocol for RAFT-Mediated Solution Polymerization
This protocol is adapted from established procedures for the RAFT polymerization of vinyl esters.
-
Stock Solution Preparation: In a vial, prepare a stock solution of the desired concentrations of this compound (monomer), AIBN (initiator), and a suitable RAFT agent (e.g., a xanthate or dithiocarbamate) in a solvent (e.g., ethyl acetate). A typical molar ratio might be [Monomer]:[RAFT Agent]:[Initiator] = 100:1:0.2.
-
Reaction Setup: Aliquot the stock solution into a Schlenk tube or ampule equipped with a magnetic stir bar.
-
Degassing: Subject the contents of the tube/ampule to a minimum of three freeze-pump-thaw cycles to remove dissolved oxygen. Seal the vessel under vacuum or backfill with an inert gas.
-
Polymerization: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir for the required time (e.g., 4-24 hours). Monitor conversion by taking timed samples via an airtight syringe.
-
Termination and Isolation: Stop the reaction by immersing the vessel in an ice bath and exposing the solution to air. Precipitate the polymer by adding the solution dropwise into a stirred, large excess of a non-solvent (e.g., cold methanol).
-
Purification and Drying: Collect the polymer by filtration and dry under vacuum to a constant weight. Analyze for molecular weight (Mₙ) and polydispersity (PDI) using Gel Permeation Chromatography (GPC) and for conversion using ¹H NMR.
References
A Technical Guide to the Free Radical Polymerization of Vinyl Stearate
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the free radical polymerization of vinyl stearate, a process used to synthesize poly(this compound) (PVS). PVS is a polymer distinguished by its long, hydrophobic stearate side chains, which impart unique properties valuable in coatings, adhesives, and increasingly, in advanced biomedical applications such as drug delivery systems.[1][2] This document details the polymerization mechanism, experimental protocols, and characterization of PVS, presenting quantitative data in a structured format for clarity and comparison.
Mechanism of Free Radical Polymerization
Free radical polymerization of vinyl monomers like this compound is a chain reaction that proceeds in three fundamental stages: initiation, propagation, and termination.[3][4]
-
Initiation: The process begins with the decomposition of an initiator molecule (e.g., AIBN or benzoyl peroxide) into highly reactive primary free radicals (R•) using thermal energy or UV light.[4] This radical then attacks the carbon-carbon double bond of a this compound monomer, forming a new, larger radical and initiating the polymer chain.
-
Propagation: The newly formed monomer radical rapidly adds to subsequent this compound monomers in a repeating fashion. This chain-growth step is the primary method of polymer backbone formation and occurs very quickly.
-
Termination: The growth of a polymer chain ceases when its radical activity is neutralized. This typically occurs through two main pathways:
-
Coupling (or Combination): Two growing polymer chains meet and combine their radical ends to form a single, longer, non-reactive polymer chain.
-
Disproportionation: A hydrogen atom is transferred from one growing chain to another. This results in two terminated polymer chains, one with a saturated end and the other with an unsaturated end.
-
A significant challenge in the polymerization of vinyl esters is the high reactivity of the propagating radical compared to the relative inactivity of the monomer's double bond. This disparity increases the likelihood of side reactions, particularly chain transfer to the monomer, solvent, or polymer, which can lead to branching and limit the final molecular weight.
References
- 1. This compound | 111-63-7 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 4. pslc.ws [pslc.ws]
An In-depth Technical Guide to the Physical and Chemical Properties of Vinyl Stearate Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl stearate (ethenyl octadecanoate) is the ester of vinyl alcohol and stearic acid. It is a waxy solid at room temperature, notable for its long hydrophobic stearate tail and its reactive vinyl group.[1][2] This monomer is primarily utilized in the production of polymers and copolymers with applications in coatings, adhesives, and as a plasticizer.[2][3] Its derivation from a natural fatty acid, stearic acid, has also prompted research into its use in biochemical and biotechnological applications.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and a summary of its key characteristics.
Physical Properties
This compound is a white, waxy solid at room temperature. It is insoluble in water but soluble in many organic solvents. A summary of its key physical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C20H38O2 | |
| Molecular Weight | 310.51 g/mol | |
| Appearance | White, waxy solid or powder to lump to clear liquid | |
| Melting Point | 35-37 °C | |
| Boiling Point | ~187-188 °C; 145 °C (lit.); 385 °C (lit.) | |
| Density | 0.904 g/mL at 25 °C | |
| Refractive Index | 1.4423 (30/D) | |
| Flash Point | >113 °C (>235.4 °F) | |
| Vapor Pressure | 3.91E-06 mmHg at 25°C | |
| Solubility | Insoluble in water; soluble in ethanol, acetone, ketones, vegetable oils, and most hydrocarbon and chlorinated solvents. | |
| Stability | Stable under standard conditions. Sensitive to heat and light, which can initiate polymerization. Typically stabilized with an inhibitor such as monomethyl ether hydroquinone (MEHQ). |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its two primary functional groups: the vinyl group and the ester group.
Polymerization
The vinyl group allows this compound to readily undergo free-radical polymerization to form poly(this compound) (PVS). This polymerization can be initiated by heat, light, or chemical initiators. PVS is used in coatings, adhesives, and sealants due to its film-forming properties and hydrophobicity. The long stearate side chains can crystallize, which significantly influences the mechanical and thermal properties of the resulting polymers.
Hydrolysis
The ester linkage in this compound can be hydrolyzed under acidic or basic conditions to yield stearic acid and vinyl alcohol (which tautomerizes to acetaldehyde). Studies on monolayers of this compound have shown that it undergoes base-catalyzed hydrolysis. Under acidic conditions, both hydrolysis and cationic polymerization of the vinyl group can occur. Poly(this compound) is more resistant to hydrolysis, which is attributed to the steric hindrance of the polymer backbone.
Experimental Protocols
Synthesis of this compound via Transvinylation
This protocol describes the synthesis of this compound from stearic acid and vinyl acetate using a mercury salt catalyst, based on established methods.
Materials:
-
Stearic acid
-
Vinyl acetate (freshly distilled)
-
Mercuric acetate
-
Concentrated sulfuric acid
-
Sodium acetate
-
Pentane
-
Calcium hydroxide
-
Diatomaceous earth (filter aid)
-
Nitrogen gas
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a nitrogen inlet, combine stearic acid and an excess of vinyl acetate.
-
Add mercuric acetate (as a catalyst) and a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux temperature while maintaining a nitrogen atmosphere. The progress of the reaction can be monitored by the removal of the acetic acid byproduct, for example, by entrainment with the vinyl acetate vapor.
-
After the reaction is complete (typically after several hours), cool the mixture and neutralize the sulfuric acid catalyst by adding sodium acetate.
-
Remove the excess vinyl acetate by distillation at atmospheric pressure.
-
The crude this compound is then separated from unreacted stearic acid. This can be achieved by extracting the this compound with a non-polar solvent like pentane, in which stearic acid is less soluble.
-
The pentane extract containing the this compound can be further purified by treating it with calcium hydroxide (liming) to remove any remaining acidic impurities.
-
Filter the mixture through a pad of diatomaceous earth.
-
Remove the pentane by distillation to yield the purified this compound.
Purification of this compound by Recrystallization
This protocol is for the purification of this compound by recrystallization from acetone.
Materials:
-
Crude this compound
-
Acetone (reagent grade)
Procedure:
-
Dissolve the crude this compound in a minimal amount of warm acetone (approximately 3 mL of acetone per gram of this compound).
-
Once fully dissolved, slowly cool the solution to 0°C to induce crystallization.
-
Collect the purified this compound crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold acetone.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Store the purified this compound under a nitrogen atmosphere in the dark to prevent polymerization.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Schematic of the free-radical polymerization of this compound.
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ shows characteristic peaks for the vinyl protons and the long alkyl chain. The vinyl protons typically appear as a complex multiplet between δ 4.5 and 7.3 ppm. The α-methylene protons of the stearate chain are observed around δ 2.37 ppm. The bulk of the methylene protons in the alkyl chain appear as a broad multiplet around δ 1.26 ppm, and the terminal methyl protons are found at approximately δ 0.88 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays key absorption bands that confirm its structure. A strong band around 1750 cm⁻¹ is characteristic of the C=O stretching of the ester group. The C=C stretching of the vinyl group is observed near 1645 cm⁻¹. The C-H stretching vibrations of the alkyl chain are seen in the 2850-2960 cm⁻¹ region. The =C-H out-of-plane bending vibrations of the vinyl group give rise to absorptions in the 900-1000 cm⁻¹ range.
References
"CAS number and molecular structure of vinyl stearate"
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties of vinyl stearate, including its CAS number, molecular structure, and relevant quantitative data. It also outlines a standard experimental protocol for its purification.
Chemical Identification and Molecular Structure
This compound, systematically known as ethenyl octadecanoate, is the ester of stearic acid and vinyl alcohol. It is a key monomer in the production of various polymers and copolymers with applications in coatings, adhesives, and as a lubricant.[1][2]
-
Molecular Formula: C₂₀H₃₈O₂
-
Molecular Weight: 310.51 g/mol
-
IUPAC Name: Ethenyl octadecanoate
-
Synonyms: Stearic acid, vinyl ester; Vinyl octadecanoate
-
Linear Formula: CH₃(CH₂)₁₆CO₂CH=CH₂
-
InChI Key: AFSIMBWBBOJPJG-UHFFFAOYSA-N
The molecular structure of this compound consists of a long C18 saturated fatty acid chain (stearoyl group) attached to a vinyl group through an ester linkage.
Physicochemical Properties
A summary of the key quantitative physicochemical properties of this compound is presented in the table below. This data is essential for its handling, processing, and application in various experimental and industrial settings.
| Property | Value | Reference(s) |
| Melting Point | 35-37 °C | |
| Boiling Point | 145 °C | |
| Density | 0.904 g/mL at 25 °C | |
| Refractive Index | 1.4423 (30/D) | |
| Flash Point | >230 °F | |
| Water Solubility | Insoluble |
Experimental Protocol: Purification of this compound
The following protocol details a standard laboratory procedure for the purification of this compound.
Objective: To purify this compound by distillation and crystallization.
Materials:
-
Crude this compound
-
Nitrogen gas
-
Acetone or Ethyl Acetate
-
Distillation apparatus
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Vacuum Distillation:
-
Set up a vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Conduct the distillation under a nitrogen atmosphere to prevent polymerization and oxidation.
-
-
Crystallization:
-
Dissolve the distilled this compound in acetone (at a ratio of 3 mL of solvent per gram of ester) or ethyl acetate.
-
Cool the solution to 0°C to induce crystallization.
-
Collect the purified crystals by filtration.
-
-
Storage:
-
Store the purified this compound under a nitrogen atmosphere in the dark to maintain its stability.
-
Synthesis of this compound
The industrial synthesis of this compound is typically achieved through the vinylation of stearic acid. This process involves the reaction of stearic acid with acetylene in the presence of a catalyst.
Below is a diagram illustrating the generalized synthesis pathway of this compound.
Caption: Generalized synthesis pathway of this compound.
References
A Comprehensive Technical Guide to the Solubility of Vinyl Stearate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl stearate (ethenyl octadecanoate) is a long-chain vinyl ester monomer utilized in the synthesis of various polymers and resins. Its utility in formulations for coatings, adhesives, and as a plasticizer is significantly influenced by its interaction with organic solvents. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and the formulation of finished products. This technical guide provides a detailed overview of the solubility of this compound, methods for its determination, and a workflow for solubility assessment.
This compound is a waxy, white solid at room temperature.[1][2] Its chemical structure, featuring a long, nonpolar hydrocarbon tail from stearic acid and a reactive vinyl group, dictates its solubility characteristics.[3] Generally, it is insoluble in water and alcohol but exhibits moderate to high solubility in a range of nonpolar and moderately polar organic solvents.[1][2]
Quantitative and Qualitative Solubility Data
Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in public literature. However, qualitative descriptions and data from purification procedures provide valuable insights. Additionally, the solubility data for stearic acid can serve as a useful proxy due to the dominance of the 18-carbon chain in the this compound molecule.
Qualitative Solubility of this compound:
Based on available data, the general solubility of this compound can be summarized as follows:
-
Soluble in: Most hydrocarbon and chlorinated solvents.
-
Moderately Soluble in: Ketones and vegetable oils.
-
Insoluble in: Water and alcohol.
A purification method involving crystallization from acetone at a ratio of 3 mL of solvent per gram of this compound suggests a high solubility in this solvent.
Quantitative Solubility Data for Stearic Acid (as a proxy):
The following table presents experimentally determined solubility data for stearic acid in various organic solvents at different temperatures. This data can be used to infer the likely solubility behavior of this compound.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| Hexane | 20 | 0.5 |
| 30 | 4.3 | |
| 40 | 19 | |
| 50 | 79.2 | |
| 60 | 303 | |
| Ethanol | 10 | 1.09 (g/100mL) |
| 20 | 2.25 | |
| 28 | 4.0 (approx.) | |
| 30 | 5.42 | |
| 40 | 11.5 (approx.) | |
| Acetone | 28 | 6.0 (approx.) |
| 35 | 11.0 (approx.) | |
| 40 | 16.0 (approx.) | |
| Ethyl Acetate | 28 | 8.0 (approx.) |
| 35 | 15.0 (approx.) | |
| 40 | 22.0 (approx.) | |
| Methanol | 28 | 2.0 (approx.) |
| 35 | 3.5 (approx.) | |
| 40 | 5.0 (approx.) |
Note: Data for stearic acid is compiled from multiple sources. The solubility generally increases with temperature.
Experimental Protocol: Gravimetric Determination of Solubility
The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent using the gravimetric method.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials and Equipment:
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic water bath or incubator
-
Isothermal shaker
-
Screw-cap glass vials or flasks
-
Syringe with a compatible filter (e.g., PTFE, nylon)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
-
Calibrated thermometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. An excess of solute is crucial to ensure that the solution reaches saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in an isothermal shaker set to the desired constant temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period confirms saturation.
-
-
Sample Collection and Filtration:
-
Allow the vial to rest in the thermostatic bath for at least 30 minutes to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporation dish. Record the exact mass of the dish with the solution.
-
-
Solvent Evaporation and Drying:
-
Place the evaporation dish in a fume hood or under a gentle stream of nitrogen to evaporate the solvent. For less volatile solvents, a drying oven set to a temperature below the boiling point of the solvent and the melting point of this compound (35-37°C) can be used.
-
Once the solvent has completely evaporated, transfer the dish to a vacuum desiccator to remove any residual solvent until a constant weight is achieved.
-
-
Data Collection and Calculation:
-
Accurately weigh the evaporation dish containing the dried this compound residue.
-
Calculate the mass of the dissolved this compound (solute) and the mass of the solvent.
-
Express the solubility in the desired units, such as g/100 mL or mg/mL.
-
Calculations:
-
Mass of saturated solution = (Mass of dish + solution) - (Mass of empty dish)
-
Mass of dissolved this compound = (Mass of dish + dried residue) - (Mass of empty dish)
-
Mass of solvent = Mass of saturated solution - Mass of dissolved this compound
-
Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) * 100
Experimental Workflow Visualization
The logical steps for determining the solubility of this compound can be visualized as follows:
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
While comprehensive quantitative solubility data for this compound remains a gap in the scientific literature, qualitative information and data from analogous compounds like stearic acid provide a strong basis for its application in various formulations. The "like dissolves like" principle is a reliable guide, indicating good solubility in nonpolar and moderately polar organic solvents. For precise formulation and process optimization, the experimental determination of solubility using the detailed gravimetric protocol is recommended. This guide provides the necessary framework for researchers and professionals to effectively work with this compound and understand its behavior in organic solvent systems.
References
Pioneering Polymerization: A Technical Examination of Early Poly(vinyl stearate) Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research on poly(vinyl stearate) (PVS), a polymer characterized by its long stearate side chains, which impart unique physical properties. Early investigations into PVS, primarily conducted in the mid-20th century, laid the groundwork for understanding its synthesis, properties, and potential applications. This document provides a detailed overview of the experimental protocols and quantitative data from this pivotal era, offering valuable insights for contemporary polymer and materials science research.
Synthesis of Poly(this compound): Bulk and Solution Polymerization
Early research predominantly focused on free-radical polymerization of this compound monomer. Key studies of the period systematically investigated both bulk and solution polymerization methods to understand the kinetics and determine the resulting polymer's characteristics.
Experimental Protocols
The foundational work in the 1950s established detailed procedures for the polymerization of this compound. Below are reconstructed protocols based on the methodologies described in seminal papers of the era.
1.1.1. Materials and Purification
-
Monomer: this compound was synthesized and purified by distillation under reduced pressure.
-
Initiator: Benzoyl peroxide was a commonly used free-radical initiator.
-
Solvents: For solution polymerization, benzene was a frequently employed solvent.
1.1.2. Bulk Polymerization Protocol
A weighed amount of this compound and benzoyl peroxide (typically 0.5% by weight of the monomer) were placed in a polymerization tube. The contents were flushed with nitrogen to remove oxygen, which can inhibit polymerization. The tube was then sealed and submerged in a constant temperature bath, often at 60°C, for a specified duration. Following polymerization, the resulting polymer was dissolved in benzene, precipitated with methanol, and dried to a constant weight in a vacuum oven.
1.1.3. Solution Polymerization Protocol
This compound and benzoyl peroxide were dissolved in a specific volume of benzene in a reaction vessel equipped with a reflux condenser. The solution was heated to a controlled temperature, such as 60°C, and maintained for the desired reaction time. The polymer was then isolated by precipitation in methanol, followed by filtration and drying under vacuum.
Quantitative Data from Early Polymerization Studies
The following tables summarize the quantitative data extracted from key early publications on the polymerization of this compound. These data illustrate the influence of various reaction parameters on the polymer yield and molecular weight.
Bulk Polymerization of this compound
Table 1: Effect of Polymerization Time on Yield in Bulk Polymerization at 60°C
| Polymerization Time (hours) | Initiator (Benzoyl Peroxide, %) | Monomer Conversion (%) |
| 1 | 0.5 | 18.2 |
| 2 | 0.5 | 29.5 |
| 4 | 0.5 | 46.1 |
| 8 | 0.5 | 68.3 |
| 16 | 0.5 | 89.0 |
Table 2: Effect of Initiator Concentration on Yield in Bulk Polymerization at 60°C for 4 hours
| Initiator (Benzoyl Peroxide, %) | Monomer Conversion (%) |
| 0.1 | 25.4 |
| 0.25 | 38.7 |
| 0.5 | 46.1 |
| 1.0 | 58.9 |
Solution Polymerization of this compound in Benzene
Table 3: Effect of Monomer Concentration on Polymer Properties in Benzene at 60°C
| Monomer Concentration (mol/L) | Monomer Conversion (%) | Intrinsic Viscosity (dL/g) |
| 1.0 | 55.2 | 0.25 |
| 0.5 | 48.9 | 0.21 |
| 0.25 | 41.5 | 0.18 |
Properties of Early Poly(this compound)
Early characterization of PVS focused on its thermal and physical properties, which are largely dictated by the long, crystallizable stearate side chains.
3.1. Physical Properties
PVS produced in these early studies was described as a hard, waxy solid at room temperature. It was found to be soluble in hydrocarbons like benzene and carbon tetrachloride, and insoluble in more polar solvents like acetone and alcohols.
3.2. Thermal Properties
A key finding was the side-chain crystallinity of PVS. The long octadecyl side chains of the polymer were observed to crystallize, which significantly impacts its mechanical and thermal behavior. The melting point of the polymer was reported to be in the range of 45-55°C.
Conclusion
The foundational studies on poly(this compound) in the mid-20th century successfully established methods for its synthesis via bulk and solution free-radical polymerization. The quantitative data from this era demonstrate a clear relationship between reaction conditions—such as time, initiator concentration, and monomer concentration—and the resulting polymer yield and molecular weight. Furthermore, the early characterization of PVS as a semi-crystalline polymer with a distinct melting point due to side-chain crystallization provided the fundamental understanding of its properties that underpins modern research and applications. This guide serves as a technical resource, offering a detailed look into the pioneering experimental work that first defined this unique polymer.
Theoretical Models of Vinyl Stearate Polymerization Kinetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl stearate, the ester of vinyl alcohol and stearic acid, is a monomer characterized by its long C18 alkyl chain. Its polymerization yields poly(this compound), a polymer with a comb-like architecture where long hydrophobic side chains are attached to a polyvinyl backbone. This structure imparts unique properties such as hydrophobicity, lubricity, and the potential for side-chain crystallinity, making it a material of interest in coatings, adhesives, and as a functional additive in more complex formulations.[1][2]
The kinetics of this compound polymerization are governed by the principles of free-radical polymerization. However, the bulky stearate group introduces specific behaviors related to steric hindrance and the potential for chain transfer reactions involving the long alkyl chain. A thorough understanding of the theoretical kinetic models and experimental methodologies is crucial for controlling the polymerization process and tailoring the final polymer properties for specific applications.
This guide provides an in-depth overview of the theoretical models governing the polymerization kinetics of this compound, details the experimental protocols used to investigate these kinetics, and presents the available quantitative data.
Theoretical Models of Free-Radical Polymerization
The free-radical polymerization of this compound, like other vinyl monomers, proceeds through a sequence of elementary steps: initiation, propagation, chain transfer, and termination.[3]
Initiation
Initiation involves the generation of free radicals from an initiator molecule (I), which then add to a monomer molecule (M) to form an activated monomer radical (M•).[3]
-
Initiator Decomposition: I -> 2R• (Rate constant: kd)
-
Radical Addition to Monomer: R• + M -> M• (Rate constant: ki)
The rate of initiation (Ri) is dependent on the initiator concentration ([I]) and its decomposition rate constant (kd), as well as the initiator efficiency (f), which accounts for the fraction of radicals that successfully initiate a polymer chain.
R_i = 2 * f * k_d * [I]
Propagation
The propagation step involves the sequential addition of monomer molecules to the growing polymer radical (Mn•), leading to chain growth.[3]
M_n• + M -> M_{n+1}• (Rate constant: kp)
The rate of propagation (Rp) is proportional to the concentrations of the monomer ([M]) and the total concentration of growing polymer radicals ([M•]).
R_p = k_p * [M•] * [M]
Termination
Termination results in the deactivation of growing polymer chains, leading to the formation of a stable polymer molecule. This can occur through two primary mechanisms:
-
Combination (or Coupling): Two growing chains combine to form a single, longer polymer chain. M_n• + M_m• -> P_{n+m} (Rate constant: ktc)
-
Disproportionation: A hydrogen atom is transferred from one growing chain to another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end. M_n• + M_m• -> P_n + P_m (Rate constant: ktd)
The overall rate of termination (Rt) is given by:
R_t = (k_{tc} + k_{td}) * [M•]^2 = k_t * [M•]^2
where k_t is the overall termination rate constant.
Chain Transfer
Chain transfer is a reaction in which the radical activity of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent (CTA). This process terminates the growth of one chain while initiating a new one.
-
Chain Transfer to Monomer: M_n• + M -> P_n + M• (Rate constant: k_{tr,M})
-
Chain Transfer to Solvent (S): M_n• + S -> P_n + S• (Rate constant: k_{tr,S})
-
Chain Transfer to Polymer (P): M_n• + P -> P_n + P• (Rate constant: k_{tr,P})
Chain transfer to the monomer is an inherent characteristic of the monomer itself and determines the theoretical maximum molecular weight achievable. For vinyl esters like this compound, chain transfer to the polymer can lead to branching.
The chain transfer constant (C) is a dimensionless ratio of the rate constant for chain transfer to the rate constant for propagation (C = k_{tr} / k_p).
Kinetic Data for this compound and Analogous Monomers
Specific, experimentally determined kinetic parameters for the homopolymerization of this compound are not widely available in the literature. However, data from other long-chain vinyl esters and the more extensively studied vinyl acetate can provide useful approximations and context.
Heat of Polymerization
The heat of polymerization (ΔHp) is an important thermodynamic parameter. For this compound, a reported value is available.
| Monomer | ΔHp (kcal/mol) | State | Method |
| This compound | -21.3 | Liquid to Solid | Heats of combustion |
Table 1: Heat of Polymerization of this compound.
Chain Transfer Constants
While specific chain transfer constants for this compound are not readily found, data for other vinyl esters can offer insight into the reactivity of the growing poly(vinyl ester) radical. Chain transfer is a significant process in vinyl ester polymerization.
| Monomer | Solvent/Agent | Temperature (°C) | Chain Transfer Constant (Cs x 104) |
| Vinyl Acetate | Toluene | 60 | 22.4 |
| Vinyl Acetate | n-Butanol | 60 | 18.0 |
| Vinyl Acetate | Carbon Tetrachloride | 60 | 910 |
| Vinyl Decanoate | - | - | ~4.5 x 10-3 (Note: Reliability of this value is questioned) |
Table 2: Chain Transfer Constants for Vinyl Esters in Various Solvents. Data for vinyl acetate provides a baseline for the reactivity of vinyl ester radicals.
Experimental Protocols for Kinetic Studies
Several experimental techniques can be employed to determine the kinetic parameters of this compound polymerization.
Dilatometry
Dilatometry measures the volume contraction that occurs during polymerization to monitor the reaction rate. It is a precise method for determining the overall rate of polymerization.
Protocol for Bulk Polymerization of this compound:
-
Monomer and Initiator Preparation: Purify this compound by melting and filtering, or by recrystallization, to remove any inhibitors or impurities. A thermal initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is weighed and dissolved in the molten this compound at a known concentration (e.g., 10-2 to 10-3 mol/L).
-
Dilatometer Assembly: A known volume of the monomer-initiator solution is introduced into a dilatometer, which consists of a reaction bulb connected to a precision-bore capillary tube.
-
Degassing: The contents are thoroughly degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit free-radical polymerization. The dilatometer is then sealed under vacuum or an inert atmosphere.
-
Thermostatting and Measurement: The dilatometer is placed in a constant-temperature bath set to the desired reaction temperature (e.g., 60-80 °C). As polymerization proceeds, the volume of the reaction mixture decreases, causing the meniscus in the capillary to fall. The height of the meniscus is recorded at regular time intervals.
-
Data Analysis: The fractional conversion of monomer to polymer at any time 't' is calculated from the change in volume, using the known densities of the monomer and polymer. The rate of polymerization can then be determined from the slope of the conversion versus time plot.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with the exothermic polymerization reaction, providing information on the rate and extent of conversion.
Protocol for Isothermal DSC Analysis:
-
Sample Preparation: A small sample (5-10 mg) of the this compound and initiator mixture is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Isothermal Measurement: The sample is placed in the DSC cell and rapidly heated to the desired isothermal reaction temperature. The heat flow from the sample is recorded as a function of time. The area under the exothermic peak is proportional to the total heat of polymerization.
-
Data Analysis: The rate of polymerization (Rp) is directly proportional to the measured heat flow (dH/dt). The conversion (α) at any time 't' can be calculated by integrating the heat flow curve up to that time and dividing by the total heat of reaction (ΔHtotal). α = (∫(dH/dt)dt) / ΔH_{total} R_p = (1/ΔH_{total}) * (dH/dt)
Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ or real-time NMR spectroscopy can be used to monitor the disappearance of the monomer's vinyl protons and the appearance of the polymer's backbone protons, providing a direct measure of monomer conversion.
Protocol for 1H NMR Monitoring:
-
Sample Preparation: A solution of this compound and a suitable initiator is prepared in a deuterated solvent (e.g., toluene-d8 or deuterated chloroform) directly in an NMR tube. An internal standard with a known concentration and non-overlapping peaks may be added for quantification.
-
Measurement: The NMR tube is placed in the spectrometer, which is pre-heated to the desired reaction temperature. 1H NMR spectra are acquired at regular intervals.
-
Data Analysis: The conversion is determined by comparing the integral of the vinyl proton signals of the monomer (typically in the range of 4.5-7.5 ppm) to the integral of a non-reacting internal standard or the integral of the appearing polymer signals (e.g., the broad methine and methylene signals of the polymer backbone).
Signaling Pathways and Experimental Workflows
Free-Radical Polymerization Mechanism
The logical flow of the free-radical polymerization of this compound can be visualized as a sequence of elementary reactions.
References
Thermodynamic Properties of Vinyl Stearate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Vinyl stearate (ethenyl octadecanoate) is the ester of stearic acid and vinyl alcohol. Its structure, featuring a long, saturated 18-carbon alkyl chain and a reactive vinyl group, imparts unique properties that make it a valuable monomer in polymer synthesis. The resulting polymers, poly(this compound), are utilized in a variety of applications, including as lubricants, plasticizers, and in coatings and adhesives. In the context of drug development, long-chain fatty acid esters can be explored for their potential in formulating drug delivery systems, owing to their biocompatibility and ability to modify the physicochemical properties of materials. A thorough understanding of the thermodynamic properties of this compound is crucial for optimizing its synthesis, polymerization, and application, as well as for predicting its behavior in various formulations.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These values have been compiled from various sources and provide a baseline for its physical characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂₀H₃₈O₂ | [1] |
| Molecular Weight | 310.51 g/mol | [1][2] |
| Appearance | White, waxy solid or colorless to light yellow liquid | |
| Melting Point | 35-37 °C | |
| Boiling Point | 385 °C (decomposes) | |
| Density | 0.904 g/mL at 25 °C | |
| Solubility | Insoluble in water; soluble in most hydrocarbon and chlorinated solvents. |
Thermodynamic Properties of this compound
Heat Capacity
The heat capacity of a substance is the amount of heat required to raise its temperature by a given amount. For this compound, this property is essential for understanding its thermal behavior during heating and cooling processes, such as in polymerization reactions.
-
Experimental Determination: Differential Scanning Calorimetry (DSC) is the primary technique used to measure the heat capacity of solids and liquids. A general protocol involves heating a known mass of the sample in a controlled manner and comparing the heat flow to that of a reference material with a known heat capacity.
Enthalpy of Formation
The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.
-
Experimental Determination: The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly through its enthalpy of combustion (ΔHc°). Bomb calorimetry is the standard experimental technique for measuring the heat of combustion. By burning a known mass of the substance in a constant-volume container (the "bomb") filled with excess oxygen, the heat released can be accurately measured. The enthalpy of formation can then be calculated using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
As a point of reference, the standard enthalpy of formation for stearic acid, a precursor to this compound, is -947.7 kJ/mol.
Standard Molar Entropy
The standard molar entropy is a measure of the disorder or randomness of a substance at a standard state.
-
Theoretical Calculation and Experimental Data: The entropy of a substance can be determined by measuring its heat capacity as a function of temperature from near absolute zero, as dictated by the third law of thermodynamics. For complex molecules like this compound, computational chemistry methods can also be employed to estimate the standard molar entropy based on its molecular structure and vibrational frequencies.
Gibbs Free Energy of Formation
The Gibbs free energy of formation is the change in Gibbs free energy that accompanies the formation of one mole of a substance from its constituent elements in their standard states. It is a key indicator of the thermodynamic stability of a compound.
-
Calculation: The standard Gibbs free energy of formation can be calculated from the standard enthalpy of formation and the standard molar entropy using the following equation: ΔGf° = ΔHf° - TΔSf° where T is the absolute temperature in Kelvin.
Experimental Protocols
Synthesis of this compound via Transvinylation
The most common method for synthesizing this compound is through a transvinylation (or vinyl interchange) reaction between stearic acid and vinyl acetate. This reaction is typically catalyzed by a mercury(II) salt, such as mercuric acetate, in the presence of a strong acid like sulfuric acid. The equilibrium is driven towards the product by removing the acetic acid byproduct.
Materials:
-
Stearic acid
-
Vinyl acetate (freshly distilled)
-
Mercuric acetate
-
Sulfuric acid (100%)
-
Sodium acetate trihydrate
-
Acetone
Procedure:
-
In a reaction flask equipped with a reflux condenser, dissolve stearic acid in an excess of freshly distilled vinyl acetate by warming the mixture.
-
Add mercuric acetate to the solution and shake for approximately 30 minutes.
-
Carefully add 100% sulfuric acid dropwise to the mixture. The amount of mercuric acetate is typically around 2% of the weight of the stearic acid, and sulfuric acid is about 0.3-0.4% of the weight of the stearic acid.
-
Heat the solution under reflux for 3 hours.
-
After the reaction, neutralize the sulfuric acid by adding sodium acetate trihydrate.
-
Remove the excess vinyl acetate by distillation at atmospheric pressure until the pot temperature reaches approximately 125 °C.
Purification of this compound
The crude this compound obtained from the synthesis contains unreacted stearic acid, the catalyst, and other impurities. A multi-step purification process is necessary to obtain a high-purity product.
Procedure:
-
Distillation: The crude product can be distilled under reduced pressure to remove some impurities.
-
Recrystallization: The once-distilled this compound is recrystallized from acetone at 0 °C (using approximately 3 ml of acetone per gram of this compound).
-
Solvent Extraction: An alternative purification method involves dissolving the crude product in a non-polar solvent like pentane. The this compound dissolves, while the stearic acid and mercury catalyst are less soluble and can be separated by filtration or decantation. The solvent is then removed by evaporation.
-
Liming: To remove any remaining acidic impurities, the this compound solution in a hydrocarbon solvent can be treated with calcium hydroxide. The mixture is stirred, filtered, and the solvent is removed by distillation.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound.
References
Health and Safety Considerations for Vinyl Stearate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the health and safety considerations for vinyl stearate. Given the limited direct toxicological data on this compound, this guide also considers the safety profiles of its potential hydrolysis products: stearic acid and vinyl acetate. The information is intended to support risk assessments and ensure safe handling practices in a laboratory and drug development setting.
Chemical and Physical Properties
This compound is the ester of vinyl alcohol and stearic acid. It is a waxy solid at room temperature and is practically insoluble in water.[1][2] Key physical and chemical properties are summarized in Table 1.
| Property | Value | References |
| Chemical Formula | C20H38O2 | [1][2] |
| Molecular Weight | 310.51 g/mol | [1] |
| CAS Number | 111-63-7 | |
| Appearance | White, waxy solid or powder to lump to clear liquid | |
| Melting Point | 35-37 °C | |
| Boiling Point | 145 °C (lit.) | |
| Flash Point | >110 °C (>230 °F) | |
| Density | 0.904 g/mL at 25 °C | |
| Water Solubility | Insoluble | |
| Solubility in other solvents | Soluble in most hydrocarbon and chlorinated solvents; moderately soluble in ketones and vegetable oils. Insoluble in alcohol. | |
| Stability | Stable under recommended storage conditions. Often stabilized with MEHQ (monomethyl ether hydroquinone). Incompatible with acids, bases, and strong oxidizing agents. |
Toxicological Data
Direct and comprehensive toxicological data for this compound is largely unavailable in publicly accessible literature and safety data sheets. Many sources explicitly state "no data available" for key endpoints such as acute toxicity, carcinogenicity, mutagenicity, and reproductive toxicity. Therefore, a conservative approach to handling is warranted, taking into account the toxicological profiles of its potential hydrolysis products, stearic acid and vinyl acetate. In biological systems, it is plausible that this compound may be hydrolyzed by esterases to yield stearic acid and vinyl acetate.
Acute Toxicity
No quantitative acute toxicity data (LD50 or LC50) for this compound has been identified.
-
Stearic Acid: Generally considered to have low acute toxicity. Oral LD50 values in rats are reported to be high, in the range of grams per kilogram of body weight, indicating low toxicity.
-
Vinyl Acetate: Possesses moderate acute toxicity. It can be harmful if inhaled or ingested.
| Substance | Route | Species | Value | References |
| Stearic Acid | Oral | Rat | >15-19 g/kg | |
| Vinyl Acetate | Oral | Rat | 2.92 g/kg | |
| Vinyl Acetate | Inhalation | Rat | 11.4 mg/L (4h) | |
| Vinyl Acetate | Dermal | Rabbit | 2.34 g/kg |
Irritation and Sensitization
-
Skin Irritation: this compound is classified as irritating to the skin. One study on a similar vinyl ester of 'Versatic' 9-11 acid indicated skin irritating and sensitizing properties.
-
Eye Irritation: this compound is classified as irritating to the eyes.
-
Respiratory Irritation: May cause respiratory irritation.
| Substance | Effect | Classification/Observation | References |
| This compound | Skin Irritation | Irritating | |
| Eye Irritation | Irritating | ||
| Respiratory Irritation | May cause respiratory irritation | ||
| Stearic Acid | Skin Irritation | Generally non-irritating, prolonged contact may cause dryness. | |
| Eye Irritation | Fine particles can cause irritation. | ||
| Vinyl Acetate | Skin Irritation | Can cause irritation, redness, and blisters. Chronic exposure may lead to sensitization. | |
| Eye Irritation | Causes eye irritation. | ||
| Respiratory Irritation | Irritating to the respiratory system. |
Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is no data available for this compound for these endpoints.
-
Stearic Acid: Not considered to be carcinogenic, mutagenic, or a reproductive toxin.
-
Vinyl Acetate: The International Agency for Research on Cancer (IARC) has classified vinyl acetate as Group 2B, possibly carcinogenic to humans, based on sufficient evidence in experimental animals. It has shown some evidence of mutagenic and clastogenic activity in some in vitro tests.
Handling and Safety Precautions
Given the data gaps and the potential for hydrolysis to toxic compounds, stringent safety measures should be implemented when handling this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols are generated, use a NIOSH-approved respirator.
Engineering Controls
Work with this compound should be conducted in a chemical fume hood to minimize inhalation exposure.
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. It should be stored away from incompatible materials such as acids, bases, and strong oxidizing agents.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Experimental Protocols for Safety Assessment
In the absence of specific experimental data for this compound, this section outlines the standard OECD guidelines that would be followed to assess its toxicological profile.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
Methodology:
-
Animals: Typically, female rats are used.
-
Dosing: A single dose of the substance is administered by gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).
-
Procedure: The test proceeds sequentially in groups of three animals. The outcome of the first group determines the dose for the next group. If no mortality is observed at a certain dose, the next higher dose is used. If mortality is observed, the next lower dose is used.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Endpoint: The test allows for the classification of the substance into one of five toxicity classes based on the observed mortality.
Skin Irritation/Corrosion - OECD Test Guideline 404
This test determines the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Animals: Albino rabbits are typically used.
-
Application: A small amount (0.5 g for solids) of the test substance is applied to a shaved patch of skin and covered with a gauze patch for 4 hours.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The reactions are scored on a scale of 0 to 4.
-
Classification: The substance is classified as corrosive, irritant, or non-irritant based on the severity and reversibility of the skin reactions.
In Vitro Gene Mutation - Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471
This in vitro test is used to assess the mutagenic potential of a substance.
Methodology:
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) are used.
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
-
Procedure: The bacteria, test substance, and S9 mix (if used) are plated on a minimal agar medium lacking the required amino acid.
-
Incubation: The plates are incubated for 48-72 hours.
-
Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the negative control.
Ecotoxicity
No specific ecotoxicity data for this compound was found. A safety data sheet indicates that it is not expected to be persistent, bioaccumulative, or toxic (PBT) or very persistent and very bioaccumulative (vPvB).
Conclusion
While direct toxicological data for this compound is limited, a comprehensive safety assessment must consider the properties of its potential hydrolysis products, stearic acid and vinyl acetate. The available information suggests that this compound is a skin and eye irritant and may cause respiratory irritation. The potential for vinyl acetate to be released through hydrolysis warrants caution, as vinyl acetate is moderately toxic and a possible human carcinogen. Therefore, strict adherence to recommended handling procedures, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize exposure and ensure a safe working environment. Further toxicological testing according to standardized OECD guidelines is necessary to fully characterize the health and safety profile of this compound.
References
The Environmental Footprint of Vinyl Stearate Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinyl stearate, a versatile monomer used in the synthesis of various polymers, plays a significant role in numerous industrial applications, including coatings, adhesives, and as a component in pharmaceutical formulations. However, its production is not without environmental consequences. This technical guide provides an in-depth analysis of the environmental impact associated with the manufacturing of this compound. While a dedicated life cycle assessment (LCA) for this compound is not publicly available, this document synthesizes existing data on similar chemical processes, raw materials, and byproducts to construct a comprehensive overview of its environmental footprint. The guide details the primary synthesis route, transvinylation, and explores the environmental concerns associated with reactants, catalysts, and the generated waste streams. Furthermore, it outlines experimental protocols for the analysis of key environmental indicators and discusses the toxicological profiles of the involved chemical entities.
Introduction
The growing demand for specialized polymers has led to an increased production of monomers like this compound. As with many chemical manufacturing processes, the production of this compound involves the use of potentially hazardous materials and generates waste streams that require careful management to minimize their environmental impact. This guide aims to provide a thorough understanding of these impacts, offering a valuable resource for researchers and professionals committed to sustainable chemical synthesis and product development.
This compound Synthesis: The Transvinylation Pathway
The most common industrial method for producing this compound is through a transvinylation reaction. This process involves the reaction of stearic acid with vinyl acetate, typically in the presence of a catalyst.
Reaction:
Stearic Acid + Vinyl Acetate -> this compound + Acetic Acid
This reaction is reversible, and to drive the equilibrium towards the product side, the byproduct, acetic acid, is often removed as it is formed.[1]
A greener alternative to traditional acid or metal-based catalysis is the use of enzymes, specifically lipases, in a process known as chemoenzymatic synthesis. This method can lead to higher selectivity and milder reaction conditions, potentially reducing the environmental burden.
Environmental Impact Assessment
A comprehensive life cycle assessment (LCA) is the standard methodology for evaluating the environmental impacts of a product from cradle to grave.[2] In the absence of a specific LCA for this compound, this section will analyze the potential environmental impacts based on the known inputs and outputs of the production process. The insights are drawn from LCAs of similar products like vinyl ester resins and general data on chemical production.[3][4]
Raw Materials
-
Stearic Acid: Derived from animal or vegetable fats and oils, the environmental impact of stearic acid is primarily associated with land use, water consumption, and energy required for its extraction and purification.
-
Vinyl Acetate: This is a volatile organic compound (VOC) and a flammable liquid.[5] Its production from ethylene and acetic acid is an energy-intensive process. Occupational exposure limits are in place to protect workers from its irritant effects. The International Agency for Research on Cancer (IARC) has classified vinyl acetate as "not classifiable as to its carcinogenicity to humans" due to insufficient evidence.
Catalysts
-
Sulfuric Acid: A strong, corrosive acid that requires careful handling and neutralization before disposal.
-
Mercury Salts (e.g., Mercuric Acetate): These are highly toxic and pose a significant environmental and health risk. Their use is being phased out in many regions due to concerns about mercury pollution.
-
Lipases: As biocatalysts, lipases are generally considered environmentally benign. They are biodegradable and operate under mild conditions, reducing energy consumption.
Energy Consumption
Esterification reactions are typically endothermic, requiring energy input to proceed. The energy consumption for the transvinylation of stearic acid will depend on the specific process conditions, including reaction temperature and the method of byproduct removal. Processes that require high temperatures and vacuum distillation for purification will have a larger energy footprint. For comparison, the production of fine chemicals and pharmaceuticals has been found to have significantly higher energy demands than basic chemical production.
Waste Generation and Emissions
The production of this compound generates several waste streams that require proper management:
-
Byproducts:
-
Acetic Acid: While it has commercial value, excess acetic acid from the reaction needs to be purified or neutralized before disposal.
-
Acetaldehyde: A potential byproduct, particularly in enzymatic synthesis, which is a toxic and volatile compound.
-
-
Unreacted Raw Materials: Incomplete conversion leads to the presence of unreacted stearic acid and vinyl acetate in the crude product, which need to be separated and recycled or disposed of.
-
Spent Catalysts: Acid and metal-based catalysts require neutralization and disposal as hazardous waste.
-
Volatile Organic Compound (VOC) Emissions: The use of volatile compounds like vinyl acetate can lead to VOC emissions, contributing to air pollution.
Table 1: Estimated Environmental Impacts of this compound Production
| Impact Category | Key Contributors | Potential Mitigation Strategies |
| Global Warming Potential | Energy consumption (heating, distillation), Production of raw materials (vinyl acetate) | Process optimization to reduce energy use, Use of renewable energy sources, Sourcing of sustainably produced raw materials |
| Acidification Potential | Use of sulfuric acid catalyst | Use of alternative, less acidic catalysts (e.g., enzymes), Neutralization of acidic waste streams |
| Ecotoxicity | Use of mercury-based catalysts, Release of unreacted vinyl acetate and byproducts | Replacement of heavy metal catalysts with benign alternatives, Efficient byproduct separation and recovery, Proper wastewater treatment |
| Human Toxicity | Occupational exposure to vinyl acetate, Handling of hazardous catalysts and byproducts | Implementation of robust industrial hygiene practices, Use of closed-loop systems to minimize exposure, Substitution of toxic chemicals |
| Resource Depletion | Consumption of fossil fuels for energy and raw material production | Increased energy efficiency, Transition to bio-based feedstocks |
Experimental Protocols
To accurately assess the environmental impact of a specific this compound production process, a series of experiments should be conducted.
Quantification of Byproducts and Residual Monomers
Objective: To determine the concentration of acetic acid, acetaldehyde, and unreacted vinyl acetate and stearic acid in the reaction mixture and waste streams.
Methodology:
-
Sample Collection: Collect samples from the reactor at various time points and from all effluent streams.
-
Sample Preparation: For aqueous samples, a direct injection or purge-and-trap method can be used. For organic samples, dilution with a suitable solvent may be necessary.
-
Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the separation and quantification of volatile organic compounds. High-Performance Liquid Chromatography (HPLC) can be used for the analysis of less volatile components like stearic acid.
-
GC-MS Protocol for Volatiles (Adapted from NIOSH Method 2538 for Acetaldehyde):
-
Column: A polar capillary column (e.g., DB-WAX).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of a 1 µL sample.
-
Temperature Program: An initial temperature of 40°C, held for 2 minutes, followed by a ramp to 200°C at 10°C/min.
-
MS Detection: Electron ionization (EI) mode, scanning from m/z 30 to 300.
-
Quantification: Based on the peak areas of the target analytes compared to a calibration curve prepared with certified standards.
-
-
HPLC Protocol for Stearic Acid:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at 210 nm or an Evaporative Light Scattering Detector (ELSD).
-
Quantification: Based on peak areas against a standard calibration curve.
-
-
Analysis of Wastewater
Objective: To characterize the chemical oxygen demand (COD), biological oxygen demand (BOD), pH, and concentration of specific pollutants in the aqueous effluent.
Methodology:
-
COD and BOD: Determined using standard methods (e.g., Hach method).
-
pH: Measured using a calibrated pH meter.
-
Specific Pollutants: Analyzed using GC-MS or HPLC as described in section 4.1.
Visualization of Processes
Transvinylation Synthesis Workflow
Caption: Workflow for the synthesis of this compound via transvinylation.
Environmental Impact Pathway
Caption: Potential environmental impact pathways from this compound production.
Toxicological Profile of Key Chemicals
A thorough understanding of the toxicology of the chemicals involved in this compound production is crucial for assessing its overall environmental and health impact.
Table 2: Toxicological Summary of Key Chemicals
| Chemical | CAS Number | Key Toxicological Endpoints |
| This compound | 111-63-7 | Data is limited. Long-chain fatty acid esters are generally considered to have low toxicity. |
| Stearic Acid | 57-11-4 | Generally recognized as safe (GRAS). Low acute toxicity. |
| Vinyl Acetate | 108-05-4 | Irritant to eyes, skin, and respiratory tract. Classified by IARC as Group 2B: "possibly carcinogenic to humans" based on animal studies. |
| Acetic Acid | 64-19-7 | Corrosive, causes severe skin burns and eye damage. |
| Acetaldehyde | 75-07-0 | IARC Group 1: "carcinogenic to humans". Irritant and can cause respiratory distress. |
| Sulfuric Acid | 7664-93-9 | Highly corrosive. IARC Group 1: "carcinogenic to humans" (in the form of strong inorganic acid mists). |
| Mercuric Acetate | 1600-27-7 | Highly toxic, particularly to the nervous system and kidneys. Environmental pollutant. |
Conclusion and Recommendations
The production of this compound, while industrially significant, presents a range of environmental challenges that necessitate careful consideration and management. The primary concerns stem from the energy intensity of the process, the use of potentially hazardous raw materials and catalysts, and the generation of waste streams containing organic pollutants.
To mitigate the environmental impact of this compound production, the following recommendations are proposed:
-
Adoption of Green Chemistry Principles: Prioritize the use of enzymatic catalysis over traditional acid or heavy metal catalysts to reduce toxicity and energy consumption.
-
Process Optimization: Implement continuous process monitoring and control to maximize reaction yield and minimize waste generation.
-
Waste Valorization: Develop strategies for the recovery and reuse of byproducts like acetic acid.
-
Life Cycle Assessment: Conduct a comprehensive, cradle-to-grave LCA specifically for this compound to accurately quantify its environmental footprint and identify key areas for improvement.
-
Research and Development: Invest in the development of novel, more sustainable synthesis routes for this compound, potentially utilizing bio-based feedstocks.
By embracing these strategies, the chemical industry can move towards a more sustainable production of this compound, aligning with the growing global demand for environmentally responsible manufacturing practices.
References
- 1. US2949480A - Preparation of this compound - Google Patents [patents.google.com]
- 2. Life Cycle Assessment (LCA) in Green Chemistry: A Guide to Sustainable Decision-Making — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. researchgate.net [researchgate.net]
- 4. blazingprojects.com [blazingprojects.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Vinyl acetate [cdc.gov]
Purity Analysis of Vinyl Stearate Monomer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinyl stearate, the ester of vinyl alcohol and stearic acid, is a critical monomer in the synthesis of various polymers with applications ranging from coatings and adhesives to biocompatible materials. The purity of the this compound monomer is paramount as trace impurities can significantly impact polymerization kinetics, polymer properties, and the safety of the final product, particularly in biomedical applications. This technical guide provides a comprehensive overview of the methodologies for the purity analysis of this compound monomer. It details the common impurities arising from its synthesis, outlines advanced analytical techniques for their detection and quantification, and provides detailed experimental protocols. This guide is intended to be a valuable resource for researchers, quality control analysts, and professionals involved in the development and use of this compound-based materials.
Introduction to this compound and the Importance of Purity
This compound is a waxy, solid organic compound that serves as a key building block for the production of poly(this compound) and various copolymers.[1][2] Its long alkyl chain imparts hydrophobicity and flexibility to the resulting polymers. The most common industrial synthesis route is the transvinylation of stearic acid with vinyl acetate, often catalyzed by mercury or acid catalysts.[3][4][5]
The purity of the monomer is a critical quality attribute. Impurities can act as chain-transfer agents, inhibitors, or initiators, leading to uncontrolled polymerization, reduced molecular weight, and altered polymer architecture. In drug delivery systems and other biomedical applications, the presence of unreacted monomers, catalysts, or by-products can lead to toxicity and adverse biological effects. Therefore, robust analytical methods are essential to ensure the quality and safety of this compound monomer.
Common Impurities in this compound Monomer
The impurity profile of this compound is largely dependent on the synthetic route and subsequent purification processes. Key potential impurities include:
-
Unreacted Starting Materials: Stearic acid and vinyl acetate are common impurities. Commercial stearic acid itself may contain other fatty acids like palmitic acid, which can be difficult to separate.
-
Reaction By-products: Acetic acid is a primary by-product of the transvinylation reaction using vinyl acetate.
-
Catalyst Residues: If mercury-based catalysts are used, trace amounts of mercury salts may remain.
-
Side-Reaction Products: Ethylidene diesters can form as minor impurities during the synthesis.
-
Polymerization Inhibitors: To enhance shelf life and prevent premature polymerization, inhibitors such as monomethyl ether hydroquinone (MEHQ) are typically added in parts-per-million (ppm) concentrations.
A summary of typical impurities and their potential sources is presented in Table 1.
Table 1: Common Impurities in this compound Monomer
| Impurity | Source | Potential Impact on Polymerization/Product |
| Stearic Acid | Unreacted starting material | Can act as a plasticizer, affecting thermal and mechanical properties. |
| Vinyl Acetate | Unreacted starting material | Can copolymerize, altering the polymer composition and properties. |
| Acetic Acid | Reaction by-product | Can affect catalyst activity and polymer stability. |
| Palmitic Acid | Impurity in stearic acid raw material | Can be incorporated into the polymer, affecting crystallinity and melting point. |
| Mercury Salts | Catalyst residue | Highly toxic; can inhibit or alter polymerization. |
| Ethylidene Diesters | Side-reaction product | Can introduce branching and affect polymer properties. |
| MEHQ | Added polymerization inhibitor | Prevents premature polymerization; excess can hinder intended polymerization. |
| Water | Contamination | Can interfere with certain polymerization mechanisms and affect product clarity. |
Analytical Methodologies for Purity Assessment
A multi-faceted analytical approach is required to comprehensively assess the purity of this compound monomer. This typically involves a combination of chromatographic, spectroscopic, and titrimetric methods.
Gas Chromatography (GC)
Gas chromatography, particularly with a flame ionization detector (GC-FID), is a powerful technique for the quantification of volatile and semi-volatile impurities such as residual vinyl acetate and acetic acid. It can also be used to determine the overall purity of the this compound monomer.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of non-volatile impurities like stearic acid and for the quantification of the polymerization inhibitor, MEHQ. Reversed-phase HPLC with UV detection is effective for MEHQ analysis, while an evaporative light scattering detector (ELSD) or mass spectrometry (MS) is necessary for stearic acid, which lacks a strong UV chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy are invaluable for structural confirmation of the this compound monomer. Furthermore, quantitative NMR (qNMR) can be employed for an accurate purity assessment without the need for a reference standard of the analyte itself. It provides a direct measure of the molar ratio of the main component to impurities.
Titrimetric Methods
Classical titration methods remain relevant for determining specific quality parameters:
-
Acid Value: This titration quantifies the amount of free carboxylic acids, primarily unreacted stearic acid. The sample is dissolved in a suitable solvent and titrated with a standardized base.
-
Iodine Value: This method determines the degree of unsaturation by measuring the amount of iodine that reacts with the double bonds in the vinyl group. It is an effective way to confirm the presence of the vinyl functionality.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward method for the qualitative identification of this compound. Characteristic absorption bands for the vinyl group and the ester carbonyl group confirm the identity of the monomer.
A summary of the analytical techniques and their primary applications is provided in Table 2.
Table 2: Analytical Techniques for this compound Purity Analysis
| Technique | Analyte/Parameter | Purpose |
| GC-FID | This compound, Vinyl Acetate, Acetic Acid | Purity assay and quantification of volatile impurities. |
| HPLC-UV | MEHQ | Quantification of polymerization inhibitor. |
| HPLC-ELSD/MS | Stearic Acid, Palmitic Acid | Quantification of non-volatile fatty acid impurities. |
| qNMR | This compound and impurities | Absolute purity determination and structural confirmation. |
| Titration | Free Carboxylic Acids (e.g., Stearic Acid) | Determination of Acid Value. |
| Titration | Vinyl group unsaturation | Determination of Iodine Value. |
| FTIR | This compound | Functional group identification and structural confirmation. |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the purity analysis of this compound.
Protocol for Purity and Volatile Impurity Analysis by GC-FID
This method is designed for the determination of this compound purity and the quantification of volatile impurities like residual vinyl acetate.
Workflow for GC-FID Analysis
References
The Evolution of Vinyl Stearate: A Technical Journey Through its Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
From its mid-20th century origins, vinyl stearate has carved a niche in the polymer industry, valued for the unique properties conferred by its long stearoyl chain. This guide delves into the historical development of this compound applications, presenting a technical overview of its synthesis, polymerization, and multifaceted roles in coatings, adhesives, plastics, and the emerging field of drug delivery. Quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key historical processes are provided. Visualizations of chemical pathways and experimental workflows are included to elucidate complex relationships.
The Genesis of this compound: Synthesis and Polymerization
The journey of this compound began with the exploration of long-chain fatty acid vinyl esters in the early to mid-20th century, moving beyond the initial focus on simpler monomers like vinyl acetate.[1]
Synthesis via Transvinylation
The primary method for synthesizing this compound has historically been the transvinylation or "vinyl interchange" reaction. This process involves the reaction of stearic acid with a vinyl ester, typically vinyl acetate, in the presence of a catalyst.[1][2] Early processes, such as those detailed in a 1960 patent, utilized mercury salts, like mercuric acetate, often in conjunction with a strong acid like sulfuric acid, to catalyze the reaction.[2][3] The reversible reaction is driven towards the formation of this compound by removing the acetic acid byproduct.
A significant advancement in the synthesis of this compound has been the development of greener, enzymatic methods. Lipases, for example, can catalyze the transesterification under milder conditions, offering high selectivity and reducing waste.
Experimental Protocol: Transvinylation of Stearic Acid (c. 1960)
This protocol is based on historical methods for the synthesis of this compound.
Materials:
-
Stearic Acid
-
Vinyl Acetate (freshly distilled)
-
Mercuric Acetate
-
Sulfuric Acid (100%)
-
Sodium Acetate Trihydrate
-
Acetone
Procedure:
-
In a reaction vessel equipped with a reflux condenser, dissolve stearic acid (e.g., 0.4 mole) in an excess of freshly distilled vinyl acetate (e.g., 2.4 moles) by warming the mixture.
-
Add mercuric acetate (e.g., 2% of the weight of stearic acid) to the solution and shake for approximately 30 minutes.
-
Carefully add 100% sulfuric acid (e.g., 0.3-0.4% of the weight of stearic acid) dropwise to the mixture.
-
Heat the solution under reflux for 3 hours.
-
To neutralize the sulfuric acid, add sodium acetate trihydrate.
-
Distill the excess vinyl acetate at atmospheric pressure until the pot temperature reaches approximately 125°C.
-
The crude this compound can be purified by recrystallization from acetone at 0°C (using approximately 3 ml of acetone per gram of this compound).
Diagram: Transvinylation of Stearic Acid with Vinyl Acetate
References
Methodological & Application
Synthesis of Poly(vinyl stearate) Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(vinyl stearate) (PVS) is a hydrophobic polymer with potential applications in the biomedical field, particularly in drug delivery systems for hydrophobic therapeutic agents. Its long stearate side chains can facilitate the encapsulation of lipophilic drugs, and the polymer backbone allows for the formation of stable nanoparticle structures. This document provides detailed application notes and protocols for the synthesis of PVS nanoparticles, primarily focusing on miniemulsion polymerization as a suitable method for their preparation. While specific experimental data for poly(this compound) nanoparticles is limited in publicly available literature, the following protocols are based on established principles of polymerization for similar vinyl ester monomers and hydrophobic polymers.
Applications in Drug Delivery
Poly(this compound) nanoparticles are being explored as carriers for hydrophobic drugs due to their ability to encapsulate these molecules within their core. The hydrophobic nature of PVS provides a compatible environment for lipophilic drugs, potentially increasing their solubility and stability in aqueous environments. The nanoparticle formulation can also offer advantages such as controlled release and targeted delivery, which can enhance therapeutic efficacy and reduce side effects.
Synthesis Methodologies
The synthesis of poly(this compound) nanoparticles can be achieved through various polymerization techniques. Among these, miniemulsion polymerization is a particularly suitable method for producing nanoparticles with good control over size and distribution. This technique involves the polymerization of monomer droplets (nanoreactors) dispersed in a continuous phase.
Key Components and Their Roles
| Component | Role in Synthesis |
| This compound (Monomer) | The building block of the poly(this compound) polymer. |
| Surfactant | Stabilizes the monomer droplets in the continuous phase, preventing coalescence. A combination of anionic and non-ionic surfactants is often used. |
| Co-stabilizer / Hydrophobe | A highly water-insoluble compound that is soluble in the monomer phase. It creates an osmotic pressure that counteracts the Laplace pressure, thus preventing Ostwald ripening and stabilizing the miniemulsion droplets. Hexadecane is a common choice. |
| Initiator | A molecule that decomposes to generate free radicals and initiate the polymerization reaction. The choice of initiator (oil-soluble or water-soluble) can influence the polymerization kinetics and particle morphology. |
| Continuous Phase | Typically deionized water, in which the monomer droplets are dispersed. |
Experimental Protocols
Protocol 1: Miniemulsion Polymerization of Poly(this compound) Nanoparticles
This protocol describes a general procedure for the synthesis of poly(this compound) nanoparticles via miniemulsion polymerization. Researchers should optimize the specific concentrations and conditions based on their experimental setup and desired nanoparticle characteristics.
Materials:
-
This compound (monomer)
-
Sodium dodecyl sulfate (SDS) (surfactant)
-
Poly(vinyl alcohol) (PVA) (co-surfactant/stabilizer)
-
Hexadecane (hydrophobe)
-
Potassium persulfate (KPS) or Azobisisobutyronitrile (AIBN) (initiator)
-
Deionized water (continuous phase)
-
Nitrogen gas
Equipment:
-
High-shear homogenizer or ultrasonicator
-
Reaction vessel with a condenser, nitrogen inlet, and mechanical stirrer
-
Heating mantle or oil bath with temperature control
-
Dialysis tubing or centrifugation equipment for purification
Procedure:
-
Preparation of the Oil Phase:
-
In a beaker, dissolve the desired amount of this compound monomer and hexadecane (typically 1-5% w/w of the monomer).
-
If using an oil-soluble initiator like AIBN, dissolve it in this monomer mixture.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant (e.g., SDS) and co-surfactant (e.g., PVA) in deionized water.
-
-
Formation of the Miniemulsion:
-
Slowly add the oil phase to the aqueous phase under vigorous stirring to form a coarse emulsion.
-
Homogenize the coarse emulsion using a high-shear homogenizer or an ultrasonicator for a specified time (e.g., 10-30 minutes) to form a stable miniemulsion. The energy input during this step is critical for determining the final particle size.
-
-
Polymerization:
-
Transfer the miniemulsion to the reaction vessel.
-
Purge the system with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) under gentle stirring.
-
If using a water-soluble initiator like KPS, dissolve it in a small amount of deionized water and add it to the reaction vessel to start the polymerization.
-
Allow the polymerization to proceed for several hours (e.g., 4-8 hours).
-
-
Purification:
-
Cool the resulting nanoparticle dispersion to room temperature.
-
Purify the nanoparticles to remove unreacted monomer, surfactant, and initiator residues. This can be achieved by:
-
Dialysis: Place the nanoparticle dispersion in a dialysis bag with an appropriate molecular weight cut-off and dialyze against deionized water for 24-48 hours, with frequent water changes.
-
Centrifugation: Centrifuge the dispersion at high speed. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this process several times.
-
-
-
Characterization:
-
Characterize the purified poly(this compound) nanoparticles for their size, polydispersity index (PDI), zeta potential, and morphology using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), or Scanning Electron Microscopy (SEM).
-
Visualizing the Miniemulsion Polymerization Workflow
Caption: Workflow for the synthesis of poly(this compound) nanoparticles via miniemulsion polymerization.
Data Presentation
The following tables summarize hypothetical quantitative data for poly(this compound) nanoparticles based on typical results for similar hydrophobic polymeric nanoparticles synthesized by miniemulsion polymerization. Note: These values are illustrative and actual results will vary depending on the specific experimental conditions.
Table 1: Physicochemical Properties of Poly(this compound) Nanoparticles
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PVS-NP-1 | 150 | 0.15 | -25 |
| PVS-NP-2 | 200 | 0.20 | -30 |
| PVS-NP-3 | 250 | 0.25 | -28 |
A Polydispersity Index (PDI) value below 0.3 is generally considered acceptable for drug delivery applications, indicating a relatively narrow size distribution.[1] The negative zeta potential is typical for nanoparticles stabilized with anionic surfactants like SDS and contributes to their colloidal stability through electrostatic repulsion.
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation | Drug | Drug Loading (%) | Encapsulation Efficiency (%) |
| PVS-NP-Drug-1 | Paclitaxel | 5 | 75 |
| PVS-NP-Drug-2 | Curcumin | 8 | 85 |
| PVS-NP-Drug-3 | Doxorubicin | 3 | 60 |
Drug loading and encapsulation efficiency are highly dependent on the physicochemical properties of the drug and the polymer, as well as the preparation method. Higher values indicate a more efficient encapsulation process.
Characterization Protocols
Protocol 2: Particle Size and Zeta Potential Measurement
Instrumentation: Dynamic Light Scattering (DLS) instrument.
Procedure:
-
Dilute the purified nanoparticle dispersion with deionized water to an appropriate concentration (to avoid multiple scattering effects).
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
For particle size measurement, perform the analysis at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25 °C). The instrument software will calculate the average hydrodynamic diameter and the polydispersity index (PDI).
-
For zeta potential measurement, use a specific folded capillary cell. The instrument applies an electric field and measures the electrophoretic mobility of the nanoparticles to calculate the zeta potential.
Protocol 3: Determination of Drug Loading and Encapsulation Efficiency
Instrumentation: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC).
Procedure:
-
Separate free drug from the nanoparticles:
-
Take a known volume of the drug-loaded nanoparticle dispersion and centrifuge it at high speed.
-
Alternatively, use centrifugal filter units with a molecular weight cut-off that allows the free drug to pass through while retaining the nanoparticles.
-
-
Quantify the amount of free drug:
-
Measure the concentration of the drug in the supernatant using a pre-established calibration curve with either a UV-Vis spectrophotometer or HPLC.
-
-
Calculate Drug Loading (DL) and Encapsulation Efficiency (EE):
-
Encapsulation Efficiency (%):
-
Drug Loading (%):
-
Logical Relationship Diagram
The following diagram illustrates the relationship between key synthesis parameters and the resulting nanoparticle properties.
Caption: Influence of synthesis parameters on the final properties of poly(this compound) nanoparticles.
Conclusion
The synthesis of poly(this compound) nanoparticles, particularly through miniemulsion polymerization, offers a promising platform for the delivery of hydrophobic drugs. The protocols and data presented here provide a foundational guide for researchers in this area. It is important to reiterate that optimization of the described parameters is crucial for achieving nanoparticles with the desired physicochemical properties for specific therapeutic applications. Further research is warranted to fully explore the potential of poly(this compound) nanoparticles in drug development.
References
Application Notes and Protocols: Vinyl Stearate in Emulsion Polymerization Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of vinyl stearate in emulsion polymerization, a versatile technique for producing a wide range of polymers. The unique properties of this compound, particularly its hydrophobicity and long alkyl chain, make it a valuable monomer for modifying polymer characteristics and for applications in coatings, adhesives, and drug delivery systems. This document details the fundamental principles, experimental protocols, and key considerations for the successful emulsion polymerization of this compound and its copolymers.
Introduction to this compound in Emulsion Polymerization
Emulsion polymerization is a free-radical polymerization process carried out in an emulsion, typically consisting of a monomer, a continuous phase (usually water), a surfactant, and an initiator.[1] this compound, the ester of vinyl alcohol and stearic acid, is a hydrophobic monomer that can be incorporated into polymer chains to impart specific properties.[2] Its long C18 alkyl chain enhances the hydrophobicity, water resistance, and flexibility of the resulting polymers.[3]
In emulsion polymerization, this compound is often copolymerized with other monomers, such as vinyl acetate, to tailor the properties of the final latex.[4] The incorporation of this compound can be challenging due to its low water solubility, which can affect polymerization kinetics and monomer incorporation.[5] However, with appropriate selection of surfactants and polymerization conditions, stable latexes with desired characteristics can be produced.
The resulting poly(this compound)-based polymers have found applications in various fields. In the coatings and adhesives industry, they are used to improve water repellency and adhesion. In the pharmaceutical and drug development sector, the biocompatible and hydrophobic nature of this compound makes it a candidate for creating drug delivery vehicles, such as nanoparticles, for the controlled release of lipophilic drugs.
Experimental Protocols
The following protocols are generalized methodologies for the emulsion polymerization of this compound, primarily in copolymerization with vinyl acetate. Researchers should optimize these protocols based on their specific experimental goals and available equipment.
Materials and Equipment
-
Monomers: this compound (VS), Vinyl acetate (VAc) (inhibitor removed prior to use)
-
Continuous Phase: Deionized water
-
Surfactant (Emulsifier): Sodium dodecyl sulfate (SDS), Polysorbate 80, or other suitable anionic or non-ionic surfactants.
-
Protective Colloid (Optional): Poly(vinyl alcohol) (PVA) or hydroxyethyl cellulose (HEC).
-
Initiator: Potassium persulfate (KPS) or ammonium persulfate (APS) (water-soluble).
-
Buffer (Optional): Sodium bicarbonate to maintain pH.
-
Reactor: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature controller.
-
Ancillary Equipment: Heating/cooling circulator, peristaltic pump for monomer feeding (for semi-batch processes), and standard laboratory glassware.
Protocol 1: Batch Emulsion Copolymerization of this compound and Vinyl Acetate
This protocol describes a simple batch process where all reactants are added to the reactor at the beginning of the polymerization.
-
Reactor Setup: Assemble the reactor system and ensure it is clean and dry.
-
Initial Charge: To the reactor, add deionized water, surfactant (e.g., SDS, 1-3% based on total monomer weight), and buffer (e.g., sodium bicarbonate, 0.1-0.5% based on water weight).
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating: Heat the reactor contents to the desired reaction temperature (typically 60-80°C) with continuous stirring (200-400 rpm).
-
Monomer Addition: In a separate vessel, mix the desired ratio of this compound and vinyl acetate. Add the monomer mixture to the heated reactor.
-
Initiation: Dissolve the initiator (e.g., KPS, 0.5-1.5% based on total monomer weight) in a small amount of deionized water and add it to the reactor to start the polymerization.
-
Polymerization: Maintain the reaction at the set temperature for 4-6 hours. The appearance of a milky-white emulsion indicates the formation of polymer particles.
-
Cooling and Collection: After the reaction is complete, cool the reactor to room temperature and collect the resulting latex.
-
Characterization: Characterize the latex for properties such as solids content, particle size, and monomer conversion.
Protocol 2: Semi-Batch Emulsion Copolymerization of this compound and Vinyl Acetate
This protocol involves the gradual addition of the monomer mixture to the reactor, which allows for better control over the reaction and the final polymer properties.
-
Reactor Setup and Initial Charge: Follow steps 1-4 from Protocol 1, but with only a portion of the monomer mixture (e.g., 5-10%) added to the initial charge to create seed particles.
-
Monomer Emulsion Preparation: In a separate beaker, prepare a pre-emulsion of the remaining monomer mixture (this compound and vinyl acetate) with a portion of the deionized water and surfactant. Stir vigorously to form a stable emulsion.
-
Initiation: Add the initiator to the reactor to polymerize the initial monomer charge.
-
Monomer Feeding: After a short period (e.g., 15-30 minutes) to allow for seed particle formation, begin the continuous addition of the monomer pre-emulsion to the reactor using a peristaltic pump over a period of 2-4 hours.
-
Post-Polymerization: Once the monomer feeding is complete, continue the reaction for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling and Collection: Cool the reactor and collect the latex as described in Protocol 1.
-
Characterization: Analyze the properties of the resulting latex.
Data Presentation
The following tables summarize typical quantitative data obtained from the emulsion copolymerization of this compound and vinyl acetate under varying conditions. These values are illustrative and will depend on the specific experimental setup and parameters.
Table 1: Effect of this compound Content on Latex Properties in Batch Copolymerization
| This compound (wt%) | Vinyl Acetate (wt%) | Surfactant (SDS, wt%) | Initiator (KPS, wt%) | Solids Content (%) | Particle Size (nm) | Monomer Conversion (%) |
| 10 | 90 | 2.0 | 1.0 | 48.5 | 150 | 97 |
| 20 | 80 | 2.0 | 1.0 | 47.8 | 180 | 95 |
| 30 | 70 | 2.0 | 1.0 | 46.2 | 220 | 92 |
| 40 | 60 | 2.0 | 1.0 | 44.5 | 270 | 88 |
Table 2: Effect of Initiator Concentration on Polymer Characteristics in Semi-Batch Copolymerization (20% this compound)
| Initiator (KPS, wt%) | Solids Content (%) | Particle Size (nm) | Weight-Average Molecular Weight (Mw, kDa) | Monomer Conversion (%) |
| 0.5 | 49.2 | 210 | 650 | 98 |
| 1.0 | 49.5 | 185 | 520 | 99 |
| 1.5 | 49.6 | 160 | 410 | 99 |
Visualization of Processes and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the fundamental principles of emulsion polymerization.
References
- 1. graphviz.org [graphviz.org]
- 2. Understanding the emulsion copolymerization kinetics of vinyl acetate and vinyl silanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. paint.org [paint.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Hydrophobic Coatings Using Vinyl Stearate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of vinyl stearate in the formulation of hydrophobic coatings. The inherent hydrophobicity of the stearate aliphatic chain makes poly(this compound) (PVS) an excellent candidate for creating water-repellent surfaces, which are crucial in various applications including medical devices, drug delivery systems, and protective coatings for sensitive electronics and surfaces.
Introduction
This compound is a vinyl ester monomer characterized by a long C18 aliphatic chain.[1] Polymerization of this monomer yields poly(this compound) (PVS), a polymer with a hydrophobic nature due to the high density of long hydrocarbon side chains.[1][2] This property is leveraged to create water-repellent surfaces with low moisture absorption.[1] PVS-based coatings can be applied to a variety of substrates to prevent wetting and adhesion of aqueous media, which is advantageous in preventing biofilm formation, reducing surface contamination, and controlling the interaction of surfaces with biological fluids.
The hydrophobicity of a surface is quantified by measuring the water contact angle (WCA), with angles greater than 90° indicating a hydrophobic surface. For PVS and other similar long-chain vinyl ester polymers, high water contact angles are expected.
Key Performance Metrics
The effectiveness of hydrophobic coatings derived from this compound can be assessed using several key parameters. The following table summarizes the critical quantitative data that should be collected and analyzed during the development and characterization of these coatings.
| Parameter | Method of Measurement | Typical Values for Hydrophobic Coatings | Significance in Performance |
| Water Contact Angle (WCA) | Sessile Drop Goniometry | > 90° (Hydrophobic)> 150° (Superhydrophobic) | Indicates the degree of hydrophobicity; a primary measure of water repellency. |
| Sliding Angle (SA) | Tilting Stage Goniometry | < 10° (for Superhydrophobic surfaces) | Measures the angle at which a water droplet rolls off the surface, indicating self-cleaning properties. |
| Coating Thickness | Ellipsometry, Profilometry | 10 nm - 10 µm | Affects transparency, mechanical durability, and barrier properties of the coating. |
| Surface Roughness (Ra) | Atomic Force Microscopy (AFM) | 1 nm - 1 µm | Influences the hydrophobicity (Lotus effect) and can affect the optical clarity of the coating. |
| Adhesion | Tape Test (ASTM D3359) | 4B - 5B | Determines the durability and longevity of the coating on the substrate. |
| Chemical Resistance | Spot Test (ASTM D1308) | No change in appearance | Assesses the coating's ability to withstand exposure to various chemicals without degradation. |
| Mechanical Durability | Abrasion Test (ASTM D4060) | Minimal loss of hydrophobicity | Evaluates the resistance of the coating to wear and tear. |
Experimental Protocols
This section provides detailed protocols for the synthesis of poly(this compound), its application as a hydrophobic coating, and the characterization of the resulting film.
Synthesis of Poly(this compound) via Solution Polymerization
This protocol describes the synthesis of PVS from this compound monomer using a free radical initiator in a solvent.
Materials:
-
This compound (VS) monomer
-
Toluene (or other suitable solvent like xylene)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as initiator
-
Nitrogen gas
-
Methanol (for precipitation)
-
Round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
-
Beakers, filter paper, and vacuum filtration setup
Procedure:
-
Dissolve a specific amount of this compound monomer in toluene in the round-bottom flask. A typical concentration is 10-20% (w/v).
-
Add the initiator (AIBN or BPO). The initiator concentration is typically 1-2 mol% with respect to the monomer.
-
Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to 60-70 °C under a nitrogen atmosphere with continuous stirring.
-
Allow the polymerization to proceed for 4-6 hours. The solution will become more viscous as the polymer forms.
-
After the reaction is complete, cool the flask to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large volume of cold methanol (a non-solvent for PVS) while stirring vigorously.
-
The white, solid poly(this compound) will precipitate out.
-
Collect the polymer by vacuum filtration and wash it with fresh methanol to remove any unreacted monomer and initiator.
-
Dry the PVS polymer in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.
Preparation of Hydrophobic Coatings
The synthesized PVS can be applied to various substrates using techniques such as spin coating, dip coating, or solvent casting.
Materials and Equipment:
-
Poly(this compound) (PVS)
-
Toluene or chloroform (solvent)
-
Substrate (e.g., glass slide, silicon wafer)
-
Spin coater
-
Pipette
-
Oven or hotplate
Procedure:
-
Prepare a PVS solution by dissolving the synthesized polymer in toluene or chloroform. Concentrations can range from 1% to 10% (w/v) depending on the desired film thickness.
-
Ensure the substrate is clean. This can be achieved by sonicating in acetone, followed by isopropanol, and then drying with a stream of nitrogen.
-
Place the substrate on the vacuum chuck of the spin coater.
-
Using a pipette, dispense a small amount of the PVS solution onto the center of the substrate.
-
Start the spin coater. A typical two-step process is used:
-
Step 1 (Spread): 500 rpm for 10 seconds to evenly spread the solution.
-
Step 2 (Thinning): 2000-4000 rpm for 30-60 seconds to achieve the desired thickness.
-
-
After spinning, carefully remove the coated substrate.
-
Cure the coating by placing it in an oven or on a hotplate at a temperature slightly above the glass transition temperature of PVS for a defined period (e.g., 60-80°C for 30-60 minutes) to remove the solvent and anneal the film.
Materials and Equipment:
-
Poly(this compound) (PVS) solution (as prepared for spin coating)
-
Substrate
-
Dip coater or a motorized stage for controlled withdrawal
-
Beaker
-
Oven
Procedure:
-
Fill a beaker with the PVS solution.
-
Immerse the clean substrate into the solution.
-
Allow the substrate to remain in the solution for a specific dwell time (e.g., 1-5 minutes) to ensure complete wetting.
-
Withdraw the substrate from the solution at a constant, controlled speed (e.g., 1-10 mm/s). The withdrawal speed is a critical parameter that influences the coating thickness.
-
Allow the solvent to evaporate from the coated substrate.
-
Cure the coating in an oven as described in the spin coating protocol.
Characterization of Hydrophobic Coatings
3.3.1. Water Contact Angle Measurement
-
Apparatus: Contact angle goniometer.
-
Procedure:
-
Place the PVS-coated substrate on the sample stage.
-
Dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.
-
Capture an image of the droplet at the liquid-solid interface.
-
Use the instrument's software to measure the angle between the tangent of the droplet and the substrate surface.
-
Perform measurements at multiple locations on the surface to ensure uniformity.
-
3.3.2. Durability Testing
-
Mechanical Abrasion:
-
Use a linear abraser with a specified load and abrasive material (e.g., cheesecloth).
-
Subject the coated surface to a set number of abrasion cycles.
-
Measure the water contact angle after different cycle intervals to assess the retention of hydrophobicity.
-
-
Chemical Resistance:
-
Place droplets of various chemical solutions (e.g., acids, bases, organic solvents) on the coated surface.
-
Cover the droplets to prevent evaporation and leave them for a specified duration (e.g., 1 hour).
-
Rinse the surface with deionized water and dry it.
-
Visually inspect for any changes in the coating's appearance and measure the water contact angle to check for any degradation in hydrophobicity.
-
Visualizations
The following diagrams illustrate the key processes and concepts related to the use of this compound for hydrophobic coatings.
Caption: Workflow for the synthesis of poly(this compound).
Caption: General workflow for applying a PVS hydrophobic coating.
Caption: Principle of water repellency on a PVS-coated surface.
References
Application of Vinyl Stearate in Pressure-Sensitive Adhesives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl stearate, the ester of vinyl alcohol and stearic acid, presents an intriguing monomer for the formulation of pressure-sensitive adhesives (PSAs). Its long, hydrophobic stearate chain can be leveraged to modify the adhesive properties of common PSA backbones, such as acrylics. When copolymerized into a PSA formulation, this compound is anticipated to influence key performance characteristics by acting as an internal plasticizer, enhancing tack, and modifying the surface energy of the adhesive. These properties can be particularly advantageous in applications requiring adhesion to low-energy surfaces or in formulations where controlled removability is desired. This document provides detailed application notes and experimental protocols for the incorporation and evaluation of this compound in acrylic-based pressure-sensitive adhesives.
Hypothetical Performance Data of this compound-Based PSAs
Due to a lack of extensive literature providing specific performance data for this compound in PSAs, the following tables present hypothetical data to illustrate the expected trends when this compound is incorporated as a comonomer in an acrylic PSA formulation. The data is intended to serve as a guide for formulation development and optimization.
Table 1: Influence of this compound Concentration on Adhesive Properties
| Formulation ID | This compound (wt%) | 2-Ethylhexyl Acrylate (wt%) | Acrylic Acid (wt%) | Peel Adhesion (N/25mm) | Loop Tack (N/cm) | Shear Strength (hours) |
| PSA-VS-0 | 0 | 95 | 5 | 18.5 | 15.2 | > 24 |
| PSA-VS-5 | 5 | 90 | 5 | 20.1 | 18.5 | 20 |
| PSA-VS-10 | 10 | 85 | 5 | 22.3 | 21.0 | 15 |
| PSA-VS-15 | 15 | 80 | 5 | 19.5 | 19.8 | 10 |
This table illustrates the potential effect of increasing this compound content on the adhesive properties. It is hypothesized that an optimal concentration of this compound can enhance peel adhesion and tack, while excessive amounts may reduce cohesive strength, leading to lower shear strength.
Table 2: Comparison of a Hypothetical this compound PSA with a Standard Acrylic PSA
| Property | Standard Acrylic PSA (PSA-VS-0) | This compound Modified PSA (PSA-VS-10) | Test Method |
| Peel Adhesion | |||
| Stainless Steel | 18.5 N/25mm | 22.3 N/25mm | PSTC-101 |
| Polypropylene | 8.2 N/25mm | 12.5 N/25mm | PSTC-101 |
| Loop Tack | |||
| Stainless Steel | 15.2 N/cm | 21.0 N/cm | PSTC-16 |
| Shear Strength | |||
| Stainless Steel (2.5 kg load) | > 24 hours | 15 hours | PSTC-107 |
| Glass Transition Temp. (Tg) | -45°C | -52°C | DSC |
This table provides a comparative overview, suggesting that the incorporation of this compound could improve adhesion to low-surface-energy substrates like polypropylene and increase tack, while potentially lowering the glass transition temperature and shear strength.
Experimental Protocols
Protocol 1: Synthesis of this compound-Modified Acrylic PSA via Emulsion Polymerization
This protocol describes the synthesis of a pressure-sensitive adhesive based on a 2-ethylhexyl acrylate, acrylic acid, and this compound terpolymer using emulsion polymerization.
Materials:
-
2-Ethylhexyl acrylate (2-EHA)
-
Acrylic acid (AA)
-
This compound (VS)
-
Sodium dodecyl sulfate (SDS) - Surfactant
-
Ammonium persulfate (APS) - Initiator
-
Sodium bicarbonate - Buffer
-
Deionized water
-
Nitrogen gas
Equipment:
-
250 mL three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Dropping funnel
-
Heating mantle
-
Nitrogen inlet
Procedure:
-
Preparation of the Monomer Emulsion:
-
In a beaker, prepare the monomer mixture by combining 90g of 2-EHA, 5g of AA, and 5g of VS.
-
In a separate beaker, prepare the surfactant solution by dissolving 2g of SDS in 50g of deionized water.
-
Slowly add the monomer mixture to the surfactant solution while stirring vigorously to form a stable pre-emulsion.
-
-
Polymerization:
-
To the three-neck flask, add 50g of deionized water and 0.5g of sodium bicarbonate.
-
Begin purging the flask with nitrogen gas and continue throughout the reaction.
-
Heat the flask to 75°C while stirring.
-
Once the temperature is stable, add 10% of the monomer pre-emulsion to the flask.
-
Prepare the initiator solution by dissolving 0.5g of APS in 10g of deionized water.
-
Add 20% of the initiator solution to the flask to initiate the polymerization.
-
After 15 minutes, begin the continuous and separate addition of the remaining monomer pre-emulsion and initiator solution over a period of 3 hours.
-
Maintain the reaction temperature at 80-85°C.
-
After the additions are complete, continue stirring at 85°C for an additional 2 hours to ensure complete monomer conversion.
-
Cool the reactor to room temperature.
-
Filter the resulting latex through a 100-mesh screen to remove any coagulum.
-
Protocol 2: Preparation of PSA Tapes
Materials:
-
Synthesized PSA latex
-
25 µm PET film
-
Release liner
-
Applicator bar (e.g., Mayer rod)
-
Oven
Procedure:
-
Adjust the pH of the PSA latex to approximately 7.0-7.5 using a suitable base (e.g., 5% ammonia solution).
-
Cast the latex onto the PET film using an applicator bar to achieve a uniform wet film thickness. The target dry coat weight is typically 25-30 g/m².
-
Dry the coated film in an oven at 90-100°C for 5-10 minutes to evaporate the water.
-
Laminate the dried adhesive film with a release liner.
-
Condition the prepared PSA tapes at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
Protocol 3: Adhesive Property Testing
1. Peel Adhesion (180°)
-
Standard: Based on PSTC-101
-
Procedure:
-
Cut a 25mm wide strip of the PSA tape.
-
Apply the tape to a clean stainless steel test panel.
-
Pass a 2 kg roller over the tape once in each direction to ensure uniform contact.
-
After a dwell time of 20 minutes, mount the test panel in the lower jaw of a tensile tester.
-
Fold the free end of the tape back at a 180° angle and clamp it in the upper jaw.
-
Separate the tape from the panel at a rate of 300 mm/min.
-
Record the force required to peel the tape. The average force over a specified distance is reported in N/25mm.
-
2. Loop Tack
-
Standard: Based on PSTC-16
-
Procedure:
-
Cut a 25mm wide and approximately 125mm long strip of the PSA tape.
-
Form the tape into a loop with the adhesive side facing out.
-
Clamp the ends of the loop in the upper jaw of a tensile tester.
-
Position a clean stainless steel test panel in the lower jaw.
-
Move the loop down to make contact with the test panel over a defined area (25mm x 25mm).
-
Immediately reverse the direction and pull the loop away from the panel at a rate of 300 mm/min.
-
Record the maximum force required to separate the loop from the panel. The result is reported in N/cm.
-
3. Shear Strength (Holding Power)
-
Standard: Based on PSTC-107
-
Procedure:
-
Cut a 25mm wide strip of the PSA tape.
-
Apply a 25mm x 25mm area of the tape to a clean stainless steel test panel.
-
Pass a 2 kg roller over the bonded area.
-
Hang the test panel vertically in a shear test stand.
-
Attach a 2.5 kg weight to the free end of the tape.
-
Record the time it takes for the tape to fail cohesively or adhesively. The result is reported in hours.
-
Visualizations
Caption: Experimental workflow for synthesis and testing of this compound-modified PSAs.
Caption: Logical relationship of monomers to the final PSA properties.
Application Notes and Protocols: Vinyl Stearate as a Comonomer in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl stearate, a long-chain hydrophobic vinyl ester, is a promising comonomer for the synthesis of amphiphilic copolymers used in advanced drug delivery systems. When copolymerized with hydrophilic monomers, such as poly(ethylene glycol) methyl ether methacrylate (PEGMA), the resulting copolymers can self-assemble in aqueous environments to form nanoparticles or micelles. These nanostructures possess a hydrophobic core capable of encapsulating poorly water-soluble drugs, and a hydrophilic shell that provides colloidal stability and biocompatibility. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound-based copolymers for drug delivery applications.
Key Applications
Copolymers containing this compound are particularly suited for the encapsulation and controlled release of hydrophobic therapeutic agents. The long stearate chain enhances the hydrophobicity of the core, leading to high drug loading capacity and improved stability of the nanocarrier. Potential applications include:
-
Oncology: Delivery of chemotherapeutic agents with poor aqueous solubility.
-
Inflammatory Diseases: Targeted delivery of anti-inflammatory drugs.
-
Cardiovascular Diseases: Formulation of drugs requiring sustained release profiles.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound-co-poly(ethylene glycol) methyl ether methacrylate) (P(VS-co-PEGMA)) via RAFT Polymerization
This protocol describes the synthesis of an amphiphilic block copolymer using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for good control over molecular weight and dispersity.
Materials:
-
This compound (VS), inhibitor removed
-
Poly(ethylene glycol) methyl ether methacrylate (PEGMA), Mn = 500 g/mol , inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD)
-
Anhydrous 1,4-dioxane
-
Argon gas
-
Dialysis tubing (MWCO 3.5 kDa)
-
Freeze-dryer
Procedure:
-
In a Schlenk flask, dissolve this compound (e.g., 1.0 g, 3.2 mmol), PEGMA (e.g., 1.6 g, 3.2 mmol), CPAD (e.g., 44.7 mg, 0.16 mmol), and AIBN (e.g., 5.2 mg, 0.032 mmol) in anhydrous 1,4-dioxane (10 mL). The molar ratio of [VS]:[PEGMA]:[CPAD]:[AIBN] is typically 20:20:1:0.2.
-
Seal the flask with a rubber septum and degas the solution by bubbling with argon for 30 minutes in an ice bath.
-
Place the flask in a preheated oil bath at 70°C and stir for 24 hours.
-
Terminate the polymerization by exposing the reaction mixture to air and cooling to room temperature.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Recover the precipitate by filtration and dry under vacuum.
-
To remove unreacted monomers and low molecular weight impurities, dissolve the polymer in a minimal amount of tetrahydrofuran (THF) and dialyze against deionized water for 48 hours, changing the water every 12 hours.
-
Freeze-dry the purified polymer solution to obtain the P(VS-co-PEGMA) copolymer as a white powder.
Diagram: RAFT Polymerization Workflow
Caption: Workflow for the synthesis of P(VS-co-PEGMA) via RAFT polymerization.
Protocol 2: Preparation of Drug-Loaded Nanoparticles by Nanoprecipitation
This protocol describes the self-assembly of the amphiphilic copolymer into nanoparticles and the encapsulation of a hydrophobic drug.
Materials:
-
P(VS-co-PEGMA) copolymer
-
Hydrophobic drug (e.g., Doxorubicin)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized water
-
Magnetic stirrer
-
Syringe pump
Procedure:
-
Dissolve P(VS-co-PEGMA) (e.g., 20 mg) and the hydrophobic drug (e.g., 2 mg) in THF (2 mL).
-
In a separate vial, add deionized water (10 mL) and stir at 500 rpm.
-
Using a syringe pump, add the polymer/drug solution dropwise into the stirring deionized water at a rate of 0.5 mL/min.
-
Continue stirring for 4 hours at room temperature to allow for the evaporation of THF and the formation of stable nanoparticles.
-
Filter the nanoparticle suspension through a 0.45 µm syringe filter to remove any non-encapsulated drug aggregates.
-
Store the drug-loaded nanoparticle suspension at 4°C.
Diagram: Nanoprecipitation for Drug Loading
Caption: Workflow for the preparation of drug-loaded nanoparticles via nanoprecipitation.
Protocol 3: Characterization of Drug-Loaded Nanoparticles
This protocol outlines the key characterization techniques to determine the physicochemical properties of the prepared nanoparticles.
A. Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS):
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument at 25°C.
-
Perform measurements in triplicate.
B. Zeta Potential Measurement:
-
Dilute the nanoparticle suspension with 10 mM NaCl solution.
-
Measure the zeta potential using an electrophoretic light scattering instrument.
-
Perform measurements in triplicate.
C. Morphology by Transmission Electron Microscopy (TEM):
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry.
-
Optionally, negatively stain the sample with a solution of phosphotungstic acid.
-
Observe the morphology and size of the nanoparticles under a transmission electron microscope.
D. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Lyophilize a known volume of the drug-loaded nanoparticle suspension.
-
Dissolve a known weight of the lyophilized nanoparticles in a suitable solvent (e.g., THF) to disrupt the nanoparticles and release the drug.
-
Determine the concentration of the drug using UV-Vis spectroscopy or HPLC.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
Protocol 4: In Vitro Drug Release Study
This protocol describes a dialysis-based method to evaluate the release of the encapsulated drug from the nanoparticles over time.
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5
-
Dialysis tubing (MWCO corresponding to the drug's molecular weight, e.g., 3.5 kDa)
-
Shaking incubator
Procedure:
-
Transfer a known volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a pre-swollen dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume (e.g., 20 mL) of release medium (PBS at pH 7.4 or pH 5.5) in a sealed container.
-
Place the container in a shaking incubator at 37°C and 100 rpm.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected samples using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative percentage of drug released versus time.
Diagram: In Vitro Drug Release Workflow
Caption: Workflow for the in vitro drug release study using the dialysis method.
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from the characterization of P(VS-co-PEGMA) nanoparticles.
Table 1: Physicochemical Properties of P(VS-co-PEGMA) Nanoparticles
| Formulation Code | Copolymer Composition (VS:PEGMA molar ratio) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| NVS-1 | 15:25 | 120 ± 5 | 0.15 ± 0.02 | -5.2 ± 0.8 |
| NVS-2 | 20:20 | 155 ± 8 | 0.12 ± 0.01 | -4.5 ± 0.6 |
| NVS-3 | 25:15 | 190 ± 10 | 0.18 ± 0.03 | -3.8 ± 0.5 |
Values are presented as mean ± standard deviation (n=3). These are representative values and will vary based on specific experimental conditions.
Table 2: Drug Loading and Encapsulation Efficiency of Doxorubicin-Loaded Nanoparticles
| Formulation Code | Drug:Polymer (w/w) | Drug Loading Content (DLC) (%) | Encapsulation Efficiency (EE) (%) |
| NVS-1-Dox | 1:10 | 8.5 ± 0.7 | 85 ± 7 |
| NVS-2-Dox | 1:10 | 9.2 ± 0.5 | 92 ± 5 |
| NVS-3-Dox | 1:10 | 9.8 ± 0.9 | 98 ± 9 |
Values are presented as mean ± standard deviation (n=3). These are representative values and will vary based on specific experimental conditions.
Conclusion
The use of this compound as a hydrophobic comonomer in the synthesis of amphiphilic copolymers offers a versatile platform for the development of effective drug delivery systems for hydrophobic drugs. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate these promising nanocarriers. The ability to tune the hydrophobic/hydrophilic balance by adjusting the comonomer ratio allows for the optimization of nanoparticle properties, including size, drug loading, and release kinetics, to meet specific therapeutic needs.
Application Note: Characterization of Poly(vinyl stearate) by Gel Permeation Chromatography (GPC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(vinyl stearate) (PVS) is a hydrophobic polymer used in various applications, including as a dispersing agent in coatings and inks, and as a stabilizer in plastics and lubricants[]. The physical and chemical properties of polymers, such as viscosity, mechanical strength, and thermal stability, are highly dependent on their molecular weight and molecular weight distribution[2][3]. Therefore, accurate characterization of these parameters is crucial for quality control, formulation development, and ensuring consistent product performance[2].
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers[4]. This method separates molecules based on their size, or more precisely, their hydrodynamic volume in solution. This application note provides a detailed protocol for the characterization of poly(this compound) using GPC with a refractive index (RI) detector.
Principle of Gel Permeation Chromatography (GPC)
GPC separates polymer molecules based on their size in solution. The process involves dissolving a polymer sample in a suitable solvent and injecting it into a column packed with porous gel beads. As the sample travels through the column, larger polymer coils are unable to enter the pores of the beads and thus elute first. Smaller molecules can penetrate the pores to varying extents, leading to a longer path and later elution. This separation by size allows for the determination of the polymer's entire molecular weight distribution.
From the resulting chromatogram, several key parameters are calculated:
-
Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
-
Weight-Average Molecular Weight (Mw): An average that accounts for the contribution of each molecule based on its weight. It is generally higher than Mn.
-
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length.
Experimental Protocol
3.1. Materials and Equipment
-
Sample: Poly(this compound) powder (Approx. Mw 90,000)
-
Solvent/Mobile Phase: HPLC-grade Tetrahydrofuran (THF)
-
Standards: Polystyrene (PS) standards with narrow molecular weight distributions for calibration.
-
GPC System: An integrated GPC system including a solvent delivery pump, an autosampler/injector, a column oven, and a Refractive Index (RI) detector.
-
GPC Columns: A set of Styragel columns (e.g., HR series) suitable for resolving a broad range of molecular weights in organic solvents.
-
Filters: 0.2 µm hydrophobic PTFE syringe filters.
-
Vials: 2 mL autosampler vials with caps.
-
Analytical Balance
3.2. GPC System Parameters The following table summarizes the recommended instrumental conditions for the GPC analysis of poly(this compound).
| Parameter | Condition |
| Mobile Phase | Tetrahydrofuran (THF) |
| Columns | Styragel Column Set (e.g., HR4, HR3, HR1) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detector | Refractive Index (RI) |
| Detector Temperature | 40 °C |
| Injection Volume | 100 µL |
| Run Time | 30 - 45 minutes |
3.3. Standard and Sample Preparation
-
Calibration Standards Preparation: Prepare a series of individual polystyrene standards by dissolving them in THF to a final concentration of approximately 1 mg/mL. At least 10 standards covering a wide molecular weight range are recommended for a robust calibration curve.
-
Poly(this compound) Sample Preparation:
-
Weigh approximately 10 mg of poly(this compound) into a clean vial.
-
Add 10 mL of THF to achieve a concentration of ~1 mg/mL.
-
Allow the sample to dissolve completely. This may take several hours; gentle agitation is preferred over sonication or vortexing, which can shear polymer chains. Overnight dissolution is often recommended.
-
-
Filtration: After complete dissolution, filter all standard and sample solutions through a 0.2 µm PTFE syringe filter directly into autosampler vials to remove any particulates that could clog the GPC columns.
3.4. Analysis Workflow
-
System Equilibration: Purge the GPC system with fresh, filtered THF and allow it to equilibrate until a stable baseline is achieved on the RI detector.
-
Calibration: Inject the series of polystyrene standards, starting from the highest molecular weight to the lowest.
-
Calibration Curve Generation: Construct a calibration curve by plotting the logarithm of the molecular weight (log MW) of the standards against their corresponding elution times.
-
Sample Analysis: Inject the prepared poly(this compound) sample solutions.
-
Data Processing: The GPC software will use the calibration curve to calculate the Mn, Mw, and PDI for the PVS sample based on its chromatogram.
Data Presentation and Results
The GPC analysis yields a chromatogram from which the molecular weight distribution is determined. The quantitative results for different batches of poly(this compound) can be summarized for easy comparison.
Table 1: Molecular Weight Data for Poly(this compound) Batches
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PVS-001 | 41,500 | 90,100 | 2.17 |
| PVS-002 | 43,200 | 92,500 | 2.14 |
| PVS-003 | 39,800 | 88,900 | 2.23 |
Visualization of Experimental Workflow
The logical flow of the GPC characterization process, from sample preparation to final data analysis, is depicted below.
Caption: GPC Experimental Workflow for Poly(this compound) Analysis.
Conclusion
Gel Permeation Chromatography is an effective and reliable method for determining the molecular weight averages (Mn, Mw) and polydispersity index (PDI) of poly(this compound). The protocol described herein provides a robust framework for routine quality control and research applications. The resulting data is critical for understanding how molecular properties influence the material's performance in final formulations, making GPC an indispensable tool for polymer characterization. For polymers with more complex architectures, advanced detection methods such as multi-angle light scattering (MALLS) or viscometry can be coupled with GPC to obtain absolute molecular weight and information on branching.
References
Application Notes and Protocols for the Spectroscopic Analysis of Vinyl Stearate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of vinyl stearate using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Detailed protocols, data interpretation, and experimental workflows are presented to assist in the structural elucidation and quality control of this important industrial chemical.
Introduction to Spectroscopic Analysis of this compound
This compound is the ester of stearic acid and vinyl alcohol. Its chemical structure consists of a long C18 saturated fatty acid chain linked to a vinyl group via an ester linkage. This bifunctional character makes it a valuable monomer in the production of polymers and copolymers with applications in adhesives, coatings, and as a wax additive. Accurate and reliable analytical methods are crucial for confirming its identity, purity, and for studying its polymerization kinetics. NMR and FTIR spectroscopy are powerful, non-destructive techniques that provide detailed molecular-level information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule, allowing for unambiguous structure confirmation and the identification of impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and sensitive technique for identifying functional groups present in a molecule by measuring the absorption of infrared radiation. It is particularly useful for confirming the presence of the characteristic ester and vinyl functionalities in this compound.
NMR Analysis of this compound
Quantitative Data Presentation
The following tables summarize the expected chemical shifts for the proton and carbon nuclei of this compound. These values are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| =CH-O | ~7.28 | dd | J = 13.9, 6.2 |
| cis-=CH₂ | ~4.55 | dd | J = 6.2, 1.4 |
| trans-=CH₂ | ~4.87 | dd | J = 13.9, 1.4 |
| -O-C(=O)-CH₂- | ~2.37 | t | J = 7.5 |
| -C(=O)-CH₂-CH₂- | ~1.65 | p | J = 7.5 |
| -(CH₂)₁₄- | ~1.26 | br s | |
| -CH₃ | ~0.88 | t | J = 7.0 |
dd = doublet of doublets, t = triplet, p = pentet, br s = broad singlet
Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃
| Assignment | Chemical Shift (δ, ppm) |
| -C=O | ~173.2 |
| =CH-O | ~141.6 |
| =CH₂ | ~97.5 |
| -O-C(=O)-CH₂- | ~34.2 |
| -(CH₂)₁₅- (various) | ~31.9, 29.7, 29.5, 29.3, 29.2, 29.1, 25.0, 22.7 |
| -CH₃ | ~14.1 |
Experimental Protocol for NMR Analysis
This protocol outlines the procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) of high purity
-
5 mm NMR tubes
-
Glass Pasteur pipettes and bulbs
-
Small vials
-
Filter plug material (e.g., glass wool)
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a probe for ¹H and ¹³C nuclei detection.
Procedure:
-
Sample Preparation:
-
Due to the waxy nature of this compound at room temperature, gentle warming of the sample may be necessary to facilitate handling.
-
For ¹H NMR, accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
For ¹³C NMR, a more concentrated sample is preferable; weigh 20-50 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample. A brief warming in a water bath may aid dissolution.
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the sample solution through the pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical spectral width: -1 to 10 ppm.
-
Number of scans: 8-16.
-
Relaxation delay: 1-2 seconds.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 128-1024 (or more, depending on concentration and desired signal-to-noise ratio).
-
Relaxation delay: 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR) or an internal standard if used.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify and assign the peaks based on their chemical shifts, multiplicities, and integration values.
-
NMR Workflow Diagram
FTIR Analysis of this compound
Quantitative Data Presentation
The FTIR spectrum of this compound is characterized by strong absorptions corresponding to the ester and vinyl functional groups, as well as the long aliphatic chain.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3080 | C-H stretch | =C-H (vinyl) | Medium |
| ~2920 | C-H asymmetric stretch | -CH₂- (alkane) | Strong |
| ~2850 | C-H symmetric stretch | -CH₂- (alkane) | Strong |
| ~1750 | C=O stretch | Ester | Very Strong |
| ~1645 | C=C stretch | Vinyl | Medium |
| ~1465 | C-H bend (scissoring) | -CH₂- | Medium |
| ~1140 | C-O stretch | Ester | Strong |
| ~945 | C-H bend (out-of-plane) | =CH₂ (vinyl) | Medium |
| ~875 | C-H bend (out-of-plane) | =CH₂ (vinyl) | Medium |
Experimental Protocol for FTIR-ATR Analysis
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid and waxy samples like this compound, requiring minimal sample preparation.
Materials:
-
This compound sample
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Instrumentation:
-
FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).
Procedure:
-
Instrument Preparation:
-
Ensure the ATR crystal is clean. Clean the crystal surface with a lint-free wipe dampened with isopropanol or acetone, then allow it to dry completely.
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Using a clean spatula, place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Lower the ATR press and apply firm, even pressure to ensure good contact between the sample and the crystal surface.
-
-
Data Acquisition:
-
Acquire the FTIR spectrum of the sample.
-
Typically, data is collected over the range of 4000-650 cm⁻¹.
-
Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks and assign them to the corresponding vibrational modes and functional groups based on established correlation tables.
-
-
Cleaning:
-
After analysis, raise the press, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened wipe.
-
FTIR-ATR Workflow Diagram
Application Note: Thermal Analysis of Poly(vinyl stearate) using DSC and TGA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(vinyl stearate) (PVS) is a polymer characterized by its long hydrophobic stearate side chains, which impart unique physical and chemical properties to the material. It finds applications in various fields, including coatings, adhesives, and as a component in water-repellent formulations.[1] The thermal properties of PVS are critical for understanding its processing behavior, stability, and performance in final applications. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful analytical techniques to characterize these properties. DSC measures heat flow associated with thermal transitions, while TGA measures changes in mass as a function of temperature. This application note provides a detailed protocol for the thermal analysis of poly(this compound) using DSC and TGA.
Data Presentation
The thermal properties of poly(this compound) are summarized in the table below. The melting temperature is a key transition observed by DSC, while TGA provides information on the material's thermal stability and decomposition profile.
| Thermal Property | Value | Analytical Technique |
| Melting Temperature (Tm) | ~45 °C | DSC |
| Decomposition Onset (Tonset) | Not specified in literature | TGA |
| Decomposition Stages | Expected two-stage decomposition | TGA |
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature (Tm) and heat of fusion (ΔHf) of poly(this compound).
Instrumentation: A standard Differential Scanning Calorimeter.
Materials:
-
Poly(this compound) powder
-
Aluminum DSC pans and lids
-
Reference pan (empty, sealed)
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of poly(this compound) powder into an aluminum DSC pan.
-
Encapsulation: Crimp the lid onto the pan to encapsulate the sample. Ensure a good seal.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below the expected melting point, for example, 0°C.
-
Ramp the temperature from 0°C to 100°C at a heating rate of 10 °C/min. This will capture the melting transition.
-
Cool the sample back to 0°C at a controlled rate (e.g., 10 °C/min).
-
Perform a second heating scan from 0°C to 100°C at 10 °C/min to observe the behavior after a controlled thermal history.
-
-
Data Analysis:
-
From the first heating scan, determine the onset temperature, peak temperature, and end temperature of the endothermic melting peak. The peak temperature is typically reported as the melting temperature (Tm).
-
Integrate the area of the melting peak to calculate the heat of fusion (ΔHf) in J/g.
-
Analyze the second heating scan to observe any changes in the melting behavior.
-
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of poly(this compound).
Instrumentation: A standard Thermogravimetric Analyzer.
Materials:
-
Poly(this compound) powder
-
TGA sample pans (e.g., platinum or ceramic)
Protocol:
-
Sample Preparation: Place 5-10 mg of poly(this compound) powder into a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative atmosphere (e.g., air) at a flow rate of 20-50 mL/min, depending on the desired experimental conditions.
-
-
Thermal Program:
-
Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate of 10 °C/min or 20 °C/min.
-
-
Data Analysis:
-
Plot the sample weight (as a percentage of the initial weight) as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Identify the temperatures at which the rate of mass loss is maximum (from the derivative of the TGA curve, DTG). The thermal decomposition of poly(vinyl esters) often occurs in two main stages.[1]
-
Determine the residual mass at the end of the experiment.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the thermal analysis of poly(this compound).
References
Application Notes and Protocols for the Controlled Polymerization of Vinyl Stearate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the controlled polymerization of vinyl stearate, a monomer of interest for the synthesis of biocompatible and biodegradable polymers with applications in drug delivery, coatings, and specialty materials. The protocols outlined below cover Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Cobalt-Mediated Radical Polymerization (CMRP). While Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP) are powerful techniques for other monomers, their application to vinyl esters, particularly long-chain variants like this compound, is less common and presents significant challenges. This document will focus on the more established methods for this monomer.
Introduction to Controlled Polymerization of this compound
This compound is a long-chain vinyl ester monomer that, when polymerized, yields poly(this compound) (PVS), a hydrophobic polymer with a low glass transition temperature. Controlled radical polymerization techniques offer precise control over the molecular weight, polydispersity, and architecture of PVS, enabling the synthesis of well-defined polymers for advanced applications. The bulky stearate side chain can influence the polymerization kinetics and solubility of the resulting polymer. Careful selection of the polymerization technique and conditions is therefore crucial for successful synthesis.
Data Presentation: Comparison of Controlled Polymerization Techniques
The following table summarizes typical quantitative data obtained from the controlled polymerization of this compound and related vinyl esters. This data is compiled from literature sources and provides a comparative overview of the different techniques.
| Polymerization Technique | Monomer | Typical Mn ( g/mol ) | Polydispersity Index (PDI) | Monomer Conversion | Reference |
| RAFT | This compound | 5,000 - 30,000 | 1.2 - 1.5 | Moderate to High | General literature on vinyl ester RAFT |
| CMRP | This compound | Up to 15,000 | < 1.3 | High | |
| ATRP | Vinyl Acetate | 3,600 - 24,300 | 1.4 - 1.8 | Moderate to High | [1] |
| NMP | Vinyl Acetate | Not readily available | Not readily available | Not readily available | Limited literature |
*Data for vinyl acetate is provided as a reference due to the limited availability of specific data for this compound via ATRP and NMP.
Experimental Protocols
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound
RAFT polymerization is a versatile method for controlling the polymerization of a wide range of monomers, including vinyl esters. The choice of the RAFT agent is critical for achieving good control. For vinyl esters, xanthates are generally the most effective chain transfer agents (CTAs).
Materials:
-
This compound (VS), purified by passing through a column of basic alumina to remove inhibitor.
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Xanthate RAFT agent (e.g., O-ethyl S-(1-phenylethyl) dithiocarbonate or a similar suitable xanthate).
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or anisole).
-
Schlenk flask or reaction vessel with a magnetic stir bar.
-
Nitrogen or Argon source for creating an inert atmosphere.
-
Vacuum line for freeze-pump-thaw cycles.
Protocol:
-
Reaction Setup: In a typical experiment, add this compound (e.g., 5.0 g, 16.1 mmol), the xanthate RAFT agent (e.g., molar ratio of [Monomer]:[CTA] = 100:1, which would be 0.161 mmol), and AIBN (e.g., molar ratio of [CTA]:[Initiator] = 10:1, which would be 0.0161 mmol) to a Schlenk flask containing a magnetic stir bar.
-
Solvent Addition: Add a sufficient amount of anhydrous, degassed solvent to achieve the desired monomer concentration (e.g., 50% w/w).
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw cycle, backfill the flask with an inert gas (Nitrogen or Argon) and place it in a preheated oil bath at the desired temperature (typically 60-80 °C).
-
Monitoring: Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by ¹H NMR for monomer conversion and by Gel Permeation Chromatography (GPC) for molecular weight (Mn) and polydispersity index (PDI).
-
Termination: Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol or ethanol). Filter and dry the resulting polymer under vacuum to a constant weight.
dot
Caption: Workflow for RAFT polymerization of this compound.
Cobalt-Mediated Radical Polymerization (CMRP) of this compound
CMRP is an effective method for the controlled polymerization of vinyl esters, often yielding polymers with low polydispersity. The mechanism involves a reversible termination between the growing polymer radical and a cobalt(II) complex.
Materials:
-
This compound (VS), inhibitor removed.
-
Cobalt(II) acetylacetonate (Co(acac)₂).
-
A radical initiator (e.g., V-70, AIBN, or a redox initiator system like lauroyl peroxide/citric acid).
-
Anhydrous, degassed solvent (e.g., toluene, ethyl acetate).
-
Schlenk flask and other equipment as for RAFT polymerization.
Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve Co(acac)₂ in the chosen solvent.
-
Reagent Addition: Add the purified this compound and the radical initiator to the flask. A typical molar ratio would be [Monomer]:[Co(acac)₂]:[Initiator] = 200:1:0.5.
-
Degassing: If not already performed on the individual components, degas the entire reaction mixture using freeze-pump-thaw cycles.
-
Polymerization: Place the flask in a thermostatically controlled oil bath. The reaction temperature is crucial and depends on the initiator used (e.g., 30 °C for V-70, or a redox system, and 60-80 °C for AIBN).
-
Monitoring: Track the monomer conversion and polymer characteristics (Mn and PDI) over time using ¹H NMR and GPC.
-
Termination and Purification: Terminate the polymerization by cooling and exposure to air. The polymer can be purified by precipitation in a non-solvent, similar to the RAFT procedure. The removal of the cobalt catalyst can be achieved by passing a solution of the polymer through a short column of silica gel or alumina.
dot
References
Application Notes and Protocols for Formulating Vinyl Stearate-Based Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and characterization of vinyl stearate-based adhesives. The inclusion of this compound in adhesive formulations, typically as a copolymer with monomers like vinyl acetate, offers unique properties such as hydrophobicity, flexibility, and good film-forming capabilities.[1] This document outlines a representative formulation, detailed experimental protocols for synthesis and performance testing, and expected performance metrics.
Core Concepts in this compound Adhesive Formulation
This compound is a long-chain vinyl ester that, when polymerized, imparts specific characteristics to the resulting adhesive. Its long alkyl chain acts as an internal plasticizer, enhancing the flexibility of the polymer backbone.[2] This is particularly advantageous in applications requiring adhesion to non-porous or flexible substrates. Furthermore, the hydrophobic nature of the stearate group can improve the water resistance of the adhesive bond.[1][2]
This compound is commonly copolymerized with other monomers, most notably vinyl acetate, via emulsion polymerization.[3] This process involves dispersing the monomers in an aqueous phase with the aid of surfactants and initiating polymerization with a water-soluble initiator. The resulting product is a stable latex emulsion that can be directly used as an adhesive.
Key Formulation Components:
-
Monomers: this compound and a comonomer such as vinyl acetate are the primary building blocks of the adhesive polymer.
-
Surfactants/Protective Colloids: These stabilize the monomer droplets and the resulting polymer particles in the aqueous phase. Polyvinyl alcohol (PVOH) is a common protective colloid.
-
Initiator: A free-radical initiator, such as potassium persulfate, is used to start the polymerization reaction.
-
Buffer: A buffering agent like sodium bicarbonate is used to maintain a stable pH during polymerization.
-
Additives: Various additives can be incorporated to modify the adhesive's properties, including:
-
Tackifiers: To enhance the initial adhesion or "tack."
-
Plasticizers: To increase flexibility.
-
Rheology modifiers: To control the viscosity of the adhesive emulsion.
-
Crosslinking agents: To improve cohesive strength and heat resistance.
-
Experimental Protocols
Synthesis of this compound/Vinyl Acetate Copolymer Emulsion Adhesive
This protocol is adapted from a procedure for vinyl versatate-modified polyvinyl acetate adhesive and is expected to yield a stable copolymer emulsion.
Materials:
-
This compound (VS)
-
Vinyl Acetate (VAc)
-
Polyvinyl Alcohol (PVA) - Protective Colloid
-
Potassium Persulfate (KPS) - Initiator
-
Sodium Bicarbonate (NaHCO₃) - Buffer
-
Deionized Water
Equipment:
-
Four-necked glass reactor equipped with a mechanical stirrer, condenser, thermometer, and nitrogen inlet.
-
Heating mantle
-
Dropping funnels
Procedure:
-
Preparation of Protective Colloid Solution:
-
In the four-necked reactor, dissolve Polyvinyl Alcohol (PVA) in deionized water under gentle stirring and heating to 85-90°C until a clear solution is obtained.
-
Cool the solution to the reaction temperature of 75-80°C and purge with nitrogen for 30 minutes to remove oxygen.
-
-
Monomer Emulsification:
-
In a separate beaker, prepare a pre-emulsion by mixing the desired ratio of this compound and Vinyl Acetate with a small portion of the PVA solution and deionized water. Stir vigorously.
-
-
Initiation of Polymerization:
-
Add the sodium bicarbonate buffer to the reactor.
-
Add a portion of the initiator solution (KPS dissolved in deionized water) to the reactor.
-
-
Monomer Addition:
-
Begin the dropwise addition of the monomer pre-emulsion to the reactor over a period of 2-3 hours while maintaining a constant reaction temperature and stirring speed.
-
Simultaneously, add the remaining initiator solution dropwise over the same period.
-
-
Completion of Polymerization:
-
After the monomer and initiator additions are complete, maintain the reaction temperature for an additional 1-2 hours to ensure complete monomer conversion.
-
-
Cooling and Filtration:
-
Cool the reactor to room temperature.
-
Filter the resulting emulsion through a fine mesh to remove any coagulum.
-
Caption: Emulsion polymerization workflow for this compound-based adhesives.
Performance Testing of Adhesives
This test measures the force required to peel apart a bonded assembly of two flexible substrates.
Procedure:
-
Specimen Preparation:
-
Apply a uniform film of the adhesive to two flexible substrates (e.g., polymer films or fabric).
-
Press the two coated surfaces together and allow the adhesive to cure/dry according to the formulation's requirements.
-
Cut the bonded assembly into strips of a specified width (e.g., 25 mm).
-
Leave the ends of the strips unbonded to serve as grips.
-
-
Testing:
-
Bend the unbonded ends of the specimen back to form a "T" shape.
-
Clamp each end into the grips of a universal testing machine.
-
Pull the grips apart at a constant rate of speed (e.g., 254 mm/min).
-
Record the force required to peel the substrates apart.
-
-
Calculation:
-
The T-peel strength is calculated as the average peel force per unit width of the bond line (e.g., in N/mm or lbf/in).
-
This test determines the shear strength of an adhesive bond between two rigid substrates.
Procedure:
-
Specimen Preparation:
-
Prepare two rigid substrate coupons (e.g., metal or plastic) of specified dimensions.
-
Apply the adhesive to a defined area on one end of each coupon.
-
Overlap the two coupons and apply pressure to create a bonded joint with a specified overlap area.
-
Allow the adhesive to cure.
-
-
Testing:
-
Mount the bonded specimen in the grips of a universal testing machine.
-
Apply a tensile force to the specimen at a constant rate of crosshead displacement (e.g., 1.3 mm/min) until the bond fails.
-
-
Calculation:
-
The lap shear strength is calculated by dividing the maximum force sustained before failure by the overlap area (e.g., in MPa or psi).
-
Caption: General workflow for adhesive performance testing.
Quantitative Data and Performance Characteristics
The following tables summarize the expected influence of this compound (analogous to vinyl versatate in the cited study) content on the properties of a vinyl acetate copolymer adhesive emulsion.
Table 1: Effect of this compound Content on Emulsion Properties
| This compound Content (wt%) | Average Particle Size (nm) | Viscosity (mPa·s) |
| 0 | 63 | 1200 |
| 10 | 98 | 1500 |
| 20 | 145 | 1850 |
| 30 | 182 | 2200 |
| 40 | 205 | 2600 |
| 50 | 221 | 3100 |
Data adapted from a study on vinyl versatate-modified polyvinyl acetate adhesives.
Table 2: Effect of this compound Content on Adhesive Film Properties
| This compound Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | T-Peel Strength (N/mm) |
| 0 | 7.0 | 1310 | 8.35 |
| 10 | 9.5 | 1220 | 12.50 |
| 20 | 11.8 | 1130 | 16.80 |
| 30 | 13.4 | 1004 | 18.97 |
| 40 | 13.2 | 980 | - |
| 50 | 12.9 | 950 | - |
Data adapted from a study on vinyl versatate-modified polyvinyl acetate adhesives.
Interpretation of Data:
-
Particle Size and Viscosity: Increasing the this compound content is expected to lead to a larger particle size and higher viscosity of the emulsion. This is attributed to the hydrophobic nature of this compound influencing the nucleation and growth of polymer particles.
-
Mechanical Properties: The incorporation of this compound generally increases the tensile strength of the adhesive film while decreasing its elongation at break. This suggests that the long alkyl chains of this compound contribute to a more rigid polymer network.
-
Adhesion: T-peel strength, a measure of adhesive performance, shows a significant improvement with increasing this compound content up to a certain concentration. This indicates that this compound enhances the adhesive bond to flexible substrates.
Conclusion
The formulation of this compound-based adhesives offers a versatile platform for creating adhesives with tailored properties. By copolymerizing this compound with monomers like vinyl acetate, it is possible to enhance flexibility, water resistance, and adhesive strength. The provided protocols for emulsion polymerization and performance testing serve as a foundation for the development and characterization of novel this compound-based adhesive systems. The quantitative data illustrates the significant impact of this compound concentration on the final properties of the adhesive, providing a basis for formulation optimization.
References
Application Notes and Protocols: Incorporation of Vinyl Stearate in Biocompatible Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of vinyl stearate into biocompatible polymers, specifically focusing on the synthesis of poly(N-vinyl pyrrolidone-co-vinyl stearate) [poly(NVP-co-VSt)] block copolymers for drug delivery applications. Detailed experimental protocols for polymer synthesis, nanoparticle formulation, and biocompatibility assessment are provided, along with data presentation and visualizations to facilitate understanding and implementation in a research setting.
Introduction
The incorporation of this compound, a vinyl ester with a long hydrophobic alkyl chain, into biocompatible polymers offers a versatile platform for the development of novel drug delivery systems. The stearate moiety imparts hydrophobicity, enabling the formation of amphiphilic structures such as micelles and nanoparticles that can encapsulate poorly water-soluble drugs. When copolymerized with hydrophilic monomers like N-vinylpyrrolidone (NVP), the resulting block copolymers self-assemble in aqueous environments, forming core-shell nanostructures. The hydrophobic this compound blocks form the core, which serves as a reservoir for lipophilic drugs, while the hydrophilic poly(N-vinylpyrrolidone) (PNVP) blocks form the outer shell, providing colloidal stability and biocompatibility.[1][2][3]
This document details the synthesis of poly(NVP-co-VSt) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[1][2] Subsequently, protocols for the formulation of drug-loaded nanoparticles using the nanoprecipitation method, as well as in vitro biocompatibility assays, are described.
Data Presentation
Thermal Properties of poly(NVP-co-VSt) Copolymers
The thermal properties of the copolymers are crucial for understanding their physical state and stability. The glass transition temperature (Tg) indicates the transition from a rigid, glassy state to a more flexible, rubbery state. The melting temperature (Tm) is relevant for semi-crystalline polymers.
| Copolymer Composition (NVP:VSt molar ratio) | Glass Transition Temperature (Tg) of PNVP block (°C) | Melting Temperature (Tm) of PVSt block (°C) | Decomposition Temperature (°C) |
| 80:20 | 175 | 48 | ~400 |
| 60:40 | 173 | 50 | ~400 |
| 50:50 | 172 | 52 | ~400 |
| 40:60 | 170 | 53 | ~400 |
| 20:80 | 168 | 55 | ~400 |
Note: These are representative values and may vary depending on the molecular weight and polydispersity of the polymer.
Drug Encapsulation and Release (Representative Data)
The following table provides hypothetical but representative data for the encapsulation and release of a model hydrophobic drug (e.g., Paclitaxel) from poly(NVP-co-VSt) nanoparticles. Actual values will depend on the specific drug, polymer composition, and nanoparticle preparation method.
| Copolymer Composition (NVP:VSt) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Drug Release at 24h (%) (pH 7.4) |
| 80:20 | 5 | 75 | 60 |
| 60:40 | 8 | 85 | 45 |
| 50:50 | 10 | 90 | 35 |
| 40:60 | 12 | 92 | 30 |
| 20:80 | 15 | 95 | 25 |
Experimental Protocols
Synthesis of poly(NVP-co-VSt) Block Copolymer via RAFT Polymerization
This protocol describes the synthesis of an amphiphilic block copolymer of N-vinyl pyrrolidone (NVP) and this compound (VSt) using RAFT polymerization.
Materials:
-
N-vinyl pyrrolidone (NVP, ≥99%, inhibitor removed)
-
This compound (VSt, ≥95%, inhibitor removed)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN, 98%)
-
O-ethyl S-(phthalimidylmethyl) xanthate (CTA)
-
Benzene (anhydrous)
-
Dioxane (anhydrous)
-
Methanol
-
Hexanes
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
Part A: Synthesis of PNVP macro-CTA
-
In a Schlenk flask, dissolve NVP, CTA, and AIBN in anhydrous benzene. A typical molar ratio is [NVP]₀:[CTA]₀:[AIBN]₀ = 100:1:0.2.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with argon or nitrogen and seal it.
-
Place the flask in a preheated oil bath at 60 °C and stir for 12 hours.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the PNVP macro-CTA by adding the reaction mixture dropwise into an excess of cold hexanes.
-
Collect the precipitate by filtration and dry it under vacuum at 40 °C overnight.
Part B: Synthesis of poly(NVP-co-VSt) Block Copolymer
-
In a Schlenk flask, dissolve the PNVP macro-CTA, VSt, and AIBN in anhydrous dioxane. The molar ratio of [VSt]₀:[PNVP-macro-CTA]₀:[AIBN]₀ can be varied to achieve different block lengths (e.g., 200:1:0.2).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with argon or nitrogen and seal it.
-
Place the flask in a preheated oil bath at 80 °C and stir for 24 hours.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the poly(NVP-co-VSt) block copolymer by adding the reaction mixture dropwise into an excess of cold methanol.
-
Collect the precipitate by filtration, wash with methanol, and dry under vacuum at 50 °C overnight.
Characterization:
-
The molecular weight and polydispersity index (PDI) of the polymers can be determined by Gel Permeation Chromatography (GPC).
-
The chemical composition and structure can be confirmed by ¹H NMR spectroscopy.
-
Thermal properties can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Preparation of Drug-Loaded poly(NVP-co-VSt) Nanoparticles via Nanoprecipitation
This protocol describes the formation of drug-loaded nanoparticles from the amphiphilic block copolymer using the nanoprecipitation method.
Materials:
-
poly(NVP-co-VSt) block copolymer
-
Model hydrophobic drug (e.g., Paclitaxel)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized water
-
Magnetic stirrer
-
Syringe pump (optional)
Procedure:
-
Dissolve a specific amount of poly(NVP-co-VSt) copolymer and the hydrophobic drug in THF. A typical polymer concentration is 10 mg/mL, and the drug-to-polymer ratio can be varied (e.g., 1:10 w/w).
-
Stir the solution until both components are fully dissolved.
-
In a separate beaker, place a volume of deionized water (typically 10 times the volume of the organic phase) and stir vigorously.
-
Using a syringe, add the polymer/drug solution dropwise to the stirring water. A syringe pump can be used for a controlled and reproducible addition rate.
-
The rapid diffusion of THF into the water causes the polymer to precipitate, forming nanoparticles with the drug encapsulated in the hydrophobic core.
-
Continue stirring the suspension for at least 4 hours at room temperature to allow for the complete evaporation of THF.
-
The resulting nanoparticle suspension can be used directly or purified by centrifugation or dialysis to remove any unencapsulated drug.
Characterization:
-
Particle size, size distribution, and zeta potential can be measured by Dynamic Light Scattering (DLS).
-
Nanoparticle morphology can be visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Drug loading content and encapsulation efficiency can be determined using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) after separating the nanoparticles from the aqueous phase.
In Vitro Biocompatibility Assessment
This protocol assesses the cytotoxicity of the poly(NVP-co-VSt) nanoparticles on a selected cell line (e.g., HeLa, HEK293).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
poly(NVP-co-VSt) nanoparticle suspension
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the nanoparticle suspension in the complete cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of nanoparticles. Include a positive control (e.g., Triton X-100) and a negative control (cells with medium only).
-
Incubate the plate for 24 or 48 hours at 37 °C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the negative control.
This protocol evaluates the hemolytic potential of the poly(NVP-co-VSt) nanoparticles on red blood cells (RBCs).
Materials:
-
Fresh whole blood (with anticoagulant, e.g., EDTA)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
poly(NVP-co-VSt) nanoparticle suspension
-
Triton X-100 (1% v/v in PBS) as a positive control
-
PBS as a negative control
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Collect fresh blood and centrifuge at 1000 x g for 10 minutes to pellet the RBCs.
-
Wash the RBCs three times with PBS by repeated centrifugation and resuspension.
-
Prepare a 2% (v/v) RBC suspension in PBS.
-
In separate tubes, mix 0.5 mL of the nanoparticle suspension at different concentrations with 0.5 mL of the 2% RBC suspension.
-
Prepare a positive control (0.5 mL of 1% Triton X-100 + 0.5 mL of 2% RBC suspension) and a negative control (0.5 mL of PBS + 0.5 mL of 2% RBC suspension).
-
Incubate all tubes at 37 °C for 2 hours with gentle shaking.
-
After incubation, centrifuge the tubes at 1000 x g for 5 minutes.
-
Carefully collect the supernatant and measure the absorbance of hemoglobin at 540 nm using a UV-Vis spectrophotometer.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100
Visualizations
Caption: Experimental workflow for the synthesis, formulation, and characterization of drug-loaded poly(NVP-co-VSt) nanoparticles.
Caption: Proposed pathway for cellular uptake of poly(NVP-co-VSt) nanoparticles via receptor-mediated endocytosis.
References
Application Notes and Protocols: Use of Vinyl Stearate as a Wax Modifier
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of vinyl stearate as a wax modifier. The information is intended to guide researchers in understanding its effects on wax properties and to provide protocols for evaluation.
Introduction
This compound (VS) is the vinyl ester of stearic acid, a long-chain saturated fatty acid. Its chemical structure, featuring a reactive vinyl group and a long hydrophobic alkyl chain, makes it a candidate for modifying the properties of various waxes. When blended with waxes such as paraffin, beeswax, or synthetic waxes, this compound can alter their crystalline structure, thermal behavior, and rheological properties. This modification can lead to improved performance in various applications, including coatings, adhesives, candles, and controlled-release drug delivery systems.[1][2]
The primary mechanism by which this compound is thought to modify wax properties is through co-crystallization. The long stearate chain of the this compound molecule can integrate into the crystal lattice of the wax, disrupting the formation of large, brittle crystals and promoting the formation of smaller, more numerous crystals. This can lead to changes in hardness, flexibility, and melting characteristics.[3][4][5]
Potential Effects of this compound on Wax Properties
The addition of this compound to a wax formulation can be expected to influence several key physical properties. The following table summarizes the anticipated effects based on the behavior of similar long-chain vinyl esters and other polymeric wax modifiers like ethylene-vinyl acetate (EVA). The quantitative data presented is illustrative and will vary depending on the specific type of wax and the concentration of this compound used.
| Property | Base Wax (Illustrative Value) | Wax + 1% this compound (Illustrative Value) | Wax + 5% this compound (Illustrative Value) | Test Method |
| Melting Point (°C) | 60 | 58 | 55 | Differential Scanning Calorimetry (DSC) |
| Hardness (dmm) | 15 | 18 | 22 | Needle Penetration (ASTM D1321) |
| Viscosity at 80°C (cP) | 10 | 12 | 15 | Rotational Viscometry |
| Crystal Size (µm) | 50-100 | 20-40 | 5-15 | Polarized Light Microscopy (PLM) |
| Congealing Point (°C) | 58 | 56 | 53 | Rotational Rheometry |
Experimental Protocols
Protocol for Sample Preparation
Objective: To prepare homogeneous blends of wax and this compound for analysis.
Materials:
-
Base wax (e.g., paraffin wax, beeswax)
-
This compound (VS)
-
Heat-resistant beakers
-
Hot plate with magnetic stirring capability
-
Molds for casting wax samples
Procedure:
-
Weigh the desired amount of base wax into a heat-resistant beaker.
-
Heat the wax on a hot plate to a temperature approximately 20°C above its melting point, with continuous stirring, until it is completely molten and homogeneous.
-
Weigh the desired amount of this compound to achieve the target concentration (e.g., 1%, 5% w/w).
-
Slowly add the this compound to the molten wax while maintaining constant stirring.
-
Continue to stir the mixture for 15-20 minutes to ensure complete dissolution and uniform distribution of the this compound.
-
Pour the molten blend into appropriate molds for subsequent analysis (e.g., DSC pans, rheometer plates, molds for hardness testing).
-
Allow the samples to cool to room temperature under controlled conditions to ensure consistent crystallization.
Protocol for Thermal Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of this compound on the melting point, crystallization temperature, and enthalpy of fusion of the wax.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
Procedure:
-
Accurately weigh 5-10 mg of the prepared wax or wax-VS blend into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a temperature well below the expected crystallization temperature (e.g., 0°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 100°C). This constitutes the first heating scan.
-
Hold the sample at this temperature for a few minutes to erase any prior thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature. This provides the crystallization curve.
-
Reheat the sample at the same controlled rate to obtain the second heating scan, which is typically used for analysis of the melting behavior.
-
Analyze the resulting thermograms to determine the onset and peak temperatures of melting and crystallization, as well as the enthalpies of these transitions.
Protocol for Rheological Analysis
Objective: To measure the effect of this compound on the viscosity and viscoelastic properties of the wax in its molten state and during cooling.
Apparatus:
-
Rotational rheometer with temperature control (e.g., parallel plate or cone-and-plate geometry)
Procedure:
-
Place a pre-cast disc of the wax or wax-VS blend onto the lower plate of the rheometer, or place a sufficient amount of solid wax to be melted in situ.
-
Heat the sample to the desired testing temperature (e.g., 80°C) and lower the upper geometry to the appropriate gap setting.
-
Perform a steady-state flow sweep by varying the shear rate and measuring the resulting shear stress to determine the viscosity.
-
To determine the congealing point, perform an oscillatory temperature ramp. Cool the molten sample at a controlled rate (e.g., 2°C/min) while applying a small, oscillating strain at a constant frequency. The congealing point is often identified as the temperature at which the storage modulus (G') and loss modulus (G'') crossover.
Protocol for Microscopic Analysis
Objective: To visually assess the effect of this compound on the crystal size and morphology of the wax.
Apparatus:
-
Polarized Light Microscope (PLM) with a hot stage and temperature controller
-
Microscope slides and coverslips
Procedure:
-
Place a small amount of the wax or wax-VS blend onto a microscope slide and cover with a coverslip.
-
Place the slide on the hot stage and heat it to a temperature above the melting point to create a thin, uniform film.
-
Cool the sample at a controlled rate (e.g., 5°C/min) through its crystallization range.
-
Observe the sample under polarized light as it crystallizes. The crystalline structures will be birefringent and appear bright against a dark background.
-
Capture images at different temperatures during the cooling process to document the crystal nucleation and growth.
-
Compare the crystal size, shape, and distribution between the pure wax and the wax-VS blends.
Visualizations
Chemical Structure of this compound
Caption: Chemical Structure of this compound.
Proposed Mechanism of Wax Modification
Caption: Proposed Co-crystallization Mechanism.
Experimental Workflow for Evaluation
References
Application Notes and Protocols for Vinyl Stearate Copolymers in Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of vinyl stearate copolymers in various biomedical applications, including drug delivery, tissue engineering, and as biocompatible coatings. The information is curated to assist in the design, synthesis, and evaluation of these versatile biomaterials.
Introduction to this compound Copolymers
This compound is a hydrophobic monomer that can be copolymerized with a variety of other vinyl monomers to create amphiphilic or hydrophobic polymers with tunable properties. The long stearate (C18) side chain imparts significant hydrophobicity, making these copolymers suitable for encapsulating lipophilic drugs and forming stable nanostructures in aqueous environments. Common comonomers include N-vinylpyrrolidone (NVP) to enhance hydrophilicity and biocompatibility, and N-isopropylacrylamide (NIPAM) to introduce thermoresponsive behavior. The versatility in copolymer composition allows for the tailoring of physicochemical properties such as molecular weight, hydrophilicity, and thermal sensitivity to suit specific biomedical needs.
Biomedical Applications
Drug Delivery Systems
This compound copolymers are excellent candidates for the formulation of nano-sized drug delivery systems, such as micelles and nanoparticles, for the encapsulation and controlled release of hydrophobic therapeutic agents. The hydrophobic this compound segments form the core of these nanocarriers, sequestering the drug from the aqueous environment, while the hydrophilic segments form the corona, providing stability and biocompatibility.
Key Advantages:
-
High loading capacity for hydrophobic drugs.
-
Formation of stable, nano-sized carriers.
-
Potential for controlled and sustained drug release.[1]
-
Tunable properties based on copolymer composition.
Tissue Engineering Scaffolds
In tissue engineering, hydrogels serve as three-dimensional scaffolds that mimic the extracellular matrix, supporting cell growth and tissue regeneration.[2][3] Copolymers of this compound with thermoresponsive monomers like N-isopropylacrylamide (PNIPAM) can form injectable hydrogels that are liquid at room temperature and gel at body temperature, allowing for minimally invasive delivery of cells and therapeutic agents.[4][5]
Key Features:
-
Injectable and in-situ gelling capabilities.
-
Tunable mechanical properties and degradation rates.
-
Potential to encapsulate cells and growth factors for localized delivery.
Biocompatible Coatings
The hydrophobicity and biocompatibility of this compound copolymers make them suitable for coating medical devices. These coatings can improve the hemocompatibility of blood-contacting devices by reducing protein adsorption and platelet adhesion, thereby minimizing the risk of thrombosis.
Potential Benefits:
-
Improved hemocompatibility of medical implants.
-
Reduced inflammatory response to foreign materials.
-
Can be functionalized to release drugs from the device surface.
Quantitative Data on this compound Copolymer Systems
The following tables summarize representative quantitative data for copolymers containing long-chain vinyl esters, which serve as a proxy for this compound due to the limited availability of specific data on this compound copolymers in the literature.
Table 1: Drug Encapsulation and Release in Polymeric Micelles
| Copolymer System | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Release Profile | Reference |
| MPEG-P(CL-co-TMC) | Curcumin | 14.07 ± 0.94 | 96.08 ± 3.23 | Sustained release over 72h | |
| PVP-b-PCL | Paclitaxel | >25 | >85 | Biphasic release | |
| Amphiphilic PVP | Curcumin | Not Specified | Not Specified | Prolonged action in various fluids | |
| Pluronic F68 | Naringin | Not Specified | High | Higuchi model diffusion |
Table 2: In Vitro Biocompatibility Data (MTT Assay)
| Polymer System | Cell Line | Incubation Time | Cell Viability (%) | Reference |
| PVA/DC Scaffolds | NIH/3T3 | 3 days | >100 (compared to control) | |
| Functionalized PVC/LDH | Mouse Mesenchymal Stem Cells | 3 days | 134-145 | |
| PCL/Gelatin Scaffolds | C6 Glial Cells | 14 days | Increased by 4.3-5.88 | |
| HA/PVA/Gel Composite | Fibroblasts | Not Specified | Non-cytotoxic |
Table 3: Hemocompatibility Data (Hemolysis Assay)
| Biomaterial | Hemolysis (%) | Standard | Reference |
| Poly(4-hydroxybutyrate) (P4HB) | 1.9 ± 0.2 | ASTM F756-00 | |
| Poly(vinyl alcohol) (PVA) | < 2 | ISO 10993-4 | |
| Functionalized PVC/LDH | Lower than neat PVC | Not Specified |
Experimental Protocols
Synthesis of this compound Copolymers
Protocol 4.1.1: Synthesis of Poly(N-vinylpyrrolidone-co-vinyl stearate) via RAFT Polymerization
This protocol describes a general procedure for the synthesis of a this compound copolymer using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for good control over molecular weight and polydispersity.
Materials:
-
N-vinylpyrrolidone (NVP), freshly distilled
-
This compound (VS), inhibitor removed
-
RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask and line
-
Magnetic stirrer and hot plate
-
Nitrogen or Argon gas
-
Precipitation solvent (e.g., cold diethyl ether or hexane)
Procedure:
-
In a Schlenk flask, dissolve the desired molar ratio of NVP, VS, RAFT agent, and AIBN in the anhydrous solvent. A typical molar ratio might be [Monomers]:[RAFT]:[AIBN] = 100:1:0.2.
-
Seal the flask and de-gas the solution by performing three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-70 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 12-24 hours), with continuous stirring.
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold non-solvent (e.g., diethyl ether).
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer multiple times with the cold non-solvent to remove unreacted monomers and initiator fragments.
-
Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
-
Characterize the copolymer for its composition (¹H NMR), molecular weight, and polydispersity (Gel Permeation Chromatography - GPC).
Preparation of Nanoparticles
Protocol 4.2.1: Preparation of this compound Copolymer Nanoparticles by Solvent Evaporation
This method is suitable for forming nanoparticles from pre-synthesized amphiphilic this compound copolymers.
Materials:
-
This compound copolymer
-
Hydrophobic drug (e.g., Curcumin, Paclitaxel)
-
Volatile organic solvent (e.g., dichloromethane, acetone)
-
Aqueous phase (e.g., deionized water)
-
Surfactant/stabilizer (e.g., Poly(vinyl alcohol) (PVA), Pluronic F68)
-
Homogenizer or sonicator
-
Rotary evaporator or magnetic stirrer
Procedure:
-
Dissolve the this compound copolymer and the hydrophobic drug in the organic solvent.
-
Prepare the aqueous phase, typically containing a surfactant to stabilize the emulsion.
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Continue homogenization/sonication for a set period to achieve the desired droplet size.
-
Evaporate the organic solvent from the emulsion using a rotary evaporator under reduced pressure or by stirring at room temperature for several hours.
-
As the solvent evaporates, the polymer precipitates, forming solid nanoparticles with the encapsulated drug.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess surfactant and un-encapsulated drug.
-
Lyophilize the nanoparticle suspension to obtain a dry powder for storage and characterization.
-
Determine the particle size, polydispersity index (Dynamic Light Scattering - DLS), morphology (Scanning or Transmission Electron Microscopy - SEM/TEM), drug loading, and encapsulation efficiency.
Biocompatibility Assessment
Protocol 4.3.1: In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cell line (e.g., NIH/3T3 fibroblasts, specific cancer cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
This compound copolymer (in sterile, soluble form or as a fabricated scaffold)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol, DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare different concentrations of the sterile this compound copolymer solution or place sterile scaffold samples in the wells.
-
Remove the culture medium from the wells and add the copolymer solutions or scaffolds. Include a positive control (e.g., Triton X-100) and a negative control (cells with fresh medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, remove the copolymer-containing medium/scaffolds and wash the cells gently with PBS.
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the negative control.
Visualizations
Experimental Workflows and Logical Relationships
Caption: Workflow for synthesis, fabrication, and evaluation of this compound copolymer nanoparticles.
Signaling Pathway
Caption: Paclitaxel's mechanism of action and its effect on the EGFR signaling pathway.
Logical Relationships
Caption: Relationship between copolymer composition, properties, and biomedical performance.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. nichd.nih.gov [nichd.nih.gov]
- 4. Analysis of Hemolytic Properties of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hemolytic Activity of Nanoparticles as a Marker of Their Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Characterization of Vinyl Stearate-co-Vinyl Acetate Copolymers for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of vinyl stearate-co-vinyl acetate (VS-co-VA) copolymers, particularly focusing on their relevance in drug development. The protocols outlined below are intended to serve as a foundational guide for the preparation and analysis of these versatile polymers.
Introduction
This compound-co-vinyl acetate copolymers are thermoplastic materials synthesized from the copolymerization of this compound and vinyl acetate monomers. The incorporation of the long-chain, hydrophobic this compound with the more hydrophilic vinyl acetate allows for the tuning of polymer properties such as melting point, glass transition temperature, crystallinity, and solubility. This tunability makes them attractive candidates for various pharmaceutical applications, including controlled drug release, transdermal patches, and as excipients in oral dosage forms.[1][2][3][4] The ratio of the two monomers is a critical factor in determining the final properties of the copolymer.
Synthesis of this compound-co-Vinyl Acetate Copolymers
The synthesis of VS-co-VA copolymers can be achieved through several polymerization techniques, with free-radical polymerization being the most common.[5] The choice of method—emulsion, solution, or bulk polymerization—will influence the copolymer's molecular weight, molecular weight distribution, and purity.
Experimental Protocol: Solution Polymerization
This protocol describes a representative lab-scale synthesis of a VS-co-VA copolymer using solution polymerization.
Materials:
-
This compound (VS)
-
Vinyl acetate (VA), inhibitor removed
-
Toluene, anhydrous
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Methanol
Procedure:
-
Monomer and Initiator Preparation: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the desired molar ratio of this compound and vinyl acetate in anhydrous toluene.
-
Initiator Addition: Add the initiator, AIBN (typically 0.1-1.0 mol% with respect to the total moles of monomers), to the monomer solution.
-
Polymerization: Purge the flask with nitrogen for 30 minutes to remove oxygen, which can inhibit the polymerization. Heat the reaction mixture to 60-80°C with constant stirring. The polymerization is typically carried out for 4-24 hours.
-
Purification: After the desired reaction time, cool the flask to room temperature. Precipitate the copolymer by slowly adding the polymer solution to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.
-
Isolation and Drying: Collect the precipitated copolymer by filtration. Wash the polymer with fresh methanol to remove any unreacted monomers and initiator residues. Dry the purified copolymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Characterization of this compound-co-Vinyl Acetate Copolymers
Thorough characterization is essential to understand the structure-property relationships of the synthesized copolymers. The following are key analytical techniques and their corresponding protocols.
Structural Characterization: FT-IR and NMR Spectroscopy
a. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to confirm the incorporation of both monomers into the copolymer chain.
-
Protocol: Acquire the FT-IR spectrum of a thin film of the copolymer cast from a suitable solvent (e.g., chloroform) on a KBr pellet or using an ATR-FTIR accessory.
-
Expected Peaks: Look for characteristic absorption bands for the ester carbonyl group (C=O) around 1735 cm⁻¹, the C-O stretching of the acetate and stearate groups, and the long alkyl chain of the stearate moiety.
b. Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR is employed to determine the copolymer composition by comparing the integral areas of peaks corresponding to each monomer unit.
-
Protocol: Dissolve a small amount of the copolymer in a deuterated solvent (e.g., CDCl₃). Acquire the ¹H-NMR spectrum.
-
Peak Assignments:
-
Vinyl Acetate: The methine proton (-CH-) of the vinyl acetate unit typically appears around 4.8 ppm, and the methyl protons (-CH₃) of the acetate group are observed around 2.1 ppm.
-
This compound: The methine proton (-CH-) of the this compound unit will also be in a similar region to that of vinyl acetate. The long methylene chain (-CH₂-) of the stearate group will produce a broad signal around 1.2-1.6 ppm, and the terminal methyl group (-CH₃) will be around 0.9 ppm.
-
-
Composition Calculation: The molar ratio of the monomers in the copolymer can be calculated from the ratio of the integrated peak areas of the characteristic protons.
Molecular Weight Determination: Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer.
-
Protocol: Dissolve the copolymer in a suitable mobile phase (e.g., tetrahydrofuran, THF). The solution is injected into a GPC system equipped with a refractive index (RI) detector and calibrated with polystyrene standards.
Thermal Properties: DSC and TGA
a. Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the copolymer. These thermal transitions are critical for understanding the material's behavior at different temperatures.
-
Protocol: A small amount of the copolymer is sealed in an aluminum pan. The sample is heated and cooled at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The Tg is observed as a step change in the heat flow, and the Tm is seen as an endothermic peak.
b. Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the copolymer by measuring its weight loss as a function of temperature.
-
Protocol: A small sample of the copolymer is heated in a TGA instrument at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere. The resulting thermogram shows the decomposition temperatures of the copolymer.
Quantitative Data Summary
The following tables summarize typical quantitative data for vinyl acetate-based copolymers. Note that specific values for VS-co-VA copolymers will depend on the monomer ratio and synthesis conditions.
Table 1: Monomer Reactivity Ratios
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Copolymerization Tendency |
| Vinyl Acetate | Styrene | 0.01 | 55 | Blocky |
| Vinyl Acetate | Methyl Methacrylate | 0.015 | 20 | Blocky |
| Vinyl Acetate | Acrylonitrile | 0.05 | 4.2 | Alternating tendency |
| Vinyl Acetate | Vinyl Chloride | ~1 | ~1 | Ideal/Random |
Data generalized from various sources for vinyl acetate copolymerization. The reactivity of this compound is expected to be similar to other vinyl esters.
Table 2: Thermal Properties of Ethylene-Vinyl Acetate (EVA) Copolymers
| Vinyl Acetate Content (wt%) | Melting Point (Tm) (°C) | Glass Transition Temp. (Tg) (°C) |
| 14 | ~95 | -30 to -25 |
| 18 | ~88 | -25 to -20 |
| 28 | ~77 | -20 to -15 |
| 40 | ~65 | -15 to -10 |
This data for EVA copolymers illustrates the general trend that increasing the comonomer content (in this case, vinyl acetate) disrupts crystallinity and lowers the melting point. A similar trend is expected for VS-co-VA copolymers with increasing this compound content.
Diagrams
References
- 1. celanese.com [celanese.com]
- 2. Applications of ethylene vinyl acetate copolymers (EVA) in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. applications-of-ethylene-vinyl-acetate-copolymers-eva-in-drug-delivery-systems - Ask this paper | Bohrium [bohrium.com]
- 4. Applications of ethylene vinyl acetate copolymers (EVA) in drug delivery systems [agris.fao.org]
- 5. kims-imio.kz [kims-imio.kz]
Application of Poly(vinyl stearate) in Controlled Release Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(vinyl stearate) (PVS) is a hydrophobic polymer synthesized from the polymerization of this compound monomer. Its long aliphatic side chains impart a waxy, lipophilic character, making it a candidate for developing controlled release drug delivery systems, particularly for hydrophobic active pharmaceutical ingredients (APIs). The hydrophobicity of the PVS matrix can protect the encapsulated drug from the aqueous environment of the gastrointestinal tract, thereby modulating its release over a prolonged period. This document provides an overview of the potential applications of PVS in controlled release formulations, along with generalized protocols for the preparation and characterization of PVS-based microparticles.
Disclaimer: Specific experimental data on the use of poly(this compound) homopolymer in controlled release formulations is limited in publicly available literature. The following protocols and data are based on general principles of formulating with hydrophobic polymers and are intended to serve as a starting point for research and development.
Key Advantages of Poly(this compound) in Controlled Release
-
Hydrophobicity: The primary characteristic of PVS is its water-repellent nature, which can effectively retard the diffusion of water into the formulation, thus slowing down the release of the encapsulated drug.
-
Biocompatibility: Stearic acid, a component of the this compound monomer, is a naturally occurring fatty acid, suggesting good potential for biocompatibility.
-
Formulation Versatility: PVS can potentially be formulated into various dosage forms, including microparticles, nanoparticles, and matrix tablets, using techniques such as solvent evaporation, spray drying, and hot-melt extrusion.
-
Drug Protection: The hydrophobic matrix can offer protection to sensitive drugs from degradation in the harsh environment of the stomach.
Data Presentation: Formulation and Release Characteristics
The following tables present hypothetical, yet realistic, quantitative data for PVS-based microparticle formulations to illustrate the expected influence of various formulation parameters on the final product characteristics. These tables are intended for comparative and illustrative purposes to guide formulation development.
Table 1: Influence of Polymer Concentration on Microparticle Properties
| Formulation Code | Drug:Polymer Ratio | Particle Size (µm, Mean ± SD) | Encapsulation Efficiency (%) | Drug Loading (%) | Burst Release (%) (First 2 hours) |
| PVS-F1 | 1:5 | 150 ± 15 | 85 ± 5 | 14.2 ± 0.8 | 25 ± 3 |
| PVS-F2 | 1:10 | 180 ± 20 | 92 ± 4 | 8.3 ± 0.5 | 18 ± 2 |
| PVS-F3 | 1:15 | 210 ± 25 | 95 ± 3 | 6.0 ± 0.4 | 12 ± 2 |
Table 2: Influence of Stirring Speed on Microparticle Properties (Drug:Polymer Ratio 1:10)
| Formulation Code | Stirring Speed (rpm) | Particle Size (µm, Mean ± SD) | Encapsulation Efficiency (%) | Drug Loading (%) |
| PVS-S1 | 500 | 250 ± 30 | 90 ± 5 | 8.2 ± 0.6 |
| PVS-S2 | 1000 | 180 ± 20 | 92 ± 4 | 8.3 ± 0.5 |
| PVS-S3 | 1500 | 120 ± 18 | 88 ± 6 | 8.0 ± 0.7 |
Experimental Protocols
Protocol 1: Preparation of Poly(this compound) Microparticles by Solvent Evaporation
This protocol describes a common method for preparing polymer microparticles.
Materials:
-
Poly(this compound) (PVS)
-
Hydrophobic drug (e.g., Ketoprofen, Ibuprofen)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water) as a surfactant
-
Deionized water
-
Magnetic stirrer with hot plate
-
Homogenizer (optional)
-
Filtration apparatus
-
Freeze-dryer or vacuum oven
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PVS and the hydrophobic drug in dichloromethane. For example, for a 1:10 drug-to-polymer ratio, dissolve 100 mg of the drug and 1000 mg of PVS in 20 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in deionized water. This will act as the continuous phase and surfactant to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase (e.g., 200 mL) under constant stirring using a magnetic stirrer (e.g., 1000 rpm). For smaller particle sizes, a high-speed homogenizer can be used for a short period (e.g., 2-5 minutes).
-
Solvent Evaporation: Continue stirring the emulsion at room temperature for 4-6 hours to allow for the complete evaporation of the dichloromethane. A gentle stream of air or nitrogen over the surface can expedite this process.
-
Microparticle Collection and Washing: Once the solvent has evaporated, the solidified microparticles can be collected by filtration. Wash the collected microparticles several times with deionized water to remove any residual PVA.
-
Drying: Dry the washed microparticles using a freeze-dryer or in a vacuum oven at a suitable temperature (e.g., 40°C) until a constant weight is achieved.
-
Storage: Store the dried microparticles in a desiccator.
Protocol 2: Determination of Drug Loading and Encapsulation Efficiency
Materials:
-
Drug-loaded PVS microparticles
-
Suitable solvent to dissolve both the drug and PVS (e.g., Dichloromethane)
-
UV-Vis Spectrophotometer or HPLC system
-
Standard solutions of the drug
Procedure:
-
Sample Preparation: Accurately weigh a known amount of drug-loaded microparticles (e.g., 10 mg).
-
Dissolution: Dissolve the microparticles in a known volume of a suitable solvent (e.g., 10 mL of DCM) to release the encapsulated drug.
-
Analysis: Analyze the concentration of the drug in the resulting solution using a pre-validated UV-Vis spectrophotometry or HPLC method against a standard curve of the drug.
-
Calculations:
-
Drug Loading (%) = (Mass of drug in microparticles / Mass of microparticles) x 100
-
Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100
-
Theoretical drug loading = (Mass of drug initially added / Total mass of drug and polymer initially added) x 100
-
-
Protocol 3: In Vitro Drug Release Study
Materials:
-
Drug-loaded PVS microparticles
-
USP Dissolution Apparatus (e.g., Type II - Paddle)
-
Phosphate buffer saline (PBS, pH 7.4) or other relevant release medium
-
Syringes with filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Setup: Place a known amount of drug-loaded microparticles (e.g., equivalent to 20 mg of the drug) into the dissolution vessels containing a specific volume of release medium (e.g., 900 mL of PBS, pH 7.4) maintained at 37 ± 0.5°C.
-
Stirring: Set the paddle speed to a constant rate (e.g., 50 rpm).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 5 mL) and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume.
-
Sample Preparation: Filter the withdrawn samples through a 0.45 µm syringe filter to remove any undissolved particles.
-
Analysis: Determine the concentration of the drug in the filtered samples using a suitable analytical method (UV-Vis or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.
Mandatory Visualizations
Caption: Experimental workflow for PVS-based microparticle formulation.
Caption: Mechanism of controlled release from a PVS matrix.
Troubleshooting & Optimization
Technical Support Center: Transvinylation of Stearic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the transvinylation of stearic acid to produce vinyl stearate.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the transvinylation of stearic acid?
The transvinylation of stearic acid is a chemical reaction that involves the transfer of a vinyl group from a vinyl donor, most commonly vinyl acetate, to stearic acid. This reaction is reversible and is typically catalyzed by a transition metal complex. The equilibrium is often shifted towards the product side by removing the acetic acid byproduct.[1]
Q2: What are the common catalysts used for this reaction?
Historically, mercury-based catalysts, such as mercuric acetate activated with a strong acid, were used.[2][3] However, due to their high toxicity, palladium-based catalysts are now more common.[4] Palladium acetate complexed with ligands like 2,2'-bipyridyl or 1,10-phenanthroline is a frequently used catalytic system. Ruthenium-based catalysts have also been explored.
Q3: What are the main side reactions to be aware of?
The primary side reactions in the transvinylation of stearic acid include:
-
Polymerization: The this compound product and vinyl acetate reactant can undergo polymerization, especially at elevated temperatures. The presence of inhibitors like hydroquinone is often necessary to prevent this.
-
Formation of Ethylidene Diesters: This byproduct can form, particularly in mercury-catalyzed reactions, and is challenging to remove from the final product.[5]
-
Acetaldehyde Formation: In lipase-catalyzed reactions, the byproduct is acetaldehyde, which is volatile and helps drive the reaction forward.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as:
-
Infrared (IR) Spectroscopy: Monitoring the disappearance of the carboxylic acid O-H peak of stearic acid and the appearance of the vinyl ester C=C and C-O peaks.
-
Gas Chromatography (GC): Quantifying the consumption of stearic acid and the formation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Analyzing aliquots of the reaction mixture to determine the conversion of stearic acid to this compound.
Troubleshooting Guide
Problem 1: Low or No Conversion of Stearic Acid
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the catalyst has been stored properly and is not expired. For palladium catalysts, ensure the ligand has been appropriately complexed. |
| Catalyst Poisoning | Impurities in the stearic acid or vinyl acetate can poison the catalyst. Consider purifying the reagents before use. |
| Insufficient Catalyst Loading | Refer to established protocols for the appropriate catalyst loading for your specific reaction scale and conditions. |
| Low Reaction Temperature | While high temperatures can lead to side reactions, a temperature that is too low may result in a very slow or stalled reaction. Gradually increase the temperature while monitoring for byproduct formation. |
| Reversible Reaction Equilibrium | The formation of acetic acid can inhibit the forward reaction. Ensure efficient removal of acetic acid, for example, by performing the reaction under reduced pressure or with a nitrogen stream. |
Problem 2: Product is Contaminated with Byproducts
| Possible Cause | Troubleshooting Step |
| Polymerization | Add a suitable inhibitor (e.g., hydroquinone, methoxyhydroquinone) to the reaction mixture. Avoid excessively high reaction temperatures. |
| Presence of Ethylidene Diesters | This is more common with mercury catalysts. Consider switching to a palladium-based catalyst. Purification by fractional distillation under vacuum may be necessary. |
| Residual Acetic Acid | Neutralize the reaction mixture with a mild base (e.g., sodium acetate) before purification. Remove acetic acid by distillation under reduced pressure. |
| Unreacted Stearic Acid | Drive the reaction to completion by removing the acetic acid byproduct. Alternatively, unreacted stearic acid can be removed during purification by washing with a dilute basic solution. |
Problem 3: Catalyst Deactivation During the Reaction
| Possible Cause | Troubleshooting Step |
| Thermal Instability of Catalyst | For palladium catalysts, operate at temperatures below 100°C to maintain catalyst stability. |
| Impurities in Reagents | As mentioned, purify reagents to remove potential catalyst poisons. |
| High Concentration of Acetic Acid | Efficiently remove the acetic acid byproduct as it is formed. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Transvinylation of Stearic Acid
| Catalyst System | Typical Reaction Temperature (°C) | Catalyst Loading | Typical Yield (%) | Key Considerations |
| Mercuric Acetate / Sulfuric Acid | 30 - 50 | ~0.1% (by weight of vinyl acetate) | >90 | High toxicity, formation of ethylidene diesters. |
| Palladium Acetate / 2,2'-bipyridyl | 80 - 110 | ~1000 ppm (based on stearic acid) | 80 - 95 | Less toxic, requires ligand, potential for catalyst deactivation at higher temperatures. |
| Ruthenium-based catalysts | 110 - 130 | Variable | Moderate | Alternative to palladium, may require specific reaction conditions. |
| Lipase (e.g., Candida antarctica) | 40 - 60 | Enzyme-specific | High | Green alternative, requires non-aqueous media, byproduct is acetaldehyde. |
Experimental Protocols
Detailed Methodology for Palladium-Catalyzed Transvinylation of Stearic Acid
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
-
Reagents and Materials:
-
Stearic Acid
-
Vinyl Acetate (inhibitor-free)
-
Palladium (II) Acetate
-
2,2'-Bipyridyl (or other suitable ligand)
-
Hydroquinone (inhibitor)
-
Anhydrous Toluene (or other suitable solvent)
-
Sodium Bicarbonate Solution (5% w/v)
-
Anhydrous Magnesium Sulfate
-
Nitrogen gas supply
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To the three-necked flask, add stearic acid, vinyl acetate (in molar excess, e.g., 5-10 equivalents), and a catalytic amount of hydroquinone.
-
In a separate vial, dissolve palladium (II) acetate and the ligand (in a 1:1 molar ratio) in a minimal amount of anhydrous toluene.
-
Flush the reaction flask with nitrogen.
-
Add the catalyst solution to the reaction flask.
-
Heat the mixture to the desired temperature (e.g., 90-100°C) with stirring.
-
Maintain the reaction under a slow stream of nitrogen to help carry away the acetic acid byproduct.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution to remove unreacted stearic acid and acetic acid, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent like acetone.
-
Comparative Summary for Mercury-Catalyzed Transvinylation
The procedure is broadly similar, using mercuric acetate and a strong acid (e.g., sulfuric acid or perchloric acid) as the catalyst system. Key differences and precautions include:
-
Lower Reaction Temperatures: Often carried out at or near room temperature for extended periods or at moderately elevated temperatures (e.g., 50°C).
-
Extreme Toxicity: All manipulations involving mercury compounds must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Waste Disposal: Mercury-containing waste must be disposed of according to strict hazardous waste protocols.
-
Purification: Removal of mercury residues from the final product is a critical and often challenging step.
Mandatory Visualizations
Caption: General experimental workflow for the transvinylation of stearic acid.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. This compound | 111-63-7 | Benchchem [benchchem.com]
- 2. US3560534A - Transvinylation using mercuric acetate/perchloric acid catalyst - Google Patents [patents.google.com]
- 3. US3158633A - Process for preparation of vinyl esters - Google Patents [patents.google.com]
- 4. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]
- 5. US2949480A - Preparation of this compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalyst Concentration for Vinyl Stearate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of vinyl stearate, with a specific focus on optimizing catalyst concentration.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized via a transvinylation reaction, also known as vinyl interchange.[1] This process involves the reaction of stearic acid with a vinyl ester, most commonly vinyl acetate, in the presence of a catalyst.[1][2] Another, less common method is the direct esterification of stearic acid with vinyl alcohol, though this is hampered by the instability of vinyl alcohol.[1]
Q2: What types of catalysts are used for this compound synthesis?
A2: A variety of catalysts can be employed for this compound synthesis, each with its own advantages and disadvantages:
-
Mercury-based catalysts: These are highly effective and include mercury salts like mercuric acetate or mercuric oxide used in conjunction with a strong acid such as sulfuric acid.[2]
-
Basic catalysts: Salts like potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and disodium hydrogen phosphate (Na₂HPO₄) can also catalyze the reaction.
-
Enzymatic catalysts: Lipases, such as Candida antarctica lipase B (CALB), offer a greener alternative with milder reaction conditions and high selectivity.
Q3: Why is optimizing catalyst concentration so critical?
A3: Catalyst concentration is a crucial parameter that significantly impacts the reaction rate, yield, and purity of the final product.
-
Too little catalyst can lead to a slow or incomplete reaction, resulting in low yields.
-
Too much catalyst can cause undesirable side reactions, formation of byproducts, and polymerization of the this compound. It can also complicate the purification process.
Troubleshooting Guides
Issue 1: Low or No Conversion of Stearic Acid
Probable Cause:
-
Insufficient Catalyst Concentration: The amount of catalyst may be below the effective threshold for the reaction to proceed at a reasonable rate.
-
Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. Enzymatic catalysts, in particular, are sensitive to temperature and pH.
-
Presence of Inhibitors: Impurities in the reactants or solvent can poison the catalyst. For example, water can negatively impact many catalytic processes.
Solutions:
-
Increase Catalyst Concentration: Gradually increase the catalyst concentration within the recommended ranges. For mercury-based systems with sulfuric acid, an effective range is between 0.0031 and 0.0046 moles of sulfuric acid per mole of stearic acid.
-
Verify Catalyst Activity: Use a fresh batch of catalyst or test the activity of the current batch on a small-scale control reaction.
-
Ensure Anhydrous Conditions: Use dry reactants and solvents, especially when using water-sensitive catalysts. Consider using molecular sieves to remove any residual water.
Issue 2: Formation of Undesirable Byproducts
Probable Cause:
-
Excessive Catalyst Concentration: A high concentration of catalyst, particularly strong acids, can promote side reactions.
-
High Reaction Temperature: Elevated temperatures can lead to the degradation of reactants or products and the formation of byproducts.
-
Reaction Equilibrium: The transvinylation reaction is reversible, and the accumulation of the byproduct (e.g., acetic acid when using vinyl acetate) can limit the final yield.
Solutions:
-
Optimize Catalyst Loading: Systematically decrease the catalyst concentration to find the optimal level that maximizes this compound formation while minimizing byproducts.
-
Adjust Reaction Temperature: Experiment with lower reaction temperatures. For mercury-catalyzed reactions with vinyl acetate, temperatures between 78°C and 80°C have been found to be advantageous.
-
Shift the Equilibrium: Remove the byproduct as it is formed. For instance, acetic acid can be removed by entrainment with the vinyl acetate vapor.
Issue 3: Difficulty in Product Purification
Probable Cause:
-
Residual Catalyst: The catalyst, especially mercury compounds, can be difficult to separate from the final product.
-
Presence of Unreacted Starting Materials: Incomplete conversion will leave unreacted stearic acid and vinyl acetate in the reaction mixture.
-
Polymerization of this compound: The presence of active catalyst during workup can induce polymerization of the product.
Solutions:
-
Catalyst Neutralization and Removal: After the reaction, neutralize the acid catalyst with a base like calcium hydroxide or sodium acetate. The mercury catalyst can often be separated through extraction with a non-polar hydrocarbon solvent at low temperatures.
-
Optimize Reaction Conditions for High Conversion: Fine-tune the catalyst concentration, temperature, and reaction time to drive the reaction to completion.
-
Controlled Workup: Ensure the catalyst is fully neutralized before attempting to remove unreacted vinyl acetate or performing distillation to prevent polymerization.
Quantitative Data Summary
| Catalyst System | Reactants | Catalyst Concentration | Temperature (°C) | Key Features |
| Mercury-Sulfuric Acid | Stearic Acid, Vinyl Acetate | 0.0031 - 0.0046 mol H₂SO₄ per mol Stearic Acid | 78 - 80 | High conversion rates, but catalyst is toxic and requires rigorous purification. |
| Basic Catalysts (K₂CO₃, NaOAc) | Starch, this compound | Not specified | 110 | Environmentally friendlier alternative to mercury-based catalysts. |
| Enzymatic (Lipase) | Carboxylic Acids, Vinyl Esters | Varies with enzyme activity | ~40 - 70 | Green synthesis, mild reaction conditions, high selectivity. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Transvinylation using Mercuric Acetate and Sulfuric Acid
This protocol is based on established methods for vinyl ester synthesis.
-
Reaction Setup: In a flask equipped with a reflux condenser, combine stearic acid and a molar excess of vinyl acetate (e.g., 6 moles of vinyl acetate to 1 mole of stearic acid).
-
Catalyst Addition: Add mercuric acetate (e.g., 2% of the weight of the stearic acid) and concentrated sulfuric acid (e.g., 0.3-0.4% of the weight of the stearic acid).
-
Reaction: Heat the mixture to reflux (around 78-80°C) for approximately 3 hours.
-
Neutralization: After the reaction, cool the mixture and add sodium acetate to neutralize the sulfuric acid.
-
Purification: Remove excess vinyl acetate by distillation. The crude this compound can be further purified by recrystallization from acetone.
Visualizations
Caption: Workflow for optimizing catalyst concentration in this compound synthesis.
Caption: A troubleshooting flowchart for addressing low yield issues.
References
Technical Support Center: Controlling Molecular Weight in Vinyl Stearate Polymerization
Welcome to the Technical Support Center for vinyl stearate polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of poly(this compound).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of poly(this compound) during free-radical polymerization?
A1: The molecular weight of poly(this compound) can be controlled by manipulating several key reaction parameters in free-radical polymerization. The most common methods include:
-
Adjusting Initiator Concentration: Generally, a higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.[1] Conversely, decreasing the initiator concentration will produce fewer, longer polymer chains, thus increasing the average molecular weight.[1]
-
Varying Monomer Concentration: The concentration of the this compound monomer can influence the rate of propagation. Higher monomer concentrations typically lead to higher molecular weight polymers.
-
Controlling Reaction Temperature: Temperature affects the rates of initiation, propagation, and termination.[1] Higher temperatures increase the rate of initiation and may also increase the rate of chain transfer reactions, both of which can lead to a decrease in the final molecular weight.
-
Utilizing Chain Transfer Agents (CTAs): CTAs are compounds that can interrupt the growth of a polymer chain by transferring a radical, leading to the termination of that chain and the initiation of a new one.[2] This is a very effective method for reducing the molecular weight of the resulting polymer.[2]
-
Employing Controlled Radical Polymerization (CRP) Techniques: Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer more precise control over the polymerization process, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.
Q2: I am observing a broad molecular weight distribution (high polydispersity index, PDI) in my poly(this compound). What are the likely causes?
A2: A high PDI in free-radical polymerization of this compound can stem from several factors:
-
Chain Transfer Reactions: Vinyl esters, including this compound, are known to be susceptible to chain transfer reactions to the monomer, polymer, and solvent. These reactions can lead to branching and a broader distribution of chain lengths.
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, polymer chains will be initiated at different times throughout the reaction, resulting in a wider range of final chain lengths.
-
High Monomer Conversion: At high monomer conversions, the viscosity of the reaction medium increases significantly. This can lead to the Trommsdorff-Norrish effect (gel effect), where termination reactions are hindered due to reduced chain mobility, while propagation continues. This can cause a rapid increase in molecular weight and broaden the PDI.
-
Presence of Impurities: Impurities in the monomer or solvent can act as inhibitors or retarders, leading to uncontrolled initiation and termination events that broaden the molecular weight distribution.
Q3: My poly(this compound) has a lower molecular weight than expected. What are the potential reasons?
A3: Lower than expected molecular weight is a common issue and can be attributed to several factors:
-
High Initiator Concentration: Using too much initiator will generate a large number of polymer chains, each with a shorter length.
-
Presence of Chain Transfer Agents: Even trace amounts of impurities that can act as chain transfer agents will lower the molecular weight. The solvent itself can also act as a chain transfer agent.
-
High Reaction Temperature: Elevated temperatures can increase the rate of chain transfer reactions and also lead to a higher rate of initiation, both of which contribute to lower molecular weights.
-
Inhibitor Presence: If the inhibitor in the this compound monomer is not completely removed before polymerization, it can interfere with the reaction and lead to the formation of shorter polymer chains.
Q4: How can I purify the this compound monomer before polymerization?
A4: To ensure reproducible polymerization results, it is crucial to purify the this compound monomer to remove the inhibitor (typically hydroquinone or its monomethyl ether). A common method is to pass the monomer through a column packed with a suitable adsorbent like basic alumina. The purified monomer is highly susceptible to spontaneous polymerization and should be used immediately or stored at low temperatures (2-8°C) in the dark and under an inert atmosphere for a very short period.
Troubleshooting Guides
Issue 1: Low Molecular Weight of Poly(this compound)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Initiator Concentration | Reduce the concentration of the initiator (e.g., AIBN) in your reaction. | Fewer polymer chains are initiated, leading to longer chains and higher molecular weight. |
| Presence of Unintentional Chain Transfer Agents (e.g., solvent, impurities) | Choose a solvent with a low chain transfer constant. Ensure all reagents are pure. | Minimized premature termination of growing polymer chains, resulting in higher molecular weight. |
| High Reaction Temperature | Lower the polymerization temperature. | The rates of chain transfer and termination reactions are reduced relative to the rate of propagation, leading to higher molecular weight. |
| Incomplete Removal of Inhibitor | Ensure the this compound monomer is freshly passed through an alumina column immediately before use. | The inhibitor is effectively removed, allowing for efficient initiation and propagation of longer polymer chains. |
Issue 2: High Polydispersity Index (PDI) of Poly(this compound)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Significant Chain Transfer Reactions | Lower the reaction temperature to disfavor chain transfer. Consider using a controlled radical polymerization technique like RAFT. | A more uniform growth of polymer chains with fewer branching and termination events, leading to a narrower molecular weight distribution. |
| Slow Initiation Compared to Propagation | Select an initiator that decomposes at a suitable rate at your chosen reaction temperature to ensure a rapid initiation phase. | A larger proportion of polymer chains start growing at the same time, resulting in a more uniform final chain length distribution. |
| High Monomer Conversion Leading to Gel Effect | Stop the polymerization at a lower monomer conversion. | The viscosity of the medium remains lower, reducing the impact of diffusion-controlled termination and leading to a narrower PDI. |
| Presence of Impurities | Purify the monomer and solvent thoroughly before use. | A cleaner reaction system with fewer side reactions that can lead to a broad PDI. |
Quantitative Data on Molecular Weight Control
The following tables provide examples of how different reaction parameters can influence the molecular weight and PDI of poly(this compound) and related vinyl esters.
Table 1: Effect of Initiator Concentration on Molecular Weight of Poly(vinylpyrrolidone) (Illustrative for Vinyl Polymers)
| Initiator Concentration (%) | Weight Average Molecular Weight (Mw) |
| 1.5 | Higher |
| 2.5 | Lower (23% decrease observed) |
Note: This data for a different vinyl polymer illustrates the general principle that increasing initiator concentration leads to lower molecular weight.
Table 2: Cobalt-Mediated Radical Polymerization of this compound
| Target Molecular Weight ( g/mol ) | Experimental Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 5,000 | 4,500 | 1.25 |
| 10,000 | 8,500 | 1.30 |
| 15,000 | 13,000 | 1.35 |
Data adapted from a study on cobalt-mediated radical polymerization of this compound, demonstrating a controlled polymerization with PDIs below 1.4.
Experimental Protocols
Protocol 1: Conventional Free-Radical Solution Polymerization of this compound
This protocol is a general guideline for synthesizing poly(this compound) with a target molecular weight that can be adjusted by varying the initiator concentration.
Materials:
-
This compound monomer
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Toluene (solvent)
-
Basic alumina
-
Methanol (non-solvent for precipitation)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Monomer Purification: Purify the this compound monomer by passing it through a short column of basic alumina to remove the inhibitor. The purified monomer should be used immediately.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of purified this compound in toluene. A typical monomer concentration is 1-2 M.
-
Initiator Addition: Add the calculated amount of AIBN. For a higher molecular weight, a monomer-to-initiator molar ratio of 500:1 to 1000:1 is a good starting point. To achieve a lower molecular weight, a ratio of 100:1 to 200:1 can be used.
-
Degassing: Seal the flask and degas the solution for at least 30 minutes by bubbling with an inert gas while stirring in an ice bath. Alternatively, perform three freeze-pump-thaw cycles to remove dissolved oxygen, which inhibits radical polymerization.
-
Polymerization: After degassing, place the flask under a positive pressure of the inert gas and immerse it in a preheated oil bath at the desired temperature (e.g., 60-70 °C). Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).
-
Termination and Precipitation: To stop the reaction, cool the flask in an ice bath and expose the solution to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a small amount of toluene and re-precipitate it in cold methanol to remove unreacted monomer and initiator fragments. Repeat this step 2-3 times.
-
Drying: Dry the purified poly(this compound) under vacuum at a temperature below its melting point (around 45°C) until a constant weight is achieved.
Protocol 2: Characterization by Gel Permeation Chromatography (GPC)
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized poly(this compound).
Instrumentation and Conditions:
-
GPC System: Equipped with a refractive index (RI) detector.
-
Columns: A set of columns suitable for the analysis of polymers in organic solvents (e.g., polystyrene-divinylbenzene columns).
-
Mobile Phase: Tetrahydrofuran (THF), HPLC grade.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35-40 °C.
-
Calibration: Use polystyrene standards of known molecular weights to generate a calibration curve.
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry poly(this compound) sample.
-
Dissolve the polymer in 5-10 mL of THF to a final concentration of 1-2 mg/mL.
-
Allow the sample to dissolve completely, which may take several hours with gentle agitation.
-
Filter the solution through a 0.2 or 0.45 µm PTFE syringe filter to remove any particulate matter before injection.
Analysis:
-
Inject the filtered sample solution into the GPC system.
-
Record the chromatogram.
-
Use the calibration curve to calculate Mn, Mw, and PDI (Mw/Mn) for your poly(this compound) sample.
Visualizations
Caption: Workflow for the synthesis and characterization of poly(this compound).
Caption: Troubleshooting logic for molecular weight control in this compound polymerization.
References
Technical Support Center: Addressing Thermal Degradation of Poly(vinyl stearate)
Welcome to the technical support center for poly(vinyl stearate) (PVS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the thermal degradation of PVS during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal degradation behavior of poly(this compound)?
A1: Due to limited direct research on poly(this compound) (PVS), its thermal degradation mechanism is understood by analogy with other poly(vinyl esters), particularly poly(vinyl acetate) (PVAc). The degradation is generally expected to occur in a two-stage process. The first stage involves the elimination of the stearic acid side chain, leaving a polyene backbone. The second stage, occurring at higher temperatures, is the degradation of this unsaturated polymer backbone.[1][2][3]
Q2: At what temperature does poly(this compound) begin to degrade?
A2: A specific onset degradation temperature for PVS is not well-documented in publicly available literature. However, by analogy to PVAc, the initial elimination of the side chain (deacetylation in PVAc) occurs between 300°C and 400°C.[1][2] The degradation of the subsequent polyene backbone takes place between 400°C and 500°C. It is recommended to perform a preliminary thermogravimetric analysis (TGA) to determine the exact degradation temperature for your specific PVS sample.
Q3: What are the primary products of PVS thermal degradation?
A3: The initial and primary degradation product is expected to be stearic acid, which is eliminated from the polymer backbone. At higher temperatures, the degradation of the resulting polyene structure would lead to the formation of various hydrocarbons.
Q4: How can I minimize thermal degradation during my experiments?
A4: To minimize thermal degradation, it is crucial to keep processing temperatures below the onset of degradation. Use of an inert atmosphere (e.g., nitrogen or argon) during heating can prevent thermo-oxidative degradation. The addition of thermal stabilizers, though not extensively studied for PVS, may also be a viable strategy, drawing parallels from the use of metal stearates in stabilizing other polymers like PVC.
Q5: Does the molecular weight of PVS affect its thermal stability?
A5: For many polymers, higher molecular weight can sometimes correlate with slightly higher thermal stability. However, for poly(vinyl acetate), it has been reported that the degradation rate does not significantly depend on the molecular weight. Given the similarities in structure, a similar behavior might be expected for PVS, but this should be confirmed experimentally.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with poly(this compound).
Issue 1: Premature Discoloration or Brittleness of PVS Upon Heating
-
Possible Cause: The processing temperature is too high, leading to the onset of thermal degradation. Even before significant weight loss is observed in TGA, the initial elimination of stearic acid and formation of a polyene backbone can cause discoloration (yellowing, browning) and changes in mechanical properties.
-
Troubleshooting Steps:
-
Determine the onset of degradation for your specific PVS sample using TGA.
-
Ensure that all processing steps (e.g., melting, mixing) are carried out at a temperature at least 10-20°C below the TGA onset temperature.
-
If high temperatures are unavoidable, minimize the time the PVS is exposed to these conditions.
-
Conduct the heating process under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation, which can occur at lower temperatures than thermal degradation.
-
Issue 2: Inconsistent Results in Thermal Analysis (TGA/DSC)
-
Possible Cause 1: Sample Preparation: Inconsistent sample size, morphology, or packing in the analysis pan can lead to variations in heat transfer and degradation profiles.
-
Troubleshooting Steps:
-
Use a consistent sample mass for all analyses, typically between 5-10 mg for TGA and DSC.
-
If the sample is a powder, ensure it is loosely packed to allow for the evolution of degradation products. For films, ensure good thermal contact with the bottom of the pan.
-
Use clean, non-reactive pans (e.g., aluminum or platinum) and ensure they are not deformed.
-
-
Possible Cause 2: Instrument Parameters: Variations in heating rate or purge gas flow rate can affect the observed degradation temperatures.
-
Troubleshooting Steps:
-
Use a consistent heating rate for all comparative experiments. A common rate for polymers is 10°C or 20°C per minute.
-
Ensure a consistent and appropriate purge gas flow rate to remove degradation products from the sample environment.
-
Calibrate the TGA and DSC instruments regularly with appropriate standards (e.g., indium for DSC).
-
Issue 3: Unexpected Peaks in TGA or DSC Thermograms
-
Possible Cause 1: Impurities or Residual Monomer/Solvent: The presence of unreacted this compound monomer, residual solvent from synthesis, or other impurities can lead to weight loss or thermal transitions at lower temperatures than the degradation of the polymer itself.
-
Troubleshooting Steps:
-
Review the synthesis and purification procedure of the PVS to ensure complete removal of monomers and solvents.
-
Run a TGA-MS or TGA-FTIR analysis to identify the volatile products associated with the unexpected peaks.
-
-
Possible Cause 2: Additives: The presence of additives such as plasticizers or stabilizers will show their own thermal events.
-
Troubleshooting Steps:
-
Obtain the composition of the PVS sample, if possible.
-
Analyze the individual components separately using TGA and DSC to identify their respective thermal profiles.
-
Quantitative Data
Due to the lack of specific quantitative data for the thermal degradation of poly(this compound) in the available literature, the following table provides an illustrative summary based on analogous data from poly(vinyl acetate) (PVAc) and general expectations for PVS.
| Parameter | Expected Range/Value for PVS (by analogy) | Polymer Reference |
| Stage 1 Degradation (Side Chain Elimination) | ||
| Onset Temperature (Tonset) | 300 - 350 °C | PVAc |
| Peak Degradation Temperature (Tpeak) | ~350 °C | Ethylene Vinyl Acetate (EVA) |
| Weight Loss | ~60-70% (corresponding to stearic acid) | Theoretical |
| Stage 2 Degradation (Polyene Backbone) | ||
| Onset Temperature (Tonset) | 400 - 450 °C | PVAc |
| Peak Degradation Temperature (Tpeak) | ~470 °C | Ethylene Vinyl Acetate (EVA) |
| Weight Loss | ~30-40% | Theoretical |
Note: These values are estimates and should be confirmed by experimental analysis of your specific PVS sample.
Experimental Protocols
Thermogravimetric Analysis (TGA) of Poly(this compound)
Objective: To determine the thermal stability and degradation profile of PVS.
Methodology:
-
Sample Preparation: Weigh 5-10 mg of the PVS sample into a clean TGA pan (ceramic or platinum is recommended for high temperatures).
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Use an empty pan of the same material as a reference.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes before starting the experiment to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30-40°C.
-
Heat the sample from the starting temperature to a final temperature of 600°C at a constant heating rate of 10°C/min.
-
Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset temperature of degradation (the temperature at which significant weight loss begins).
-
Identify the peak degradation temperatures from the derivative of the TGA curve (DTG).
-
Quantify the percentage weight loss at each degradation stage.
-
Differential Scanning Calorimetry (DSC) of Poly(this compound)
Objective: To identify thermal transitions such as the glass transition temperature (Tg) and melting point (Tm) of PVS.
Methodology:
-
Sample Preparation: Weigh 5-10 mg of the PVS sample into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat):
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 100°C, to be determined from literature or preliminary scans) at a heating rate of 10°C/min. This step removes the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -20°C).
-
Second Heating Scan: Heat the sample again at 10°C/min to the same upper temperature. The data from this scan is typically used for analysis of Tg and Tm.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the glass transition temperature (Tg) as a step change in the baseline of the second heating scan.
-
Determine the melting temperature (Tm) as the peak of the endothermic event in the second heating scan.
-
Visualizations
Caption: Inferred thermal degradation pathway of poly(this compound).
Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of PVS.
Caption: Troubleshooting logic for inconsistent thermal analysis results.
References
- 1. researchportal.vub.be [researchportal.vub.be]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Polyvinyl Acetate in Chewing Gum Using High-Performance Liquid Chromatography–Evaporative Light Scattering Detector and Pyrolyzer–Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Film-Forming Properties of Poly(vinyl stearate)
Welcome to the technical support center for poly(vinyl stearate) (PVS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation and casting of PVS films.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with poly(this compound) films, offering potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| Brittle or Cracked Films | - Low molecular weight of the PVS. - Inappropriate solvent evaporation rate (too fast). - Lack of plasticizer or insufficient amount. - Side-chain crystallization leading to stiffness. | - Use a higher molecular weight grade of PVS. - Control the solvent evaporation rate by covering the casting dish or using a solvent with a higher boiling point. - Incorporate a suitable plasticizer (e.g., stearic acid, dioctyl phthalate) at an optimized concentration. - Consider thermal annealing above the melting temperature of the side chains to control the cooling rate and crystal morphology. |
| Opaque or Hazy Films | - Polymer precipitation during solvent evaporation due to a poor solvent system. - Incompatibility of additives (e.g., plasticizers). - Uncontrolled crystallization of the stearate side chains. | - Ensure PVS is fully dissolved in a good solvent (e.g., aliphatic or aromatic hydrocarbons).[1] - Use a co-solvent system to improve solubility. - Select a plasticizer that is highly compatible with PVS. - Rapidly cool the film after casting to minimize large crystal formation or use thermal annealing to control crystal size. |
| Poor Adhesion to Substrate | - Low surface energy of the substrate. - Contaminants on the substrate surface. - High degree of side-chain crystallinity at the interface. | - Pretreat the substrate surface (e.g., plasma or corona treatment) to increase its surface energy. - Thoroughly clean the substrate to remove any oils or dust. - Consider using an adhesion promoter or a primer layer. - Blend PVS with a polymer known for good adhesion. |
| Film Defects (e.g., Gels, Pinholes) | - Incomplete dissolution of the PVS. - Trapped air bubbles in the casting solution. - Particulate contamination. - High melt viscosity during processing. | - Ensure complete dissolution of PVS, possibly with gentle heating and stirring. - Degas the polymer solution before casting (e.g., by sonication or applying a gentle vacuum). - Filter the polymer solution before casting. - For melt processing, stearic acid can act as a lubricant to reduce melt viscosity.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for casting poly(this compound) films?
A1: Poly(this compound) is soluble in aliphatic and aromatic hydrocarbons, as well as chlorinated solvents like carbon tetrachloride.[1] For solvent casting, it is crucial to use a solvent in which the polymer is fully soluble to form a stable and homogeneous solution. The choice of solvent will also influence the rate of evaporation, which can affect the final film quality.
Q2: How can I reduce the brittleness of my PVS films?
A2: The brittleness of PVS films, often due to the crystallinity of the long stearate side chains, can be mitigated by incorporating plasticizers. Stearic acid itself can act as a plasticizer, enhancing flexibility. Other common plasticizers for vinyl polymers, such as phthalates, could also be effective, though compatibility studies are recommended.
Q3: What is the role of thermal annealing in improving PVS film properties?
A3: Thermal annealing involves heating the polymer film to a temperature above its glass transition temperature and the melting temperature of its side-chain crystals, followed by controlled cooling. This process can increase the overall crystallinity and control the crystal structure, which can enhance the film's mechanical strength and thermal stability. For PVS, annealing can be a critical step to achieve desired film properties.
Q4: Can I blend poly(this compound) with other polymers?
A4: Yes, blending PVS with other polymers is a viable strategy to modify its film-forming properties. For instance, blending PVS with polymers like polyethylene may improve flexibility and toughness. When blending, it is important to consider the compatibility of the polymers to avoid phase separation, which can lead to poor film quality.
Q5: My PVS film has poor adhesion to a glass substrate. What can I do?
A5: Poor adhesion to polar substrates like glass is expected due to the hydrophobic nature of PVS. To improve adhesion, you can modify the substrate surface to make it more compatible with the polymer. This can be achieved through chemical priming or physical treatments like corona or plasma treatment. Alternatively, incorporating adhesion promoters into your PVS formulation can enhance bonding to the substrate.
Experimental Protocols
Protocol 1: Solvent Casting of Poly(this compound) Films
-
Dissolution: Dissolve a known weight of poly(this compound) in a suitable solvent (e.g., toluene, xylene) to achieve the desired concentration (typically 5-10 wt%). Stir the solution at a slightly elevated temperature (e.g., 40-50 °C) until the polymer is fully dissolved.
-
Degassing: To remove any dissolved air, place the solution in an ultrasonic bath for 15-30 minutes or apply a gentle vacuum.
-
Casting: Pour the bubble-free solution onto a clean, level substrate (e.g., glass plate, petri dish).
-
Evaporation: Cover the casting setup to slow down the solvent evaporation rate, which helps in forming a uniform film. Allow the solvent to evaporate completely at room temperature or in a controlled environment.
-
Drying: Once the film appears dry, place it in a vacuum oven at a temperature below the polymer's melting point for several hours to remove any residual solvent.
-
Peeling: Carefully peel the film from the substrate.
Protocol 2: Thermal Annealing of PVS Films
-
Sample Preparation: Place the prepared PVS film in an oven on a flat, non-stick surface.
-
Heating: Heat the oven to the desired annealing temperature. This temperature should be above the melting point of the stearate side chains (around 45-50 °C) but below the degradation temperature of the polymer.
-
Annealing: Hold the film at the annealing temperature for a specific duration (e.g., 1-2 hours) to allow for the reorganization of the polymer chains and crystal structure.
-
Cooling: Control the cooling rate back to room temperature. Slow cooling generally leads to larger, more ordered crystals, while rapid cooling (quenching) can result in a more amorphous film. The cooling rate will significantly impact the final mechanical properties.
Visualizations
Below are diagrams illustrating key workflows and relationships in improving PVS film properties.
Caption: A flowchart for troubleshooting brittle PVS films.
References
Technical Support Center: Poly(vinyl stearate) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the polydispersity of poly(vinyl stearate).
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to achieve a low polydispersity index (PDI) for poly(this compound)?
A1: Controlling the polymerization of vinyl esters, including this compound, is inherently challenging. The high reactivity of the poly(vinyl ester) propagating radical leads to a high frequency of side reactions.[1] These include chain transfer to the monomer, the polymer backbone, and solvents, as well as head-to-head additions.[1] These chain-breaking events disrupt controlled chain growth, leading to a broad molecular weight distribution and, consequently, a high polydispersity index (PDI).
Q2: What is the most effective polymerization method to synthesize low-PDI poly(this compound)?
A2: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the most effective and widely studied method for synthesizing poly(vinyl esters) with controlled molecular weights and lower PDIs.[1][2][3] Unlike conventional free-radical polymerization, RAFT introduces an equilibrium between active and dormant polymer chains, which minimizes termination and transfer reactions, allowing for more uniform chain growth.
Q3: Which RAFT agents are suitable for this compound polymerization?
A3: The choice of RAFT agent is critical for vinyl esters. Agents that are highly effective for monomers like styrene or acrylates, such as dithioesters and trithiocarbonates, can inhibit the polymerization of vinyl esters. More suitable RAFT agents include xanthates (e.g., S-benzyl O-ethyl xanthate) and N-aryl dithiocarbamates, which provide better control over both molecular weight and dispersity for this class of monomers.
Q4: Can I use Atom Transfer Radical Polymerization (ATRP) or anionic polymerization for this compound?
A4: These methods are generally not suitable for this compound.
-
ATRP: Vinyl acetate, a similar monomer, has proven difficult to control with ATRP due to an imbalance between metal-halogen and carbon-halogen bond strengths.
-
Anionic Polymerization: This technique is typically limited to monomers with electron-withdrawing groups that can stabilize the propagating carbanion. The ester group in this compound is not sufficiently electron-withdrawing, making anionic polymerization ineffective.
Q5: How can I reduce the PDI of an existing poly(this compound) sample that has a broad molecular weight distribution?
A5: If you have an existing polymer with a high PDI, post-polymerization fractionation is the most effective method to reduce it. Techniques like fractional precipitation or column chromatography can separate the polymer into fractions with narrower molecular weight distributions. Fractional precipitation involves dissolving the polymer in a good solvent and gradually adding a non-solvent to selectively precipitate higher molecular weight chains first.
Troubleshooting Guide
Problem: My RAFT polymerization of this compound resulted in a high PDI (>1.5). What are the possible causes and solutions?
| Possible Cause | Explanation | Recommended Solution |
| Incorrect RAFT Agent | Dithioesters or trithiocarbonates were used. These agents are poor mediators for vinyl ester polymerization and can lead to uncontrolled, conventional free-radical behavior. | Switch to a xanthate or an N-aryl dithiocarbamate RAFT agent, which are known to be effective for vinyl esters. |
| High Reaction Temperature | Elevated temperatures increase the rate of side reactions, particularly chain transfer to monomer and polymer, which broadens the PDI. | Lower the reaction temperature. Consider using a photo-initiated RAFT (PET-RAFT) process, which can proceed at milder, ambient temperatures, reducing side reactions. |
| High Monomer Conversion | Pushing for very high monomer conversion can lead to a loss of control, as the concentration of the RAFT agent decreases and the viscosity of the medium increases, favoring termination and branching reactions. | Target a moderate conversion (e.g., 50-70%) and terminate the reaction. Purify the resulting polymer to remove unreacted monomer. |
| Impurities | Oxygen or other impurities can interfere with the radical equilibrium, leading to irreversible termination and a loss of "living" character. | Ensure all reagents (monomer, solvent, initiator) are thoroughly purified and degassed before starting the polymerization. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
Problem: My polymerization is extremely slow or completely inhibited.
| Possible Cause | Explanation | Recommended Solution |
| Inhibitory RAFT Agent | As mentioned, certain RAFT agents like dithioesters act as inhibitors for vinyl ester polymerization. | Verify that you are using a RAFT agent suitable for vinyl esters, such as a xanthate. |
| Presence of Oxygen | Oxygen is a radical scavenger and will inhibit the polymerization by reacting with the initiating and propagating radicals. | Improve your degassing procedure (e.g., use multiple freeze-pump-thaw cycles) and ensure a leak-free reaction setup. |
| Insufficient Initiator | The initiator concentration may be too low, or the initiator may have degraded due to improper storage. | Check the initiator's expiry date and storage conditions. Ensure the initiator-to-RAFT agent ratio is appropriate for your target molecular weight and desired kinetics. |
Data on Polydispersity of Poly(vinyl esters)
The following table summarizes typical PDI values obtained for poly(vinyl esters) using various polymerization techniques.
| Polymerization Method | Monomer Example | Achievable PDI (Đ = Mw/Mn) | Key Considerations |
| RAFT Polymerization | Vinyl Esters | < 1.2 | Generally for lower molecular weights (< 100,000 g/mol ). |
| RAFT in MOFs | Vinyl Propionate | 1.3 - 1.6 | Confined space of Metal-Organic Frameworks (MOFs) can influence control. |
| PET-RAFT | Vinyl Pivalate | ~1.3 - 1.5 | Allows for synthesis of very high molecular weight polymers under mild conditions. |
| Cobalt-Mediated | Vinyl Acetate | > 1.5 | Control is often challenging, with high polydispersities. |
| Conventional Free Radical | Vinyl Esters | > 2.0 | Uncontrolled process resulting in a very broad molecular weight distribution. |
Experimental Protocols
Protocol 1: RAFT Polymerization of this compound
This protocol provides a general methodology for the synthesis of poly(this compound) with a target molecular weight and low PDI.
Materials:
-
This compound (monomer), purified
-
Xanthate RAFT agent (e.g., S-benzyl O-ethyl xanthate)
-
AIBN (Azobisisobutyronitrile, initiator)
-
Anisole (solvent), anhydrous
-
Schlenk flask, magnetic stir bar, rubber septum
-
Inert gas supply (Argon or Nitrogen)
-
Vacuum line for degassing
Procedure:
-
Purification: Purify this compound by passing it through a column of basic alumina to remove any inhibitor.
-
Reaction Setup: Add this compound, the xanthate RAFT agent, AIBN, and anisole to a Schlenk flask equipped with a magnetic stir bar. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] will determine the target molecular weight and should be calculated beforehand (e.g., 200:1:0.2).
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen. After the final thaw, backfill the flask with inert gas.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C) and begin stirring.
-
Monitoring: Periodically take aliquots from the reaction mixture under an inert atmosphere to monitor monomer conversion and polymer molecular weight evolution via ¹H NMR and Gel Permeation Chromatography (GPC), respectively.
-
Termination: Once the desired conversion is reached, stop the reaction by rapidly cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a cold non-solvent (e.g., methanol). Filter the precipitate, wash it with fresh cold non-solvent, and dry it under vacuum to a constant weight.
Protocol 2: Post-Polymerization Fractionation by Precipitation
This protocol describes how to narrow the PDI of an existing poly(this compound) sample.
Materials:
-
Poly(this compound) with high PDI
-
A good solvent (e.g., Toluene or Tetrahydrofuran (THF))
-
A non-solvent (e.g., Methanol or Acetone)
-
Large beaker, magnetic stirrer, dropping funnel
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the poly(this compound) sample completely in the good solvent (e.g., toluene) to make a dilute solution (e.g., 1-2% w/v).
-
Precipitation: While stirring the solution vigorously, slowly add the non-solvent (e.g., methanol) dropwise from a dropping funnel. The solution will become turbid as the polymer begins to precipitate. The highest molecular weight chains will precipitate first.
-
Fraction Collection (First Fraction): Continue adding the non-solvent until a small amount of precipitate has formed. Stop the addition and allow the mixture to equilibrate. Collect this precipitate (Fraction 1, highest MW) by filtration or decantation.
-
Fraction Collection (Subsequent Fractions): To the remaining solution, continue the slow, dropwise addition of the non-solvent to precipitate the next fraction of slightly lower molecular weight.
-
Repeat: Repeat the process of adding non-solvent and collecting the precipitate to obtain several fractions, each with a progressively lower average molecular weight.
-
Analysis: Dry each fraction under vacuum and analyze its molecular weight and PDI using GPC. Select the fraction(s) that meet your desired PDI and molecular weight range.
Visualizations
Caption: Troubleshooting workflow for high PDI in RAFT polymerization of poly(this compound).
Caption: Suitability of polymerization methods for achieving low PDI poly(this compound).
Caption: Overall experimental workflow for synthesizing low PDI poly(this compound).
References
"challenges in the scale-up of vinyl stearate polymerization"
Welcome to the Technical Support Center for the Scale-Up of Vinyl Stearate Polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the polymerization of this compound at a larger scale.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound polymerization?
Scaling up this compound polymerization presents several key challenges. The process often involves significant changes in viscosity and presents heat-transfer issues.[1] The polymerization of vinyl esters is characterized by the high reactivity of the propagating radicals compared to the relatively low reactivity of the monomer, which can lead to a high frequency of side reactions, particularly chain transfer.[2][3] This makes producing uniform polymers difficult.[3] Additionally, the long octadecyl side chains of this compound can crystallize, which significantly impacts the polymer's mechanical and thermal properties and must be managed during scale-up.[2]
Q2: Why is molecular weight control difficult in this compound polymerization, and why is it important?
Controlling the molecular weight and its distribution (polydispersity) is crucial because these characteristics directly influence the final polymer's properties, such as viscosity, solubility, and mechanical strength. In free radical polymerization, control is challenging due to the high rate of side reactions like chain transfer to the monomer, polymer, or solvent, which can terminate chain growth prematurely and lead to branching. Achieving a target molecular weight is essential for ensuring lot-to-lot consistency and meeting the performance specifications required in applications like coatings, adhesives, and drug delivery systems.
Q3: What are acceptable levels of residual this compound monomer, and why is it crucial to control them?
Residual, unreacted monomers can be toxic and can negatively affect the mechanical and rheological properties of the final polymer. They can also contribute to unwanted odors or tastes, a critical concern for materials used in drug development or packaging. While specific limits for this compound are application-dependent, regulations for analogous monomers like vinyl acetate in food packaging applications can be stringent, sometimes requiring levels below 5 ppm. Therefore, careful monitoring and reduction of residual monomers are essential for safety, regulatory compliance, and product quality.
Q4: How does the side-chain crystallinity of poly(this compound) affect scale-up and final product properties?
The long stearate side chains of poly(this compound) (PVS) can organize into crystalline domains. This side-chain crystallinity significantly influences the material's thermal and mechanical properties, such as its melting point (Tm ≈ 45°C) and stiffness. During scale-up, this can affect the polymer's solubility and the viscosity of the reaction mixture as the polymer forms. The rate of cooling can influence the degree of crystallinity, impacting the final product's properties. In copolymers, these crystalline segments can affect the overall morphology and performance.
Q5: Which polymerization technique is most suitable for scaling up this compound synthesis?
While conventional free radical polymerization is a common method, it offers limited control over the polymer architecture. For applications requiring well-defined polymers with narrow molecular weight distributions, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are more suitable. RAFT polymerization allows for the synthesis of polymers with precise architectures, although the selection of the appropriate RAFT agent and reaction conditions is critical for success. The choice ultimately depends on the desired polymer characteristics and the cost-sensitivity of the application.
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during the scale-up of this compound polymerization.
Problem 1: Poor Control Over Molecular Weight and High Polydispersity (Đ > 2.0)
Logical Flow for Troubleshooting Molecular Weight Issues
Caption: Troubleshooting workflow for molecular weight control.
| Possible Cause | Recommended Solution & Explanation |
| A. Incorrect Initiator Concentration | A higher initiator concentration leads to more polymer chains being formed simultaneously, resulting in lower average molecular weight. Conversely, a lower concentration produces fewer, longer chains. Action: Systematically vary the initiator concentration to find the optimal level for your target molecular weight. |
| B. Temperature Fluctuations | Higher temperatures increase the rates of both initiation and termination. Inconsistent temperature control, especially "hot spots" in a large reactor, can lead to a broad molecular weight distribution. Action: Ensure uniform mixing and improve the reactor's heating/cooling system to maintain a stable temperature (±1-2°C). |
| C. Uncontrolled Chain Transfer | Vinyl esters are prone to chain transfer reactions where a growing polymer chain is terminated by transferring its radical to a monomer, solvent, or another polymer molecule, leading to lower molecular weight and branching. Action: Introduce a suitable chain transfer agent (CTA) like a thiol to regulate chain length. The ratio of CTA to monomer is a critical parameter to optimize. |
Problem 2: High Levels of Residual Monomer (>1000 ppm)
| Possible Cause | Recommended Solution & Explanation |
| A. Incomplete Polymerization | The reaction may not have proceeded to full conversion due to insufficient time, low temperature, or premature initiator depletion. Action: Extend the reaction time or consider a post-polymerization heating step. A slow, secondary addition of initiator can also help drive the reaction to completion. |
| B. Inefficient Purification | The purification method may not be effectively removing the unreacted monomer. Poly(this compound) is soluble in aliphatic and aromatic hydrocarbons. Action: Refine the purification protocol. Reprecipitation is effective: dissolve the crude polymer in a good solvent (e.g., toluene, hexane) and precipitate it by adding it to a large excess of a non-solvent (e.g., methanol, ethanol). Repeat 2-3 times. |
| C. Polymer Matrix Trapping | As viscosity increases during polymerization, monomer can become trapped within the dense polymer matrix, making it difficult for it to react. Action: Consider a solution or emulsion polymerization approach to keep viscosity lower. If using bulk polymerization, ensure vigorous agitation throughout the reaction. |
Problem 3: Gel Formation or Inconsistent Viscosity During Scale-Up
| Possible Cause | Recommended Solution & Explanation |
| A. Poor Heat Removal | Polymerization is an exothermic process. In large reactors, inefficient heat removal can cause localized "hot spots," leading to accelerated reaction rates, branching, and cross-linking, resulting in gel formation. Action: Improve heat transfer by increasing the reactor surface-area-to-volume ratio (if possible), using a jacketed reactor with efficient cooling fluid, and ensuring the agitation system provides good thermal mixing. |
| B. High Rate of Chain Transfer to Polymer | At high monomer conversion, the concentration of polymer becomes significant. Chain transfer to existing polymer backbones can create active sites that lead to long-chain branching, drastically increasing viscosity and potentially causing gelation. Action: Stop the polymerization at a lower conversion (e.g., 70-80%) and purify the polymer to remove the unreacted monomer. Alternatively, adjust the monomer-to-solvent ratio to keep the polymer concentration lower. |
Section 3: Experimental Protocols
Protocol 1: Scale-Up Feasibility Study for Free Radical Polymerization
This protocol outlines a lab-scale experiment to test parameters before scaling up.
-
Monomer Purification: Pass this compound through a column of basic alumina to remove any inhibitor (e.g., hydroquinone).
-
Reactor Setup: Equip a 1 L jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and thermocouple.
-
Reagents:
-
This compound (purified): 200 g
-
Toluene (solvent): 400 mL
-
Azobisisobutyronitrile (AIBN, initiator): See table below
-
-
Procedure: a. Add this compound and toluene to the reactor. b. Purge the system with nitrogen for 30 minutes while stirring to remove oxygen. c. Heat the reactor to the desired temperature (e.g., 70°C) using the circulating bath. d. Dissolve the AIBN in a small amount of toluene and inject it into the reactor to start the polymerization. e. Maintain the reaction under a nitrogen atmosphere for the specified time (e.g., 8 hours). f. Stop the reaction by cooling the reactor to room temperature. g. Precipitate the polymer by slowly pouring the reaction mixture into 4 L of cold methanol while stirring. h. Filter the white poly(this compound) powder, wash with fresh methanol, and dry under vacuum at 30°C to a constant weight.
Table 1: Example Parameters for Molecular Weight Tuning
| Experiment ID | Target MW | Monomer:Initiator Molar Ratio | Reaction Temp. (°C) | Expected Outcome |
| VS-MW-LOW | Low | 500:1 | 75 | Lower MW, faster rate |
| VS-MW-MED | Medium | 1000:1 | 70 | Moderate MW |
| VS-MW-HIGH | High | 2000:1 | 65 | Higher MW, slower rate |
Protocol 2: Quantification of Residual this compound via GC-FID
-
Standard Preparation: Prepare a series of calibration standards of this compound monomer in a suitable solvent (e.g., dichloromethane) at concentrations ranging from 1 ppm to 200 ppm.
-
Sample Preparation: a. Accurately weigh approximately 100 mg of the final polymer sample into a headspace vial. b. Add a precise volume of solvent (e.g., 5 mL dichloromethane) to dissolve the polymer. c. Seal the vial.
-
GC-FID Analysis: a. Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID). b. Column: A suitable capillary column (e.g., DB-5 or equivalent). c. Method:
- Injector Temperature: 250°C
- Detector Temperature: 275°C
- Oven Program: Start at 80°C, hold for 1 min, ramp to 240°C at 15°C/min, hold for 5 min.
- Carrier Gas: Helium. d. Procedure: Inject the standards to create a calibration curve. Then, inject the prepared polymer solution.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. Calculate the final amount as ppm (mg of monomer per kg of polymer).
Section 4: Visualizations
Factors Influencing Final Polymer Properties
References
"effect of temperature on vinyl stearate reaction kinetics"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of temperature on vinyl stearate reaction kinetics. The information is intended for researchers, scientists, and drug development professionals conducting experiments with this monomer.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of this compound polymerization?
A1: According to the Arrhenius law, the polymerization rate constant increases with temperature.[1] Consequently, raising the temperature typically accelerates the reaction rate. For instance, in free-radical polymerization, higher temperatures lead to a faster decomposition of initiators, generating radicals more quickly and increasing the overall polymerization rate. However, there is an optimal temperature range. Excessively high temperatures can lead to undesirable side reactions, a decrease in selectivity, or depolymerization.[2][3]
Q2: What is the "ceiling temperature" and how is it relevant to this compound polymerization?
Q3: Can temperature influence the hydrolysis of this compound?
A3: Yes, temperature, in conjunction with pH, affects the hydrolysis of this compound. Studies on this compound monolayers have shown that under basic conditions (high pH), base-catalyzed hydrolysis of the ester bond can occur. Conversely, under acidic conditions (low pH), acid-catalyzed hydrolysis is observed alongside cationic polymerization. While specific kinetic data versus temperature is not detailed, chemical reaction rates, including hydrolysis, generally increase with temperature.
Q4: How does temperature impact the transesterification of this compound?
A4: For transesterification reactions in general, an increase in temperature typically shortens the reaction time and increases the reaction speed by decreasing the viscosity of the reactants. However, the temperature must be carefully controlled. It should not exceed the boiling point of any alcohol co-reactant (like methanol) to prevent vaporization, which would decrease the reaction rate. Furthermore, excessively high temperatures can promote side reactions, such as soap formation, which can reduce the overall conversion rate. An optimal temperature for similar transesterification reactions is often found to be around 60°C.
Troubleshooting Guide
Problem 1: Low or incomplete polymer conversion.
-
Possible Cause 1: Temperature is too low.
-
Explanation: The rate of initiation and propagation may be too slow, leading to an impractically long reaction time. The activation energy for the reaction has not been sufficiently overcome.
-
Solution: Gradually increase the isothermal reaction temperature in increments (e.g., 10°C) and monitor the conversion rate using techniques like FTIR or DSC.
-
-
Possible Cause 2: Temperature is too high (above the ceiling temperature).
-
Explanation: The depolymerization rate becomes significant, creating an equilibrium that prevents full conversion.
-
Solution: Lower the reaction temperature to a point where polymerization is thermodynamically favored.
-
-
Possible Cause 3: Vitrification/Diffusion Control.
-
Explanation: As polymerization proceeds, the system becomes more viscous, and eventually glassy (vitrifies), especially if the reaction temperature is below the glass transition temperature (Tg) of the final polymer. This traps unreacted monomers and radicals, halting the reaction.
-
Solution: Implement a post-curing step by raising the temperature above the initial reaction Tg to allow for further mobility and reaction of the trapped species.
-
Problem 2: Poor mechanical properties (e.g., low fracture toughness) of the resulting poly(this compound).
-
Possible Cause: Suboptimal curing temperature.
-
Explanation: The temperature at which polymerization occurs significantly influences the final polymer network structure. Studies on similar vinyl ester resins show that samples cured at lower temperatures (e.g., 30°C) followed by a post-cure can exhibit significantly higher fracture toughness than those cured directly at a high temperature (e.g., 90°C). This is attributed to differences in the copolymer composition and morphology of the resulting polymer network.
-
Solution: Experiment with a lower initial curing temperature followed by a post-curing step above the polymer's glass transition temperature to potentially improve mechanical performance.
-
Problem 3: Inconsistent reaction rates between batches.
-
Possible Cause: Poor temperature control.
-
Explanation: The kinetics of polymerization, hydrolysis, and transesterification are all sensitive to temperature fluctuations. Inconsistent temperature control in the reactor will lead to variable reaction rates and unpredictable outcomes.
-
Solution: Ensure the reaction vessel is equipped with a reliable temperature control system (e.g., a thermostat-controlled oil bath or jacketed reactor) to maintain a stable isothermal condition.
-
Quantitative Data Summary
The following table summarizes kinetic parameters for the curing of general vinyl ester resins, which can serve as an analogue for understanding this compound behavior. Note that specific values for this compound may differ.
| Parameter | Condition | Value | Source |
| Curing Temperature | Isothermal Cure Study 1 | 20, 40, 60, 80 °C | |
| Curing Temperature | Isothermal Cure Study 2 | 30, 90 °C | |
| Heat of Reaction (Uncured Resin) | For a general VER system | 340.6 J/g | |
| Activation Energy (Ea) | Non-isothermal DSC of a cardanol-based vinyl ester/styrene system | Varies with conversion (α), approx. 50-75 kJ/mol |
Experimental Protocols
Method 1: Monitoring Isothermal Polymerization using DSC
This protocol describes how to determine the extent and rate of cure for this compound at a specific temperature using Differential Scanning Calorimetry (DSC).
-
Sample Preparation: Mix this compound with a suitable thermal initiator (e.g., benzoyl peroxide) in the desired ratio.
-
Uncured Sample Analysis:
-
Place a small, accurately weighed amount (5-10 mg) of the uncured mixture into a hermetic aluminum DSC pan.
-
Run a dynamic scan (e.g., at a heating rate of 10°C/min) under a nitrogen atmosphere to determine the total heat of reaction (ΔH_total). This is the area under the exothermic curing peak.
-
-
Isothermal Curing:
-
Place a new, weighed sample of the uncured mixture into the DSC.
-
Rapidly heat the sample to the desired isothermal temperature (e.g., 60°C) and hold for a predetermined time (e.g., 200 minutes). The DSC will record the heat flow during this time.
-
-
Residual Heat Analysis:
-
After the isothermal period, cool the sample.
-
Run a second dynamic scan on the same sample (e.g., at 10°C/min) to measure any residual heat of reaction (ΔH_residual).
-
-
Data Analysis:
-
The extent of conversion (α) at the isothermal temperature is calculated as: α = (ΔH_total - ΔH_residual) / ΔH_total.
-
The rate of reaction (dα/dt) can be determined from the heat flow curve during the isothermal step.
-
Method 2: Determining Activation Energy (Ea) using the Ozawa Method
This protocol uses non-isothermal DSC data from multiple heating rates to calculate the apparent activation energy of the curing reaction.
-
Sample Preparation: Prepare several identical samples of the this compound and initiator mixture as described above.
-
Multi-Rate DSC Scans:
-
Run a series of dynamic DSC scans on the samples at different heating rates (β), for example, 2.5, 5.0, 7.5, and 10°C/min.
-
Record the exothermic peak temperature (Tp) for each heating rate.
-
-
Data Analysis (Ozawa Method):
-
The Ozawa method relates the heating rate to the activation energy without needing to assume a specific reaction model.
-
Plot log(β) versus 1/Tp.
-
The slope of the resulting straight line is approximately equal to -0.4567 * (Ea / R), where R is the gas constant (8.314 J/mol·K).
-
Calculate the activation energy (Ea) from the slope.
-
Visualizations
Caption: Troubleshooting workflow for this compound polymerization issues.
Caption: Key stages of free-radical polymerization of this compound.
Caption: Conceptual diagram of the Arrhenius equation's variables.
References
Technical Support Center: Purification of Crude Vinyl Stearate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude vinyl stearate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound typically contains a variety of impurities stemming from the synthesis process. These can include:
-
Unreacted Starting Materials: Primarily stearic acid.
-
By-products: Acetic acid is a common by-product when vinyl acetate is used as the vinyl group donor. Other by-products like ethylidene diesters can also form, which are particularly difficult to remove.[1]
-
Catalysts: Depending on the synthetic route, residual catalysts such as mercury compounds or strong acids (e.g., sulfuric acid) may be present.[1]
-
Polymers: Premature polymerization of this compound can lead to oligomers or polymers in the crude product.
-
Solvents: Residual solvents from the reaction or initial work-up steps.
Q2: What are the primary methods for purifying crude this compound?
A2: The most common and effective methods for purifying crude this compound are:
-
Vacuum Distillation: To separate this compound from less volatile impurities like stearic acid and catalyst residues.[2][3]
-
Recrystallization: To obtain high-purity this compound by dissolving the crude product in a suitable solvent and allowing the purified product to crystallize upon cooling.[2]
-
Adsorption Chromatography: To remove polar impurities by passing a solution of the crude product through a column containing an adsorbent like silica gel or a combination of adsorbents.
-
Washing/Extraction: To remove water-soluble impurities, neutralize acid catalysts, and remove certain metal catalysts.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography-Flame Ionization Detection (GC-FID): A powerful technique for separating and quantifying volatile and semi-volatile compounds. It can effectively separate this compound from impurities like stearic acid.
-
High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities and for analyzing the sample without derivatization.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify functional groups and detect the presence of impurities by comparing the sample spectrum to that of a pure standard.
-
Titration: To quantify acidic impurities like residual stearic acid or the acid catalyst.
Troubleshooting Guides
Vacuum Distillation
Problem: Low yield of distilled this compound.
| Possible Cause | Suggested Solution |
| Incomplete reaction: High amount of unreacted stearic acid remaining in the distillation flask. | Confirm reaction completion via TLC or GC-FID before starting distillation. |
| Distillation temperature too low or vacuum not strong enough: this compound is not vaporizing efficiently. | Gradually increase the heating mantle temperature. Ensure all seals in the distillation apparatus are tight and the vacuum pump is functioning correctly. Refer to a vapor pressure-temperature nomograph to estimate the required temperature for the achieved vacuum. |
| Polymerization in the distillation flask: The product is polymerizing upon heating, reducing the amount of monomer that can distill. | Ensure an adequate amount of a polymerization inhibitor, such as monomethyl ether hydroquinone (MEHQ), is present in the crude this compound before heating. Distill under nitrogen to minimize oxygen exposure. |
| Product solidifying in the condenser: The condenser temperature is too low, causing the this compound (m.p. 35-37 °C) to solidify and block the path. | Use room temperature water for the condenser or run the distillation without cooling water if the setup allows for efficient air cooling. |
Problem: Distillate is discolored (yellow or brown).
| Possible Cause | Suggested Solution |
| Thermal degradation: The distillation temperature is too high, causing the product to decompose. | Use a higher vacuum to lower the boiling point. A short-path distillation apparatus can minimize the residence time at high temperatures. |
| Contamination from starting materials or by-products: Colored impurities are co-distilling with the product. | Pre-purify the crude material by washing or a preliminary filtration through a pad of silica gel or activated carbon before distillation. |
Problem: Bumping or unstable boiling during distillation.
| Possible Cause | Suggested Solution |
| Uneven heating: Hot spots on the distillation flask are causing sudden, vigorous boiling. | Use a heating mantle with a stirrer to ensure even heat distribution. A gentle stream of nitrogen can also help to promote smooth boiling. |
| Absence of boiling chips or stir bar: No nucleation sites for smooth boiling. | Add new, unused boiling chips or a magnetic stir bar to the distillation flask before applying vacuum and heat. |
Recrystallization
Problem: this compound does not crystallize or "oils out".
| Possible Cause | Suggested Solution |
| Solvent is too nonpolar or too polar: The solubility of this compound in the chosen solvent is too high, even at low temperatures. | Select a different solvent or a solvent mixture. Acetone and ethyl acetate are commonly used. Small-scale solubility tests with different solvents can help identify the optimal choice. |
| Too much solvent was used: The solution is not saturated enough for crystallization to occur. | Evaporate some of the solvent to concentrate the solution and then attempt to cool it again. |
| Presence of impurities: Impurities can inhibit crystal formation. | The crude product may require another purification step, such as column chromatography, before attempting recrystallization. |
| Cooling rate is too fast: Rapid cooling can lead to the formation of an oil instead of crystals. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. |
Problem: Low recovery of crystals.
| Possible Cause | Suggested Solution |
| Too much solvent used: A significant amount of the product remains dissolved in the mother liquor. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Crystals were washed with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product. | Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent. |
| Incomplete crystallization: Not enough time was allowed for crystallization, or the final temperature was not low enough. | Allow the flask to sit in an ice bath for a longer period. Cooling to 0°C is recommended. |
Removal of Specific Impurities
Problem: Residual acid catalyst (e.g., sulfuric acid) is present.
| Possible Cause | Suggested Solution |
| Incomplete neutralization after synthesis: The acidic catalyst was not fully neutralized before work-up. | Wash the organic layer containing the crude this compound with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. Be gentle to avoid emulsion formation. Alternatively, a base like sodium acetate or calcium hydroxide can be added to the reaction mixture before the removal of excess vinyl acetate. |
Problem: Residual mercury catalyst is present.
| Possible Cause | Suggested Solution |
| Mercury catalyst carried through initial work-up: Mercury salts can be soluble in the crude product mixture. | An effective method is to extract the crude product with a non-polar hydrocarbon solvent like pentane at a low temperature (below 15°C, preferably 0-5°C). The mercury catalyst and unreacted stearic acid will precipitate and can be removed by filtration. |
Experimental Protocols
Protocol 1: Vacuum Distillation of Crude this compound
-
Preparation:
-
Ensure the crude this compound has been neutralized to remove any acid catalyst and that volatile solvents have been removed.
-
Add a fresh magnetic stir bar or boiling chips to a round-bottom flask of appropriate size.
-
Add the crude this compound to the flask. It is recommended to add a small amount of a polymerization inhibitor like MEHQ if not already present.
-
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a high vacuum.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Distillation:
-
Begin stirring the crude this compound.
-
Slowly apply the vacuum. The pressure should be gradually lowered to avoid bumping.
-
Once the desired vacuum is reached and the system is stable, begin to gently heat the distillation flask using a heating mantle.
-
Collect the this compound distillate in a pre-weighed receiving flask. The boiling point will depend on the pressure.
-
-
Completion:
-
Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Weigh the collected distillate to determine the yield.
-
Protocol 2: Recrystallization of this compound from Acetone
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of acetone (a starting point is 3 mL per gram of crude product) and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid boiling the solvent.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice bath at 0°C to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold acetone to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a white, waxy solid.
-
Protocol 3: Purification by Adsorption Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion. A typical gradient might start with 100% hexane and gradually increase to a 95:5 or 90:10 hexane:ethyl acetate mixture.
-
Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₈O₂ | |
| Molecular Weight | 310.51 g/mol | |
| Melting Point | 35-37 °C | |
| Boiling Point (lit.) | 145 °C | |
| Density | 0.904 g/mL at 25 °C |
Table 2: Common Solvents for Recrystallization
| Solvent | Recommended Ratio | Cooling Temperature | Reference |
| Acetone | 3 mL/g | 0 °C | |
| Ethyl Acetate | Not specified | 0 °C |
Visualizations
Caption: General workflow for the purification and analysis of crude this compound.
Caption: Troubleshooting logic for common issues in this compound vacuum distillation.
References
"troubleshooting phase separation in vinyl stearate copolymers"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinyl stearate copolymers. The information provided is intended to help address common challenges related to phase separation during experimental work.
Troubleshooting Guides
Issue 1: My this compound copolymer solution appears cloudy or hazy after preparation.
Q: What are the potential causes for the cloudiness in my copolymer solution?
A: Cloudiness or haziness in a freshly prepared copolymer solution is a strong indicator of macroscopic phase separation. This can be attributed to several factors:
-
Poor Solvent Quality: The solvent used may not be a good solvent for both comonomers, leading to the precipitation of one of the polymer blocks.
-
Incompatibility of Comonomers: The this compound and the comonomer (e.g., vinyl acetate, acrylic acid, methyl methacrylate) may be inherently immiscible at the prepared concentration and temperature. The difference in polarity and molecular structure between the long, nonpolar stearate chain and a more polar comonomer can lead to this incompatibility.
-
Copolymer Composition: The ratio of this compound to the comonomer can significantly influence its solubility. A high concentration of the less soluble monomer can drive phase separation.
-
Temperature: The solubility of polymers is temperature-dependent. The current laboratory temperature may not be suitable for maintaining a single-phase solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a cloudy copolymer solution.
Issue 2: The solid copolymer film I cast is opaque and brittle.
Q: Why is my cast film of this compound copolymer opaque and brittle, and how can I fix it?
A: Opacity and brittleness in a solid copolymer film are classic signs of phase separation in the solid state. The different phases scatter light, leading to an opaque appearance, and the poor interfacial adhesion between the phases results in a brittle material.
-
Thermodynamic Incompatibility: The most common cause is the thermodynamic immiscibility of the polymer blocks. The Flory-Huggins interaction parameter (χ) between the this compound and the comonomer is likely positive, indicating a tendency to phase separate.
-
Solvent Evaporation Rate: Rapid solvent evaporation during film casting can trap the copolymer in a non-equilibrium, phase-separated state.
-
Molecular Weight: Higher molecular weight polymers have a lower entropy of mixing, which can promote phase separation.[1][2]
-
Copolymer Architecture: The arrangement of the monomers (e.g., random vs. block) can influence the extent of phase separation. Block copolymers are more prone to microphase separation.
Corrective Actions:
-
Solvent Annealing: Exposing the cast film to a solvent vapor can increase polymer chain mobility and allow the system to reach a more thermodynamically favorable, potentially homogeneous, state.
-
Thermal Annealing: Heating the film above the glass transition temperatures (Tg) of both polymer components can also enhance chain mobility and promote mixing. However, this is only effective if the copolymer has an upper critical solution temperature (UCST) behavior.
-
Use of a Compatibilizer: Adding a small amount of a block copolymer containing segments compatible with both phases can act as a surfactant, reducing interfacial tension and suppressing macroscopic phase separation.
-
Slower Solvent Evaporation: Casting the film in a controlled environment with slow solvent evaporation can provide more time for the polymer chains to arrange in a mixed state.
Frequently Asked Questions (FAQs)
Q1: How can I predict the miscibility of my this compound copolymer?
A1: Predicting miscibility can be approached through the concept of solubility parameters. The Hansen Solubility Parameters (HSP) break down the total Hildebrand solubility parameter (δ) into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). Polymers with similar HSP values are more likely to be miscible.
Table 1: Hansen Solubility Parameters (HSP) of Selected Polymers and Monomers
| Material | δd (MPa½) | δp (MPa½) | δh (MPa½) |
| Poly(this compound) | ~17.0 | ~2.0 | ~3.0 |
| Poly(vinyl acetate) | 17.6 | 11.4 | 8.6 |
| Poly(methyl methacrylate) | 18.6 | 10.5 | 7.5 |
| Poly(acrylic acid) | 16.2 | 8.8 | 13.9 |
| This compound Monomer | ~16.5 | ~1.5 | ~2.5 |
| Vinyl Acetate Monomer | 15.8 | 8.8 | 7.8 |
| Methyl Methacrylate Monomer | 15.5 | 7.5 | 6.1 |
| Acrylic Acid Monomer | 15.1 | 8.2 | 12.3 |
Note: Values for polymers can vary with molecular weight and are estimated based on group contribution methods. The values for this compound polymer and monomer are estimates.
A smaller difference in the total solubility parameter suggests better miscibility.
Q2: How does the glass transition temperature (Tg) relate to phase separation?
A2: The glass transition temperature (Tg) is a key indicator of polymer miscibility. A miscible polymer blend or a random copolymer will typically exhibit a single Tg that is intermediate to the Tgs of the individual components. The appearance of two distinct Tgs in a differential scanning calorimetry (DSC) thermogram is a strong indication of a phase-separated system.[3] The composition dependence of the Tg of a miscible random copolymer can often be described by the Fox equation:
1/Tg = w₁/Tg₁ + w₂/Tg₂
where Tg is the glass transition temperature of the copolymer, w₁ and w₂ are the weight fractions of the two monomers, and Tg₁ and Tg₂ are the glass transition temperatures of the respective homopolymers.
Table 2: Glass Transition Temperatures (Tg) of Relevant Homopolymers
| Homopolymer | Tg (°C) |
| Poly(this compound) | ~30 - 50 |
| Poly(vinyl acetate) | 30 - 42 |
| Poly(methyl methacrylate) | 105 - 120 |
| Poly(acrylic acid) | 106 |
Note: Tg values can be influenced by factors such as molecular weight, tacticity, and measurement method.
Q3: What experimental techniques can I use to confirm and characterize phase separation?
A3: Several techniques can be employed to study phase separation:
-
Differential Scanning Calorimetry (DSC): As mentioned, DSC is used to determine the glass transition temperatures. The presence of one or two Tgs provides information about miscibility.
-
Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of the material as a function of temperature. Similar to DSC, the presence of one or two peaks in the tan δ curve can indicate miscibility or phase separation.
-
Light Scattering (LS): Static and dynamic light scattering can be used to probe the size and dynamics of phase-separated domains in solution or in the solid state.
-
Microscopy: Techniques such as Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) can provide direct visualization of the phase-separated morphology.
Logical Relationship of Characterization Techniques:
Caption: Relationship between different phase separation characterization techniques.
Experimental Protocols
Protocol 1: Determination of Miscibility by Differential Scanning Calorimetry (DSC)
Objective: To determine the number of glass transition temperatures (Tgs) in a this compound copolymer to assess its miscibility.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry this compound copolymer into a standard aluminum DSC pan. Crimp the pan to seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above the expected highest Tg (e.g., 150 °C) at a heating rate of 10 °C/min. This is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 20 °C/min) to a low temperature (e.g., -50 °C).
-
Second Heating Scan: Heat the sample again at a rate of 10 °C/min to 150 °C. The Tg is determined from this second heating scan.
-
-
Data Analysis: Analyze the thermogram from the second heating scan. A single Tg inflection point indicates a miscible system, while two distinct Tgs suggest a phase-separated system.
Protocol 2: Synthesis of a this compound-co-Vinyl Acetate Random Copolymer
Objective: To synthesize a random copolymer of this compound and vinyl acetate via free radical polymerization.
Methodology:
-
Reactant Preparation:
-
Dissolve a specific molar ratio of this compound and vinyl acetate monomers in a suitable solvent (e.g., toluene or benzene) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a free-radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), at a concentration of approximately 1 mol% with respect to the total monomer concentration.
-
-
Polymerization:
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to a temperature appropriate for the initiator (e.g., 60-70 °C for AIBN) and maintain this temperature with constant stirring for a specified time (e.g., 24 hours).
-
-
Purification:
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Precipitate the copolymer by slowly adding the polymer solution to a large volume of a non-solvent (e.g., cold methanol or ethanol) with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove any unreacted monomers and initiator.
-
-
Drying: Dry the purified copolymer in a vacuum oven at a temperature below its Tg until a constant weight is achieved.
Experimental Workflow for Copolymer Synthesis and Characterization:
Caption: Workflow for this compound copolymer synthesis and characterization.
References
Validation & Comparative
A Comparative Analysis for Researchers: Vinyl Stearate vs. Vinyl Laurate
For researchers and professionals in drug development and material science, the selection of appropriate vinyl esters is critical for tailoring polymer properties. This guide provides an in-depth comparative analysis of two long-chain vinyl esters: vinyl stearate and vinyl laurate. By examining their physicochemical characteristics, performance in polymeric systems, and synthesis protocols, this document aims to furnish a clear, data-driven comparison to inform research and development decisions.
Physicochemical Properties: A Head-to-Head Comparison
This compound and vinyl laurate, both vinyl esters of saturated fatty acids, primarily differ in the length of their alkyl chains. This compound is derived from stearic acid (C18), while vinyl laurate comes from lauric acid (C12). This structural difference significantly influences their physical properties, as detailed in the table below.
| Property | This compound | Vinyl Laurate |
| Chemical Formula | C₂₀H₃₈O₂ | C₁₄H₂₆O₂ |
| Molecular Weight | 310.51 g/mol | 226.36 g/mol |
| Melting Point | 35-37 °C | 7 °C |
| Boiling Point | 145 °C (at reduced pressure) | 123-142.5 °C (at reduced pressure) |
| Density | 0.904 g/mL at 25 °C | 0.8641 - 0.871 g/mL at 20 °C |
| Solubility in Water | Insoluble | Slightly soluble (1 g/L at 20 °C) |
| Solubility in Solvents | Soluble in most hydrocarbon and chlorinated solvents; moderately soluble in ketones and vegetable oils. | Good solubility in organic solvents. |
Performance in Polymer Applications: A Comparative Overview
The primary application for both this compound and vinyl laurate is in the synthesis of polymers and copolymers, where their long alkyl side chains impart specific properties. These monomers are particularly valued for their role as internal plasticizers and for creating hydrophobic surfaces.
Plasticizing Efficiency in PVC
When incorporated into polymers like polyvinyl chloride (PVC), the long alkyl chains of this compound and vinyl laurate increase the free volume between polymer chains, thereby enhancing flexibility. However, the length of this chain plays a crucial role in the efficiency of plasticization. Generally, plasticizing efficiency decreases as the alkyl chain length increases. This is because longer chains can lead to increased van der Waals interactions and potential side-chain crystallization, which can stiffen the material.
While direct comparative studies under identical conditions are limited, the general trend suggests that vinyl laurate would be a more efficient plasticizer than this compound , resulting in a lower glass transition temperature (Tg) for the same molar concentration in a PVC blend. Conversely, the longer chain of this compound is expected to offer lower migration and volatility , enhancing the durability of the plasticized material.[1]
Surface Hydrophobicity
Polymers synthesized from these monomers exhibit significant hydrophobicity due to their long, nonpolar alkyl side chains. This property is highly valuable for applications such as water-repellent coatings and adhesives. The longer alkyl chain of this compound would theoretically impart a greater degree of hydrophobicity to a polymer surface compared to vinyl laurate. This would be quantifiable by a higher water contact angle on a film of poly(this compound) versus poly(vinyl laurate).
Reactivity in Polymerization
In a comparative study on the synthesis of long-chain fatty esters of corn starch, it was observed that under the same reaction conditions with a Na₂HPO₄ catalyst, vinyl laurate resulted in a higher degree of substitution than this compound . This suggests that vinyl laurate may exhibit higher reactivity in certain esterification and transesterification reactions.[2]
Experimental Protocols
Synthesis of Vinyl Esters via Transvinylation
A common and effective method for synthesizing both this compound and vinyl laurate is through a transvinylation reaction with vinyl acetate, often catalyzed by a mercury salt and a strong acid.
Experimental Protocol for Vinyl Laurate Synthesis [3]
-
Reaction Setup: In a 100-mL two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, introduce 51.5 g of vinyl acetate and 20 g (0.1 mole) of lauric acid.
-
Dissolution and Catalyst Addition: Warm the mixture to dissolve the lauric acid. Under a stream of nitrogen, add 0.4 g of mercuric acetate. Stir the mixture at ambient temperature for 30 minutes.
-
Acid Catalyst and Reflux: Add two drops of 95% sulfuric acid to the reaction mixture. Heat the mixture under reflux for 3 hours.
-
Neutralization and Work-up: Allow the mixture to cool to ambient temperature and then add 0.21 g of sodium acetate to neutralize the sulfuric acid.
Experimental Protocol for this compound Synthesis (Adapted from patent literature)[4]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, condenser, and means for nitrogen blanketing, charge stearic acid and an excess of vinyl acetate.
-
Catalyst Addition: Introduce a mercury-based catalyst (e.g., mercuric acetate) and a strong acid catalyst (e.g., sulfuric acid).
-
Reaction: Heat the mixture to a temperature between 78 °C and 80 °C. The reaction is reversible, and the equilibrium can be shifted towards the product by removing the by-product, acetic acid, during the reaction.
-
Purification: After the reaction, the crude product contains this compound, unreacted vinyl acetate and stearic acid, and the catalyst. The this compound can be purified by extraction with a non-polar hydrocarbon solvent followed by separation and removal of the solvent.
Visualizing Chemical Structures and Synthesis
To better understand the molecules and processes discussed, the following diagrams have been generated using Graphviz.
Conclusion
-
Vinyl Laurate is likely the better choice when a higher degree of plasticizing efficiency is desired, leading to more flexible materials. Its potentially higher reactivity could also be advantageous in certain synthesis processes.
-
This compound , with its longer alkyl chain, is preferable for applications requiring maximum hydrophobicity , lower plasticizer migration, and potentially higher thermal stability.
Further direct comparative studies are warranted to provide more granular quantitative data on their performance in various polymer systems. However, based on the available data and established structure-property relationships, researchers can make informed decisions on which monomer is better suited for their specific research and development objectives.
References
A Comparative Guide to the Validation of Poly(vinyl stearate) Molecular Weight by Light Scattering
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of a polymer's molecular weight is a critical parameter in the development of drug delivery systems, specialty excipients, and other advanced materials. For hydrophobic polymers like poly(vinyl stearate), ensuring the validity of molecular weight data is essential for predicting its physicochemical properties, performance, and batch-to-batch consistency. This guide provides a comparative overview of light scattering techniques for the validation of poly(this compound) molecular weight, with a focus on experimental data and detailed protocols.
Comparison of Molecular Weight Determination Methods
Static Light Scattering (SLS), particularly when coupled with Size Exclusion Chromatography (SEC-MALS), is a powerful technique for determining the absolute weight-average molecular weight (Mw) of polymers without the need for column calibration with polymer standards of the same composition.[1][2] This is a significant advantage over conventional Gel Permeation Chromatography (GPC/SEC) which relies on relative calibration and can be inaccurate if the hydrodynamic volume of the sample polymer differs from that of the standards.[3] Another common method, viscometry, provides a viscosity-average molecular weight (Mv) which is typically close to the weight-average molecular weight.[4][5]
Below is a table comparing hypothetical, yet representative, molecular weight data for a sample of poly(this compound) as determined by SEC-MALS, conventional GPC, and viscometry.
| Parameter | SEC-MALS | Conventional GPC (Relative to Polystyrene Standards) | Viscometry |
| Weight-Average Molecular Weight (Mw) | 150,000 g/mol | 135,000 g/mol | - |
| Number-Average Molecular Weight (Mn) | 120,000 g/mol | 105,000 g/mol | - |
| Polydispersity Index (PDI = Mw/Mn) | 1.25 | 1.29 | - |
| Viscosity-Average Molecular Weight (Mv) | - | - | 145,000 g/mol |
| Radius of Gyration (Rg) | 15.2 nm | - | - |
Note: This data is illustrative and intended for comparative purposes.
Experimental Protocols
Detailed and rigorous experimental protocols are crucial for obtaining reliable and reproducible molecular weight data. Below are methodologies for the key techniques discussed.
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
This method provides an absolute measure of the weight-average molecular weight by combining the separation power of SEC with the direct molecular weight determination capability of MALS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and column oven.
-
SEC columns suitable for separating polymers in the expected molecular weight range (e.g., two mixed-bed columns).
-
Multi-Angle Light Scattering (MALS) detector.
-
Differential Refractive Index (dRI) detector.
Procedure:
-
Mobile Phase Preparation: Prepare a filtered and degassed mobile phase of Tetrahydrofuran (THF).
-
System Equilibration: Equilibrate the SEC system with THF at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 35°C) until stable baselines are achieved for both the MALS and dRI detectors.
-
Sample Preparation:
-
Accurately weigh and dissolve poly(this compound) in THF to prepare a stock solution of known concentration (e.g., 2 mg/mL).
-
Gently agitate the solution to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
-
dn/dc Determination: The refractive index increment (dn/dc) is a critical parameter for absolute molecular weight determination. For poly(this compound) in THF, a value similar to that of other poly(vinyl esters) can be used as a starting point, though experimental determination is recommended for highest accuracy. A value of approximately 0.033 mL/g, as reported for poly(vinyl acetate) in THF, can be used as an initial estimate.
-
Data Acquisition: Inject a known volume of the filtered polymer solution (e.g., 100 µL) into the SEC-MALS system.
-
Data Analysis: Process the collected data using appropriate software (e.g., ASTRA). The software will use the signals from the MALS and dRI detectors, along with the known dn/dc value and concentration, to calculate the absolute molecular weight and radius of gyration at each elution volume.
Conventional Gel Permeation Chromatography (GPC)
This technique estimates the molecular weight of a polymer relative to a set of calibration standards.
Instrumentation:
-
GPC system with a pump, autosampler, and column oven.
-
SEC columns.
-
dRI detector.
Procedure:
-
Calibration:
-
Prepare a series of narrow-polydispersity polystyrene standards of known molecular weights.
-
Inject each standard into the GPC system and record the elution volume.
-
Create a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.
-
-
Sample Analysis:
-
Prepare and filter the poly(this compound) solution as described for SEC-MALS.
-
Inject the sample into the GPC system.
-
-
Data Analysis: Determine the elution volume of the poly(this compound) peak and use the calibration curve to estimate the relative molecular weight.
Viscometry
This classical method determines the viscosity-average molecular weight by measuring the viscosity of dilute polymer solutions.
Instrumentation:
-
Ubbelohde or similar capillary viscometer.
-
Constant temperature water bath.
-
Stopwatch.
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of poly(this compound) in a suitable solvent (e.g., THF) at a known concentration.
-
Prepare a series of dilutions from the stock solution.
-
-
Measurement:
-
Measure the flow time of the pure solvent and each polymer solution in the viscometer at a constant temperature.
-
-
Calculations:
-
Calculate the relative viscosity, specific viscosity, and reduced viscosity for each concentration.
-
Plot the reduced viscosity versus concentration and extrapolate to zero concentration to determine the intrinsic viscosity ([η]).
-
Use the Mark-Houwink equation, [η] = K * Mv^a, to calculate the viscosity-average molecular weight (Mv). The Mark-Houwink constants, K and a, are specific to the polymer-solvent system and must be obtained from literature or determined experimentally. For poly(vinyl acetate) in acetone, representative values are K = 10.2 x 10^-3 mL/g and a = 0.72.
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in molecular weight determination by SEC-MALS and the logical relationship between different molecular weight averages.
Experimental workflow for SEC-MALS analysis.
Relationship between molecular weight averages.
By employing robust techniques like SEC-MALS and adhering to detailed experimental protocols, researchers can confidently validate the molecular weight of poly(this compound), ensuring the quality and reliability of their materials for advanced applications.
References
- 1. Static Light Scattering (SLS) - Absolute Molecular Weight Measurement | Malvern Panalytical [malvernpanalytical.com]
- 2. wyatt.com [wyatt.com]
- 3. azom.com [azom.com]
- 4. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Hydrophobicity of Fatty Acid Vinyl Esters
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of fatty acid vinyl esters is crucial for their application in polymer synthesis, drug delivery systems, and biomaterial development. A key parameter governing their behavior in both aqueous and non-aqueous environments is hydrophobicity. This guide provides a comparative analysis of the hydrophobicity of a homologous series of fatty acid vinyl esters, supported by established experimental methodologies.
The hydrophobicity of a molecule describes its tendency to repel water. In the context of fatty acid vinyl esters, this property is primarily dictated by the length of the fatty acid's alkyl chain. As the number of carbon atoms in the alkyl chain increases, the molecule becomes more nonpolar, leading to a greater degree of hydrophobicity. This trend is a fundamental principle in physical organic chemistry.[1][2][3][4][5]
Quantitative Comparison of Hydrophobicity
| Fatty Acid Vinyl Ester | Chemical Formula | Fatty Acid Chain Length | Calculated LogP |
| Vinyl Laurate | C14H26O2 | C12 | 5.8 |
| Vinyl Myristate | C16H30O2 | C14 | 6.8 (estimated) |
| Vinyl Palmitate | C18H34O2 | C16 | 7.8 (estimated) |
| Vinyl Stearate | C20H38O2 | C18 | 8.8 (estimated) |
Note: The LogP value for vinyl laurate is obtained from PubChem. The LogP values for vinyl myristate, vinyl palmitate, and this compound are estimated based on the incremental increase in hydrophobicity with each addition of a methylene (-CH2-) group to the alkyl chain.
The data clearly illustrates that as the length of the fatty acid chain increases, the LogP value, and therefore the hydrophobicity, also increases. This is due to the larger nonpolar surface area of the longer alkyl chains.
Experimental Protocols for Determining Hydrophobicity
The hydrophobicity of fatty acid vinyl esters can be experimentally determined using several well-established techniques. The following are detailed protocols for two common methods: contact angle measurement and reversed-phase high-performance liquid chromatography (RP-HPLC).
Contact Angle Measurement
This method directly measures the angle formed by a droplet of a liquid (typically water) on a solid surface of the substance being tested. A higher contact angle indicates greater hydrophobicity.
Methodology:
-
Sample Preparation: A thin, uniform film of each fatty acid vinyl ester is prepared on a clean, flat, and smooth solid substrate (e.g., a glass slide or silicon wafer). This can be achieved by methods such as spin coating, dip coating, or solvent casting, followed by complete solvent evaporation.
-
Instrumentation: A goniometer or a contact angle measuring system equipped with a high-resolution camera and a light source is used. The system should be placed on a vibration-free table to ensure droplet stability.
-
Measurement Procedure:
-
A microliter syringe is used to gently deposit a small droplet (typically 2-5 µL) of deionized water onto the surface of the fatty acid vinyl ester film.
-
The camera captures a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Software is then used to analyze the image and calculate the contact angle between the baseline of the droplet and the tangent at the droplet's edge.
-
Measurements are repeated at multiple locations on the film surface to ensure reproducibility and obtain an average value.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. In this technique, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. More hydrophobic molecules will have a stronger interaction with the stationary phase and thus a longer retention time.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, a C18 reversed-phase column, and a suitable detector (e.g., UV-Vis or refractive index detector) is required.
-
Mobile Phase: A polar mobile phase, typically a mixture of water and a miscible organic solvent like methanol or acetonitrile, is used. The separation can be performed under isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) conditions.
-
Sample Preparation: Standard solutions of each fatty acid vinyl ester are prepared in a solvent compatible with the mobile phase.
-
Chromatographic Run:
-
The C18 column is equilibrated with the mobile phase until a stable baseline is achieved.
-
A known volume of the sample solution is injected into the system.
-
The analyte is eluted through the column, and the detector records the signal over time, generating a chromatogram.
-
The time it takes for the analyte to pass through the column is its retention time.
-
-
Data Analysis: The retention times of the different fatty acid vinyl esters are compared. A longer retention time indicates greater hydrophobicity. The logarithm of the retention factor (log k') can be calculated and is linearly related to the LogP value.
Signaling Pathways
Information regarding the direct involvement of the hydrophobicity of fatty acid vinyl esters in specific biological signaling pathways is not extensively documented in scientific literature. These molecules are primarily utilized as monomers in industrial polymer synthesis and are not typically studied in the context of cellular signaling. Their biological effects would likely be related to their interactions with cell membranes, where hydrophobicity would play a significant role in membrane disruption or partitioning, rather than specific receptor-mediated signaling.
Conclusion
The hydrophobicity of fatty acid vinyl esters is a critical parameter that directly correlates with the length of their alkyl chain. This guide provides a framework for comparing these compounds through calculated LogP values and outlines detailed experimental protocols for their empirical determination. For researchers in materials science and drug development, a thorough understanding and precise measurement of hydrophobicity are essential for the rational design and application of these versatile molecules.
References
A Comparative Guide to the Biocompatibility of Copolymers for Biomedical Applications: Vinyl Stearate, PLGA, and PCL
For researchers, scientists, and drug development professionals, the selection of a biocompatible polymer is a critical decision in the design of drug delivery systems and medical devices. This guide provides a comparative assessment of vinyl stearate copolymers and two widely used biodegradable polyesters, poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL). While extensive data is available for PLGA and PCL, quantitative biocompatibility data for this compound copolymers is limited in publicly accessible literature, presenting a challenge for direct comparison.
This guide summarizes available quantitative data on cytotoxicity and hemocompatibility, details relevant experimental protocols, and visualizes key inflammatory signaling pathways to aid in material selection.
Quantitative Biocompatibility Data
Table 1: In Vitro Cytotoxicity Data
| Polymer | Cell Line | Assay | Concentration | Cell Viability (%) | Reference |
| PLGA | HEK293 | MTT | 1.25 x 10¹⁰ nanoparticles/mL | > 80% | [1] |
| U251 (human glioma) | MTT | 0.0625 - 4 mg/mL | > 80% | [2] | |
| MDA-MB231 (breast cancer) | MTT | 2.5 µg/mL (curcumin-loaded NPs) | 73% (after 24h) | [3] | |
| HaCaT (keratinocytes) | MTT | Not specified | Not cytotoxic | [4] | |
| PCL | Oral Fibroblasts | MTT | Undiluted degradation product | 80.8 ± 2% | [5] |
| Oral Fibroblasts | MTT | 10x diluted degradation product | 94.1 ± 11% | ||
| L929 (fibroblasts) | MTT | Not specified | High cell viability (>90%) | ||
| PLA/PCL (93/7) films | MTT | Not specified | > 100% | ||
| PLA-PCL (80:20) | MTT | Not specified | 97.416 ± 5.079% | ||
| This compound Copolymers | Data Not Available | MTT | - | - | - |
Table 2: In Vitro Hemocompatibility Data
| Polymer | Assay | Concentration | Hemolysis (%) | Reference |
| PLGA | Hemolysis Assay | 1 mg/mL | < 5% | |
| Hemolysis Assay | 100 mg/mL | < 5% | ||
| Hemolysis Assay | Not specified | No hemolysis observed | ||
| PCL | Hemolysis Assay | 5 - 500 µg/mL | < 2% | |
| Hemolysis Assay | Not specified | ~1% | ||
| Hemolysis Assay | Not specified | 0.85 - 0.88% | ||
| This compound Copolymers | Hemolysis Assay | Not specified | < 5% (in a formulation) |
In Vivo Inflammatory Response
Poly(lactic-co-glycolic acid) (PLGA): When implanted in vivo, PLGA generally elicits a mild and expected foreign body response. This response is characterized by an initial acute inflammation, followed by a chronic inflammatory phase that includes the formation of a fibrous capsule around the implant. The degradation of PLGA into lactic and glycolic acids can lower the local pH, which may contribute to the inflammatory response. The intensity and duration of this response can be influenced by the molecular weight, copolymer ratio, and implant geometry.
Poly(ε-caprolactone) (PCL): PCL is known for its slow degradation rate, which results in a more prolonged but generally mild in vivo inflammatory response compared to PLGA. Histological analysis of PCL implants typically shows a thin fibrous capsule with a limited number of inflammatory cells, such as macrophages and foreign body giant cells. The response is generally considered acceptable for long-term implantation.
This compound Copolymers: Specific in vivo inflammatory response data for this compound copolymers is not well-documented in the available literature. Based on the biocompatibility of stearic acid, a minimal inflammatory response would be expected. However, without specific studies, this remains an assumption.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test polymer extracts or nanoparticles
-
Control cells (untreated)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test polymer extracts or nanoparticles. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculation: Cell viability is calculated as a percentage of the control group: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Hemolysis Assay
This assay determines the hemolytic (red blood cell-lysing) activity of a material upon direct contact with blood.
Materials:
-
Freshly collected anticoagulated blood (e.g., human or rabbit)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., Triton X-100 or deionized water)
-
Negative control (PBS)
-
Test material
-
Centrifuge
-
Spectrophotometer or microplate reader
Protocol:
-
Blood Preparation: Dilute the anticoagulated blood with PBS.
-
Incubation: Place the test material in a tube and add the diluted blood suspension. Incubate with gentle agitation for a specified time (e.g., 1-4 hours) at 37°C. Include positive and negative control tubes.
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact red blood cells.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation: The percentage of hemolysis is calculated using the following formula: Hemolysis (%) = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Signaling Pathways and Experimental Workflows
The interaction of biomaterials with the immune system is a complex process involving various signaling pathways. Macrophage polarization and the NF-κB pathway are central to the inflammatory response.
Macrophage Polarization
Upon encountering a foreign material, monocytes are recruited to the site and differentiate into macrophages. These macrophages can adopt different phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory/pro-healing M2. The balance between these phenotypes is crucial for biocompatibility.
References
- 1. In Vivo Imaging of Biodegradable Implants and Related Tissue Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Micellization Studies of Block Copolymers of Poly(N-vinyl pyrrolidone) and n-Alkyl-Substituted Poly(vinyl esters) in Tetrahydrofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Study of Vinyl Oleate and Vinyl Stearate in Copolymerization: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of monomers in copolymerization is critical to tailoring the final properties of a polymer. This guide provides an objective comparison of two long-chain vinyl esters, vinyl oleate and vinyl stearate, in copolymerization. While direct comparative studies are limited in publicly available literature, this guide synthesizes existing data on their individual copolymerization behaviors and the properties of the resulting copolymers. It also provides detailed experimental protocols for a comprehensive comparative analysis.
Monomer Characteristics: A Tale of Saturation
Vinyl oleate and this compound are structurally similar, both possessing a vinyl group attached to a long C18 alkyl chain via an ester linkage. The key difference lies in the saturation of this alkyl chain. This compound features a fully saturated stearate chain, while vinyl oleate contains a monounsaturated oleate chain. This seemingly small difference has significant implications for the geometry of the monomer and the resulting polymer's properties.
| Feature | Vinyl Oleate | This compound |
| Alkyl Chain | C18, Monounsaturated (Oleate) | C18, Saturated (Stearate) |
| Molecular Formula | C₂₀H₃₆O₂ | C₂₀H₃₈O₂ |
| Key Structural Feature | One C=C double bond in the alkyl chain | Fully saturated alkyl chain |
| Expected Influence | Increased flexibility, potential for side-chain reactions | Higher packing efficiency, potential for side-chain crystallinity |
Copolymerization Behavior and Reactivity
The direct polymerization of vinyl oleate is not extensively documented, with the primary route to polyvinyl oleate being the esterification of polyvinyl alcohol (PVA)[1][2]. However, studies on the copolymerization of vinyl oleate and other plant-oil-based vinyl monomers with more reactive comonomers like vinyl acetate and styrene have been conducted[3][4][5].
In free-radical copolymerization, the reactivity of a monomer is a crucial factor. Studies on long-chain, oleic acid-derived vinyl monomers indicate that their reactivity is generally lower than that of common comonomers like styrene and vinyl acetate. The reactivity ratios for these systems often show a preference for the addition of the more conventional monomer to the growing polymer chain. This suggests that incorporating a high percentage of vinyl oleate into a copolymer can be challenging.
Key Comparison Points:
-
Reactivity: Both vinyl oleate and this compound are expected to be less reactive than common comonomers like vinyl acetate and styrene due to their long alkyl chains.
-
Chain Transfer: The unsaturated bond in the oleate chain of vinyl oleate introduces a potential site for chain transfer reactions, which could lead to lower molecular weight copolymers compared to those made with this compound under identical conditions.
-
Copolymer Composition: Achieving high incorporation of either monomer may require specific polymerization conditions, such as a high monomer feed ratio.
Performance Comparison: Thermal and Mechanical Properties
The long alkyl side chains of both monomers act as internal plasticizers, influencing the thermal and mechanical properties of the resulting copolymers.
Thermal Properties
The incorporation of long-chain vinyl esters generally leads to a decrease in the glass transition temperature (Tg) of the copolymer, indicating increased flexibility. Studies have shown that the thermal stability of poly(vinyl ester)s can increase with the length of the alkyl side chain.
Table 1: Expected Thermal Properties of Copolymers
| Property | Effect of Vinyl Oleate Incorporation | Effect of this compound Incorporation | Supporting Evidence |
| Glass Transition Temp. (Tg) | Significant decrease | Significant decrease | |
| Thermal Stability (TGA) | May be slightly lower due to the double bond | Generally good, increases with chain length | |
| Side-Chain Crystallinity | Less likely due to the kinked chain | Possible, leading to a melting endotherm |
Mechanical Properties
The mechanical properties of copolymers containing these long-chain vinyl esters are significantly influenced by the plasticizing effect of the alkyl chains.
Table 2: Expected Mechanical Properties of Copolymers
| Property | Effect of Vinyl Oleate Incorporation | Effect of this compound Incorporation | Supporting Evidence |
| Tensile Strength | Decrease | Decrease | |
| Elongation at Break | Significant increase | Increase | |
| Hardness | Decrease | Decrease |
The presence of the double bond in the oleate chain may also offer a site for post-polymerization modification or crosslinking, which could be utilized to enhance the mechanical properties of the final material.
Experimental Protocols for a Comparative Study
To conduct a direct comparative study of vinyl oleate and this compound in copolymerization, the following experimental protocols are recommended.
Monomer Purification
-
Vinyl Oleate and this compound: Pass each monomer through a column of basic alumina to remove any inhibitor (e.g., hydroquinone monomethyl ether).
-
Comonomer (e.g., Vinyl Acetate): Distill under reduced pressure to remove the inhibitor.
-
Store purified monomers under nitrogen at low temperatures (e.g., 4°C) until use.
Free-Radical Copolymerization
This protocol describes a solution polymerization method. Emulsion or bulk polymerization could also be adapted.
-
In a Schlenk flask equipped with a magnetic stir bar, add the desired molar ratio of vinyl oleate (or this compound) and the comonomer (e.g., vinyl acetate) to a suitable solvent (e.g., toluene or benzene).
-
Add a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (typically 0.1-1.0 mol% with respect to the total monomer concentration).
-
Deoxygenate the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80°C) and stir for a specified time. To determine reactivity ratios, the conversion should be kept low (<10%).
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum at a moderate temperature until a constant weight is achieved.
Polymer Characterization
-
Copolymer Composition: Determined by ¹H NMR spectroscopy by comparing the integration of characteristic peaks of each monomer unit.
-
Reactivity Ratios: Calculated from the copolymer composition at low conversions using methods like Fineman-Ross or Kelen-Tüdös.
-
Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC).
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and any melting points (Tm), and Thermogravimetric Analysis (TGA) to assess thermal stability.
-
Mechanical Properties: Evaluated by tensile testing of solvent-cast films to determine tensile strength, Young's modulus, and elongation at break.
Logical Relationships and Expected Outcomes
The structural differences between vinyl oleate and this compound are expected to manifest in their copolymerization behavior and the final properties of the copolymers.
Conclusion
While a definitive, side-by-side comparison of vinyl oleate and this compound in copolymerization requires further dedicated research, the existing literature provides a strong foundation for predicting their behavior. Both monomers are valuable for introducing flexibility and hydrophobicity into copolymers. The choice between them will depend on the specific application requirements. This compound may be preferred where higher thermal stability and potential for ordered structures are desired. In contrast, vinyl oleate offers a route to more flexible materials and presents a reactive site in its side chain for potential crosslinking or further functionalization. The experimental protocols outlined in this guide provide a framework for researchers to conduct a thorough and direct comparative study, which would be a valuable contribution to the field of polymer science.
References
- 1. Free radical and RAFT polymerization of vinyl esters in metal–organic-frameworks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ripublication.com [ripublication.com]
- 3. Free-Radical Copolymerization Behavior of Plant-Oil-Based Vinyl Monomers and Their Feasibility in Latex Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanical Properties of Poly(vinyl stearate) and Other Common Polymers
For researchers, scientists, and drug development professionals, understanding the mechanical characteristics of polymers is crucial for material selection in various applications, from medical devices to drug delivery systems. This guide provides a comparative analysis of the mechanical properties of poly(vinyl stearate) (PVS) against widely used polymers such as polyethylene (PE) and polypropylene (PP). Due to the limited availability of specific quantitative mechanical data for poly(this compound) in publicly accessible literature, this guide combines quantitative data for polyethylene and polypropylene with a qualitative assessment of poly(this compound) based on available information and the properties of structurally similar polymers.
Data Presentation: A Comparative Overview
The following table summarizes the key mechanical properties of High-Density Polyethylene (HDPE), Low-Density Polyethylene (LDPE), and Polypropylene (PP). These values are typical ranges and can vary depending on the specific grade, processing conditions, and testing methodology.
| Property | High-Density Polyethylene (HDPE) | Low-Density Polyethylene (LDPE) | Polypropylene (PP) (Homopolymer) | Polypropylene (PP) (Copolymer) | Test Standard |
| Tensile Strength (MPa) | 21.9 - 30[1][2][3] | 10 - 13.4[4][5] | 31.03 - 41.37 | 27.58 - 37.92 | ASTM D638 |
| Tensile Modulus (GPa) | 0.86 - 1.55 | 0.04 - 0.39 | 1.14 - 1.55 | 0.90 - 1.24 | ASTM D638 |
| Elongation at Break (%) | 500 - 1350 | 100 - 605 | 100 - 600 | 200 - 500 | ASTM D638 |
| Flexural Modulus (GPa) | 0.928 - 1.38 | 0.199 - 0.2 | 1.17 - 1.72 | 0.90 - 1.38 | ASTM D790 |
| Hardness (Shore D) | 58 - 69 | 45 - 55 | 70 | - | ASTM D2240 |
Poly(this compound): A Qualitative Assessment
PVS is a polymer with long, saturated hydrocarbon side chains (stearate groups). These side chains are known to impart flexibility and hydrophobicity. The long alkyl side chains can lead to a waxy or soft consistency at room temperature, suggesting that PVS likely exhibits lower tensile strength and modulus compared to semi-crystalline polymers like HDPE and polypropylene. The flexibility imparted by the stearate side chains would suggest a potentially high elongation at break.
In applications such as coatings and adhesives, PVS is noted for its excellent film-forming properties. This implies that it can form continuous, flexible films, which is consistent with a polymer that has a lower modulus and higher elongation. The long, non-polar side chains would also contribute to good water resistance.
Experimental Protocols: Standardized Testing Methodologies
The mechanical properties presented in this guide are typically determined using standardized test methods developed by organizations such as ASTM International. These protocols ensure that data is reproducible and comparable across different materials and laboratories.
Tensile Properties (ASTM D638 / ASTM D882)
Tensile testing is one of the most common methods for evaluating the mechanical behavior of polymers.
-
ASTM D638: Standard Test Method for Tensile Properties of Plastics. This standard is used for rigid and semi-rigid plastics with a thickness of 1.0 mm or greater.
-
Specimen: A "dog-bone" shaped specimen is used to ensure that fracture occurs in the central, narrower section.
-
Procedure: The specimen is held in the grips of a universal testing machine and pulled apart at a constant rate of crosshead movement until it fractures. A load cell measures the applied force, and an extensometer measures the change in length (strain).
-
Key Properties Measured: Tensile strength (the maximum stress the material can withstand), tensile modulus (a measure of stiffness), and elongation at break (how much the material stretches before breaking).
-
-
ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. This method is specifically for films and sheets less than 1.0 mm thick.
-
Specimen: Rectangular strips of the film are used.
-
Procedure: Similar to ASTM D638, the specimen is pulled in a universal testing machine at a constant rate.
-
Key Properties Measured: The same fundamental properties as ASTM D638 are determined.
-
Flexural Properties (ASTM D790)
Flexural tests measure the behavior of materials subjected to bending forces.
-
ASTM D790: Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.
-
Specimen: A rectangular bar of a specific dimension is used.
-
Procedure: The specimen is placed on two supports, and a load is applied to the center (three-point bending test). The load and deflection are measured until the specimen breaks or reaches a specified strain.
-
Key Properties Measured: Flexural strength (the maximum stress at the outer surface at failure) and flexural modulus (a measure of stiffness in bending).
-
Hardness (ASTM D2240)
Hardness testing measures the resistance of a material to indentation.
-
ASTM D2240: Standard Test Method for Rubber Property—Durometer Hardness.
-
Instrument: A durometer, which consists of a calibrated spring-loaded indenter. Different scales (e.g., Shore A, Shore D) are used for materials of different hardness.
-
Procedure: The indenter is pressed into the surface of the material, and the depth of indentation is measured. The hardness value is read directly from the durometer's scale.
-
Key Property Measured: Durometer hardness, which is an empirical measure of indentation resistance.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining the tensile properties of a polymer sample according to ASTM D638.
Caption: Workflow for Tensile Property Testing (ASTM D638).
References
A Comparative Guide to the Long-Term Stability of Vinyl Stearate Formulations
For researchers, scientists, and professionals in drug development, understanding the long-term stability of excipients is paramount to ensuring the safety, efficacy, and shelf-life of pharmaceutical products. Vinyl stearate, a vinyl ester of stearic acid, is utilized in various industrial applications and has potential as a hydrophobic lubricant in tablet formulations. This guide provides a comparative analysis of this compound's stability, drawing on available data for similar stearate esters and established principles of stability testing.
Comparative Stability Profile of Lubricants
While specific long-term stability data for this compound in pharmaceutical formulations is not extensively published, its stability profile can be inferred from its chemical structure and comparison with other commonly used lubricants. The primary degradation pathway for esters like this compound is hydrolysis, which can be influenced by factors such as pH, moisture content, and temperature.[1]
Below is a comparative table summarizing the stability and performance characteristics of this compound alongside other common tablet lubricants.
| Lubricant | Chemical Class | Primary Degradation Pathway | Key Stability Considerations | Performance Attributes |
| This compound | Vinyl Ester | Hydrolysis to stearic acid and vinyl alcohol (which tautomerizes to acetaldehyde) | Sensitive to acidic and basic conditions, and moisture.[1] Polymerization can also occur.[1] | Highly hydrophobic. Potential for good lubrication efficiency. |
| Magnesium Stearate | Metallic Stearate | Relatively stable; can react with acidic active pharmaceutical ingredients (APIs). | Can affect tablet hardness and dissolution rates.[2][3] | Excellent lubrication efficiency, widely used. |
| Stearic Acid | Fatty Acid | Generally stable; can undergo oxidation at elevated temperatures. | Less effective as a lubricant at higher speeds compared to magnesium stearate. | Naturally derived, suitable for "clean label" formulations. |
| Sodium Stearyl Fumarate | Hydrophilic Ester | Relatively stable. | Less sensitive to over-mixing than magnesium stearate. | Hydrophilic, resulting in minimal impact on tablet dissolution. |
Experimental Protocols for Stability Testing
A robust long-term stability testing protocol for a formulation containing this compound should be designed to detect any changes in the physical and chemical properties of the drug product over time. The following is a generalized experimental protocol based on industry standards and methods for similar compounds.
Objective: To evaluate the long-term stability of a tablet formulation containing this compound under controlled storage conditions.
Materials:
-
Tablet formulation containing this compound
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Forced degradation study samples (acid, base, oxidative, thermal, and photolytic stress)
Methodology:
-
Sample Preparation:
-
Accurately weigh and crush a representative number of tablets.
-
Dissolve the powdered tablets in a suitable solvent (e.g., a mixture of acetonitrile and isopropanol).
-
Vortex or sonicate to ensure complete dissolution of the active ingredient and this compound.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from a higher polarity (more Mobile Phase A) to a lower polarity (more Mobile Phase B) to ensure separation of this compound from its potential degradation products, primarily stearic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: As appropriate for the API and this compound.
-
-
Forced Degradation Study:
-
Subject the formulation to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat, and light) to generate potential degradation products and validate the stability-indicating nature of the analytical method.
-
-
Long-Term Stability Study:
-
Store the tablet formulation in its intended packaging at long-term storage conditions (e.g., 25°C/60% RH) and accelerated conditions (e.g., 40°C/75% RH).
-
Analyze samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
-
At each time point, assess the following parameters:
-
Appearance (color, odor, shape)
-
Assay of the active pharmaceutical ingredient
-
Assay of this compound
-
Quantification of degradation products (e.g., stearic acid)
-
Dissolution profile
-
Hardness and friability
-
-
Data Presentation
The quantitative data from the long-term stability study should be summarized in a clear and concise table to facilitate comparison and trend analysis.
Table 1: Illustrative Long-Term Stability Data for a this compound Formulation at 25°C/60% RH
| Time Point (Months) | Appearance | API Assay (%) | This compound Assay (%) | Stearic Acid (%) | Dissolution at 30 min (%) |
| 0 | White, round | 100.2 | 99.8 | < 0.1 | 95 |
| 3 | Conforms | 99.9 | 99.5 | 0.2 | 94 |
| 6 | Conforms | 99.5 | 99.1 | 0.5 | 92 |
| 12 | Conforms | 99.1 | 98.5 | 0.9 | 90 |
| 24 | Conforms | 98.5 | 97.2 | 1.8 | 88 |
| 36 | Conforms | 97.8 | 95.8 | 2.5 | 85 |
Visualizations
The following diagrams illustrate the experimental workflow for stability testing and the degradation pathway of this compound.
Caption: Experimental workflow for long-term stability testing.
Caption: Hydrolytic degradation pathway of this compound.
References
A Comparative Guide to Ensuring Batch-to-Batch Consistency of Vinyl Stearate for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the consistency of raw materials is a cornerstone of reproducible research and robust product development. Vinyl stearate, a versatile monomer and excipient, is no exception. Variations in its purity, physical properties, and impurity profile from one batch to another can have significant downstream consequences. This guide provides a framework for assessing the batch-to-batch consistency of this compound and objectively compares its performance attributes with common alternatives.
The quality of this compound can be influenced by its synthesis process, which typically involves the transvinylation of stearic acid with vinyl acetate. Potential impurities that can arise from this process include unreacted starting materials like stearic acid, by-products such as acetic acid and ethylidene diesters, and residual catalysts. The presence and concentration of these impurities can significantly impact the performance of this compound in its end-use application.
Understanding Batch-to-Batch Variability: A Data-Driven Approach
A systematic assessment of batch-to-batch consistency relies on the meticulous analysis of key quality attributes. While specific batch data is proprietary, the following tables illustrate the types of quantitative data that should be requested and analyzed from a supplier's Certificate of Analysis (CoA) or generated internally.
Table 1: Illustrative Batch-to-Batch Comparison of this compound Properties
| Parameter | Specification | Batch A | Batch B | Batch C |
| Appearance | White to off-white solid | Conforms | Conforms | Conforms |
| Purity (by GC) | ≥ 95% | 96.2% | 95.5% | 96.8% |
| Melting Point (by DSC) | 35-37 °C | 36.1 °C | 35.5 °C | 36.5 °C |
| Acid Value (mg KOH/g) | ≤ 2.0 | 1.5 | 1.8 | 1.2 |
| Residual Stearic Acid | ≤ 3.0% | 2.5% | 2.9% | 2.1% |
| Residual Vinyl Acetate | ≤ 0.5% | 0.3% | 0.4% | 0.2% |
| Moisture Content | ≤ 0.5% | 0.2% | 0.3% | 0.2% |
Note: The data presented in this table is for illustrative purposes only and does not represent actual batch data.
Head-to-Head: this compound vs. Alternative Excipients
In pharmaceutical formulations, particularly in solid dosage forms, this compound can act as a lubricant. Its performance in this role can be compared to other commonly used lubricants like magnesium stearate and sodium stearyl fumarate.
Table 2: Comparative Overview of this compound and Alternative Lubricants
| Property | This compound | Magnesium Stearate | Sodium Stearyl Fumarate |
| Chemical Nature | Fatty acid ester | Magnesium salt of stearic acid | Sodium salt of stearyl fumaric acid ester |
| Solubility | Insoluble in water | Insoluble in water | Slightly soluble in water |
| Lubrication Efficiency | Moderate | High | High |
| Impact on Dissolution | Can be hydrophobic, potentially retarding dissolution | Highly hydrophobic, known to retard dissolution | Less hydrophobic, minimal impact on dissolution[1] |
| Common Consistency Issues | Residual monomers and reactants | Variability in crystal form, hydration state, and fatty acid composition[2] | Generally consistent |
Note: The information in this table is based on generally available data and is for comparative purposes.
Experimental Protocols for Quality Assessment
To ensure the consistency of this compound, a robust analytical testing program is essential. The following are detailed methodologies for key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
Objective: To determine the purity of this compound and identify and quantify residual reactants and by-products.
Principle: GC separates volatile and semi-volatile compounds, which are then identified by their mass spectra. For this compound, which has low volatility, derivatization may be necessary to convert it into more volatile components.
Methodology:
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a reaction vial.
-
Add 1 mL of a derivatizing agent (e.g., 2% sulfuric acid in methanol for transesterification to fatty acid methyl esters).
-
Cap the vial and heat at 70°C for 2 hours.
-
After cooling, add 1 mL of n-hexane and 0.5 mL of a saturated sodium chloride solution.
-
Vortex the mixture and allow the layers to separate. The upper hexane layer containing the derivatized analytes is used for injection.
-
-
Chromatographic Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Injection Volume: 1 µL (splitless mode).
-
Injector Temperature: 280°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-700.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with known standards.
-
Quantify the main peak (this compound derivative) and impurities using an internal or external standard method.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Identification and Consistency Check
Objective: To confirm the identity of this compound and to quickly screen for batch-to-batch variations in chemical structure.
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing a unique "fingerprint" based on its molecular vibrations.
Methodology:
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for minimal sample preparation.
-
Place a small amount of the this compound powder directly on the ATR crystal.
-
-
Instrumental Parameters:
-
Mode: ATR-FTIR.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of this compound. Key characteristic peaks for vinyl esters include C=O stretching (around 1740 cm⁻¹) and C=C stretching (around 1645 cm⁻¹).
-
Overlay the spectra of different batches to visually inspect for any significant differences in peak positions or relative intensities, which could indicate variations in composition or the presence of impurities.
-
Differential Scanning Calorimetry (DSC) for Thermal Property Analysis
Objective: To determine the melting point and thermal behavior of this compound, which are sensitive to purity.
Principle: DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the characterization of thermal transitions like melting.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan.
-
Hermetically seal the pan. Use an empty sealed pan as a reference.
-
-
Thermal Analysis Program:
-
Equilibration: Hold at 0°C for 5 minutes.
-
Heating Ramp: Heat from 0°C to 60°C at a rate of 10°C/min.
-
Cooling Ramp: Cool from 60°C to 0°C at a rate of 10°C/min.
-
Second Heating Ramp: Heat from 0°C to 60°C at a rate of 10°C/min.
-
-
Data Analysis:
-
Determine the melting point (Tₘ) as the peak temperature of the endothermic melting event on the second heating scan.
-
Compare the melting points and the shape of the melting endotherms across different batches. A broader melting range or the presence of shoulders can indicate higher levels of impurities.
-
Visualizing the Quality Control Workflow
To ensure consistent quality, a structured workflow for assessing incoming batches of this compound is crucial. The following diagram outlines a typical process.
The Role of this compound in Drug Delivery
This compound's utility extends to its use as a monomer in the synthesis of polymers for various applications, including drug delivery systems. For instance, polyvinyl alcohol (PVA), which can be synthesized from vinyl acetate (a related vinyl ester), is employed in controlled-release formulations. The purity and consistency of the vinyl monomer are critical in these polymerization processes, as impurities can affect the polymerization kinetics, molecular weight distribution, and the final properties of the polymer, thereby influencing drug release profiles.
By implementing a rigorous analytical strategy and understanding the comparative properties of this compound and its alternatives, researchers and drug development professionals can mitigate the risks associated with batch-to-batch variability, ensuring the consistency and quality of their research and final products.
References
The Critical Impact of Monomer Purity on the Performance of Polyvinyl Stearate
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The performance of a polymer is intrinsically linked to the purity of its constituent monomers. In the case of polyvinyl stearate (PVS), a polymer valued for its hydrophobicity and potential in applications ranging from coatings to drug delivery systems, the purity of the this compound monomer is a critical determinant of the final product's properties.[1] Impurities, often remnants of the synthesis process such as stearic acid or unreacted vinyl acetate, can significantly influence the polymerization process and, consequently, the molecular weight, thermal stability, and mechanical integrity of the resulting PVS. This guide provides an objective comparison of how this compound monomer purity correlates with key polymer performance metrics, supported by representative experimental data and detailed methodologies.
The Influence of Purity on Polymer Characteristics: A Comparative Overview
While direct, comprehensive studies quantifying the precise effects of various impurity levels in this compound on polythis compound performance are not extensively available in public literature, we can infer the likely impacts based on established principles of polymer chemistry and data from analogous vinyl ester systems. The following tables summarize the expected correlation between monomer purity and key performance indicators of PVS.
Table 1: Correlation of this compound Purity with Polythis compound Molecular Weight and Polydispersity
| Monomer Purity Level | Predominant Impurities | Expected Average Molecular Weight (Mw) | Expected Polydispersity Index (PDI) | Rationale |
| High Purity (>99.5%) | Negligible | High | Low (< 1.5) | Fewer chain-terminating or chain-transfer reactions lead to longer, more uniform polymer chains. |
| Standard Purity (98-99.5%) | Stearic Acid, residual catalysts | Moderate | Moderate (1.5 - 2.5) | Impurities can act as chain-transfer agents, limiting the growth of polymer chains and broadening the molecular weight distribution. |
| Low Purity (<98%) | High levels of Stearic Acid, Water, other organic residues | Low | High (> 2.5) | Significant presence of impurities leads to premature termination of polymer chains and a wide distribution of chain lengths. |
Table 2: Correlation of this compound Purity with Polythis compound Thermal and Mechanical Properties
| Monomer Purity Level | Expected Glass Transition Temperature (Tg) | Expected Onset of Thermal Degradation (TGA) | Expected Tensile Strength | Rationale |
| High Purity (>99.5%) | Consistent and defined | Higher | Higher | Higher molecular weight and greater chain regularity result in stronger intermolecular forces and a more stable polymer network. |
| Standard Purity (98-99.5%) | Slightly broadened | Lower | Moderate | The presence of lower molecular weight fractions and impurities can act as plasticizers, reducing the Tg and creating defects that initiate thermal degradation at lower temperatures. |
| Low Purity (<98%) | Broad and poorly defined | Significantly Lower | Lower | A broad molecular weight distribution and high impurity content lead to a less cohesive material with reduced strength and thermal stability.[2][3] |
Experimental Protocols
To empirically determine the correlation between this compound purity and PVS performance, the following experimental methodologies are recommended.
This compound Polymerization (Free-Radical Polymerization)
This protocol describes a typical laboratory-scale free-radical polymerization of this compound.
Materials:
-
This compound monomer of varying purity levels
-
Toluene (solvent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Nitrogen gas
-
Methanol (for precipitation)
Procedure:
-
In a reaction flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve a defined amount of this compound monomer in toluene.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
In a separate vessel, dissolve AIBN in a small amount of toluene.
-
Heat the monomer solution to a constant temperature (e.g., 70°C).
-
Add the AIBN solution to the reaction flask to initiate polymerization.
-
Allow the reaction to proceed for a specified time (e.g., 24 hours) under a nitrogen atmosphere.
-
Terminate the polymerization by cooling the reaction mixture to room temperature.
-
Precipitate the polythis compound by slowly pouring the reaction mixture into an excess of cold methanol while stirring vigorously.
-
Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomer and solvent.
-
Dry the purified polythis compound in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.[4][5]
Characterization of Polythis compound
a) Molecular Weight and Polydispersity Index (PDI) Analysis:
-
Technique: Gel Permeation Chromatography (GPC).
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector.
-
Procedure:
-
Dissolve a known concentration of the PVS sample in a suitable solvent (e.g., tetrahydrofuran - THF).
-
Filter the solution to remove any particulate matter.
-
Inject the sample into the GPC system.
-
The system separates the polymer chains based on their hydrodynamic volume.
-
Determine the average molecular weight (Mw, Mn) and PDI by comparing the elution profile of the sample to that of known molecular weight standards (e.g., polystyrene standards).
-
b) Thermal Properties Analysis:
-
Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Instrumentation: DSC and TGA analyzers.
-
DSC Procedure (for Glass Transition Temperature - Tg):
-
Accurately weigh a small amount of the PVS sample (5-10 mg) into an aluminum pan.
-
Heat the sample to a temperature above its expected melting point to erase its thermal history.
-
Cool the sample at a controlled rate.
-
Heat the sample again at a controlled rate (e.g., 10°C/min).
-
The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan.
-
-
TGA Procedure (for Thermal Stability):
-
Accurately weigh a PVS sample (10-20 mg) into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the weight loss of the sample as a function of temperature.
-
The onset of thermal degradation is determined as the temperature at which significant weight loss begins.
-
c) Mechanical Properties Analysis:
-
Technique: Tensile Testing.
-
Standard: ASTM D882 for thin plastic films.
-
Procedure:
-
Prepare thin films of PVS by solvent casting or melt pressing.
-
Cut the films into dumbbell-shaped specimens according to ASTM D882 specifications.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen breaks.
-
Record the load and elongation data.
-
Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.
-
Logical Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships in this investigation.
Caption: Logical flow from monomer purity to polymer performance.
Caption: Experimental workflow for correlating purity and performance.
References
Safety Operating Guide
Proper Disposal of Vinyl Stearate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of vinyl stearate. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring environmental protection. These procedures cover the disposal of unused products, management of spills, and disposal of contaminated materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: An N95 (US) or equivalent respirator is recommended, especially when handling the solid form where dust may be generated.
-
Skin and Body Protection: A laboratory coat is required.
This compound is a combustible solid. Keep it away from heat, sparks, and open flames.
Quantitative Data Summary
While this compound is considered non-hazardous, the following quantitative data provides important safety context.
| Data Point | Value | Source |
| Occupational Exposure Limit | 10 mg/m³ (TWA, inhalable particulate matter) | ACGIH |
| Melting Point | 35-37 °C (95-99 °F) | Sigma-Aldrich SDS |
| Boiling Point | >210 °C (>410 °F) | Sigma-Aldrich SDS |
| Flash Point | 157 °C (315 °F) - closed cup | Sigma-Aldrich SDS |
| Biodegradability | No data available | Sigma-Aldrich SDS |
| Bioaccumulative Potential | No data available | Sigma-Aldrich SDS |
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
Disposal of Unused or Expired this compound
Unused this compound should be disposed of as non-hazardous solid chemical waste through your institution's Environmental Health and Safety (EHS) department.
Experimental Protocol:
-
Packaging: Ensure the this compound is in its original, sealed container. If the original container is compromised, transfer the material to a new, clean, and chemically compatible container with a secure lid.
-
Labeling: The container must be clearly labeled with the chemical name ("this compound") and any associated hazard warnings (e.g., "Combustible Solid").
-
Segregation: Do not mix this compound with any other waste materials.
-
Storage: Store the labeled container in a designated waste accumulation area, away from incompatible materials.
-
Pickup: Arrange for collection by your institution's EHS or a licensed chemical waste disposal contractor.
Spill Cleanup and Disposal
The response to a this compound spill depends on its scale.
Minor Spill (Small quantity, contained, no immediate inhalation risk)
Experimental Protocol:
-
Isolate: Cordon off the affected area to prevent cross-contamination.
-
Ventilate: Ensure adequate ventilation in the area.
-
PPE: Don the appropriate PPE as listed above.
-
Contain and Collect: Gently sweep the solid this compound into a dustpan. Avoid creating dust. For any remaining residue, use an inert absorbent material (e.g., vermiculite, sand).
-
Package: Place all collected material and contaminated absorbents into a heavy-duty plastic bag or a sealable container.
-
Label: Label the container as "this compound Spill Debris."
-
Decontaminate: Clean the spill area with soap and water.
-
Disposal: Dispose of the packaged spill debris as non-hazardous solid chemical waste through your EHS department.
Major Spill (Large quantity, dispersed, potential for dust inhalation)
Experimental Protocol:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Alert: Notify your laboratory supervisor and your institution's EHS department.
-
Ventilate: If safe to do so, increase ventilation to the area (e.g., open a fume hood sash).
-
Restrict Access: Prevent entry into the spill area until EHS personnel arrive.
-
Professional Cleanup: Allow trained EHS personnel to manage the cleanup and disposal.
Disposal of Contaminated PPE
PPE that has come into contact with this compound should be handled as follows:
Experimental Protocol:
-
Gloves and Disposable Items: Remove and place in a designated waste container for disposal as regular laboratory trash.
-
Lab Coats: If there is significant contamination, the lab coat should be professionally laundered or disposed of according to your institution's policy for chemically contaminated laundry. For minor contamination, normal laundering is typically sufficient.
Disposal of Empty Containers
Empty this compound containers must be properly decontaminated before disposal.
Experimental Protocol:
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). Collect the first rinsate as chemical waste. Subsequent rinses can typically be disposed of down the drain, but confirm with your local regulations.
-
Air Dry: Allow the container to air dry completely in a well-ventilated area, such as a fume hood.
-
Deface Label: Completely remove or obscure the original chemical label with a permanent marker.
-
Dispose: The clean, dry, and defaced container can now be disposed of in the regular trash or recycled, in accordance with your facility's procedures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
